2-Methoxycarbonyl-3-methylphenylboronic acid
Description
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Properties
IUPAC Name |
(2-methoxycarbonyl-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6-4-3-5-7(10(12)13)8(6)9(11)14-2/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTAZWVTOISYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681863 | |
| Record name | [2-(Methoxycarbonyl)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-42-6 | |
| Record name | [2-(Methoxycarbonyl)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxycarbonyl-3-methylphenylboronic Acid: Properties, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methoxycarbonyl-3-methylphenylboronic acid, a versatile reagent in modern organic synthesis. As a substituted arylboronic acid, its unique structural features offer distinct advantages in cross-coupling reactions and other transformations crucial to the fields of medicinal chemistry and materials science. This document delves into its physical and chemical properties, spectroscopic signature, stability, handling protocols, and detailed experimental workflows for its characterization and application.
Core Molecular Profile and Physicochemical Properties
This compound, belonging to the arylboronic acid class, is a white to off-white solid at room temperature. Its structure, featuring a boronic acid group ortho to a methyl group and meta to a methoxycarbonyl group, presents a unique combination of steric and electronic factors that govern its reactivity and stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2-Methoxycarbonyl-3-methylphenyl)boronic acid | [5] |
| CAS Number | 1256355-42-6 | [][7][8] |
| Molecular Formula | C₉H₁₁BO₄ | [] |
| Molecular Weight | 193.99 g/mol | [] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Estimated: 100-110 °C | Based on similar structures[1] |
Stability and Handling
Arylboronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This process is reversible upon the addition of water. The stability of boronic acids can be influenced by factors such as steric hindrance and the electronic nature of substituents on the aromatic ring. The ortho-methyl group in this compound is expected to provide some steric protection to the boronic acid moiety, potentially enhancing its stability against degradation pathways like protodeboronation.
For optimal shelf life, this compound should be stored in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents. It is recommended to handle the compound in an inert atmosphere (e.g., under nitrogen or argon) to minimize exposure to air and moisture. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Spectroscopic Characterization
The structural identity and purity of this compound can be reliably determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide characteristic signals for the aromatic protons, the methyl group protons, and the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 1,2,3-trisubstitution pattern on the benzene ring. The two hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the methoxycarbonyl group will appear at a characteristic downfield chemical shift (typically >165 ppm). The carbon atom attached to the boron atom will also have a specific chemical shift, which can be a useful diagnostic peak.
¹¹B NMR Spectroscopy
¹¹B NMR is a powerful tool for characterizing boron-containing compounds.[9][10] The chemical shift in ¹¹B NMR is sensitive to the coordination number and electronic environment of the boron atom.[11][12] For a tricoordinate arylboronic acid like the title compound, the ¹¹B chemical shift is expected to be in the range of 28-33 ppm (relative to BF₃·Et₂O).[12][13] The presence of a single, relatively sharp peak in this region would be indicative of the monomeric boronic acid form.
Quality Control and Analytical Protocols
Ensuring the purity and identity of this compound is critical for its successful application in synthesis. The following protocols outline standard methods for its analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for assessing the purity of arylboronic acids. A reverse-phase HPLC method can be developed to separate the target compound from potential impurities.
Diagram 1: General Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity assessment.
Protocol 4.1.1: HPLC Purity Determination
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient: Start with 95% A, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Sample Preparation: Prepare a 1 mg/mL solution of the boronic acid in a 1:1 mixture of acetonitrile and water.
NMR Spectroscopy for Structural Verification
Protocol 4.2.1: NMR Sample Preparation
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra.
Key Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[14] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.[15]
The substitution pattern of this boronic acid can influence the outcome of the coupling reaction. The ortho-methyl group can introduce steric hindrance, which may require the use of more active catalyst systems or tailored reaction conditions to achieve high yields.[15]
Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: General catalytic cycle for Suzuki-Miyaura coupling.
Protocol 5.1.1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture with stirring (typically between 80-100 °C) and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a valuable building block for organic synthesis, offering a unique combination of steric and electronic properties. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a relevant compound for the synthesis of complex molecules in drug discovery and materials science. This guide provides a foundational understanding of its properties, safe handling procedures, and robust analytical and synthetic protocols to aid researchers in its effective application. Adherence to these guidelines will ensure the reliable and safe use of this versatile reagent in the laboratory.
References
-
The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Retrieved from [Link]
-
Williams, R. D., et al. (2015). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts. ACS Publications. Retrieved from [Link][11]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved from [Link][2]
-
Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. SciSpace. Retrieved from [Link][4]
-
ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link][16]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Retrieved from [Link][3]
-
Leszczyńska, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. ACS Publications. Retrieved from [Link][17]
-
Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Retrieved from [Link][9]
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link][12]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Li, W., et al. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4490–4493.[18]
-
Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Retrieved from [Link][10]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][14]
-
Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(38), 10810–10823.[13]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link][15]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][19]
-
PubChem. (n.d.). (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid. Retrieved from [Link][20]
-
PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved from [Link][21]
-
Zu, W., et al. (n.d.). Chemoselective N-arylation of Aminobenzene Sulfonamides via Copper Catalysed Chan−Evans−Lam Reactions - Supporting Information. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link][22]
Sources
- 1. 2-Methoxycarbonylphenylboronic acid = 95.0 374538-03-1 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 7. arctomsci.com [arctomsci.com]
- 8. This compound | 1256355-42-6 [chemicalbook.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Yoneda Labs [yonedalabs.com]
- 20. (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid | C9H11BO4 | CID 22171419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. PhytoBank: 13C NMR Spectrum (PHY0064709) [phytobank.ca]
- 22. organicchemistrydata.org [organicchemistrydata.org]
2-Methoxycarbonyl-3-methylphenylboronic acid chemical structure and formula
An In-Depth Technical Guide to 2-Methoxycarbonyl-3-methylphenylboronic Acid: Structure, Synthesis, and Applications in Modern Chemistry
Introduction
Phenylboronic acids represent a cornerstone of modern organic synthesis and medicinal chemistry. Their unique reactivity, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has established them as indispensable tools for constructing complex molecular architectures.[1][2] Within this vital class of compounds, this compound emerges as a highly functionalized building block, offering chemists and drug discovery scientists a scaffold with distinct steric and electronic properties. The presence of the boronic acid, a methyl ester, and a methyl group on a phenyl ring in a specific ortho- and meta-relationship provides a unique platform for creating novel compounds with tailored functions.
This technical guide provides a comprehensive overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core chemical structure, propose a rational synthesis pathway with detailed protocols, explore its pivotal role in synthetic applications, and discuss its potential in the landscape of drug discovery.
Core Chemical Identity and Properties
Chemical Structure and Formula
This compound is an aromatic organic compound featuring a phenyl ring substituted with three key functional groups at specific positions:
-
A boronic acid [-B(OH)₂] group at position 1.
-
A methoxycarbonyl [-C(=O)OCH₃] group at position 2.
-
A methyl [-CH₃] group at position 3.
The spatial arrangement of these groups dictates the molecule's reactivity and potential interactions. The methoxycarbonyl group, being ortho to the boronic acid, can influence the acidity and reactivity of the C-B bond through electronic and steric effects.
Molecular Formula: C₉H₁₁BO₄[]
Chemical Structure:
(Note: A representative image is shown for illustrative purposes. The precise 2D structure corresponds to the IUPAC name.)
Physicochemical Properties
The key identifiers and properties of this compound are summarized in the table below, providing essential data for laboratory use and characterization.
| Property | Value | Reference |
| IUPAC Name | (2-methoxycarbonyl-3-methylphenyl)boronic acid | [] |
| CAS Number | 1256355-42-6 | [][4] |
| Molecular Formula | C₉H₁₁BO₄ | [] |
| Molecular Weight | 193.99 g/mol | [] |
| SMILES | B(C1=C(C(=CC=C1)C)C(=O)OC)(O)O | [] |
| InChI Key | UPTAZWVTOISYED-UHFFFAOYSA-N | [] |
| Typical Purity | ≥95% | [] |
| Appearance | White to light yellow crystalline powder (Typical) |
Synthesis and Mechanistic Rationale
The synthesis of polysubstituted arylboronic acids requires a strategic approach to ensure correct regioselectivity. A plausible and effective method for preparing this compound is through a directed ortho-metalation (DoM) strategy, followed by borylation.
Retrosynthetic Analysis
The key bond to form is the carbon-boron (C-B) bond. Retrosynthetically, this bond can be disconnected to reveal a nucleophilic aryl intermediate (an aryllithium or Grignard reagent) and an electrophilic boron source. The methoxycarbonyl group is an effective directed metalation group (DMG), capable of coordinating with a strong base like lithium diisopropylamide (LDA) to direct deprotonation at the adjacent ortho position.
Proposed Synthetic Protocol: Directed Ortho-Metalation
This protocol outlines a robust, two-step procedure starting from commercially available methyl 2-methylbenzoate. The causality behind each step is explained to provide field-proven insight.
Step 1: Directed Lithiation of Methyl 2-methylbenzoate
-
System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. An inert atmosphere is critical as organolithium reagents are highly reactive with air and moisture.
-
Reagent Charging: Dissolve methyl 2-methylbenzoate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration) in the flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Low temperature is essential to control the reaction, prevent side reactions like ester enolization, and maintain the stability of the aryllithium intermediate.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv.) in THF dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. LDA is the base of choice as it is strong enough to deprotonate the aromatic ring but is sterically hindered, which minimizes nucleophilic attack on the ester.
-
Anion Formation: Stir the reaction mixture at -78 °C for 2-3 hours. During this time, the methoxycarbonyl group directs the LDA to selectively abstract the proton at the C6 position (ortho to the ester and meta to the methyl group), forming the key aryllithium intermediate. Reaction progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation.
Step 2: Borylation and Work-up
-
Electrophile Quench: While maintaining the temperature at -78 °C, slowly add triisopropyl borate (B(O-iPr)₃) (1.5 equiv.). The aryllithium anion acts as a nucleophile, attacking the electrophilic boron atom. Using a trialkyl borate is standard practice; the isopropyl ester is chosen for its good handling properties.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. This ensures the reaction goes to completion.
-
Hydrolysis: Cool the mixture in an ice bath and carefully quench the reaction by adding 1 M hydrochloric acid (HCl). The acid serves two purposes: it neutralizes any remaining base and hydrolyzes the boronic ester intermediate to the final boronic acid product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the proposed synthesis.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
The true value of this compound lies in its application as a versatile building block. The boronic acid functional group is a gateway to a vast array of chemical transformations.
The Phenylboronic Acid Moiety: A Privileged Scaffold
Boronic acids are integral to several FDA-approved drugs, demonstrating their biological compatibility and utility.[5] For instance, Bortezomib (Velcade®) and Ixazomib are proteasome inhibitors used in cancer therapy, where the boronic acid is crucial for binding to the enzyme's active site.[2][6] Vaborbactam is a cyclic boronic acid that acts as a β-lactamase inhibitor, restoring the efficacy of antibiotics.[6] These examples underscore the potential of novel boronic acids as pharmacophores or key structural components in drug design.
Role in Suzuki-Miyaura Cross-Coupling
The primary application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide (or triflate). This reaction is celebrated for its mild conditions, functional group tolerance, and high yields, making it a workhorse in both academic and industrial settings.[1][7] this compound can be coupled with a wide range of aryl or vinyl halides to synthesize complex biaryl systems, which are common motifs in pharmaceuticals and advanced materials.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with a generic aryl bromide.
-
Reagent Preparation: In a reaction vessel, combine this compound (1.2 equiv.), the desired aryl bromide (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio). The aqueous phase is crucial for the mechanism, particularly the transmetalation step.
-
Reaction Execution: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C. The reaction is typically stirred for 4-12 hours.
-
Monitoring and Work-up: Monitor the reaction's completion using Thin Layer Chromatography (TLC) or LC-MS. Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The resulting crude biaryl product is then purified using column chromatography to achieve high purity.
Suzuki-Miyaura Catalytic Cycle Diagram
The following diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is more than just a chemical compound; it is a potent and versatile tool for molecular innovation. Its carefully arranged functional groups provide a unique combination of reactivity and structural definition, making it an attractive building block for creating sophisticated molecules. From its rational synthesis via directed metalation to its pivotal role in carbon-carbon bond formation, this reagent empowers chemists to push the boundaries of what is synthetically achievable. For professionals in drug development, it offers a novel scaffold to explore new chemical space, design potent enzyme inhibitors, and ultimately contribute to the next generation of therapeutics.
References
-
PubChem. (n.d.). (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for a related publication. Retrieved from [Link]
- Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
-
PubChem. (n.d.). 2-(Methoxycarbonyl)-3-methylbutanoic acid. Retrieved from [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3237. Retrieved from [Link]
-
Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(8), 759. Retrieved from [Link]
-
AIP Conference Proceedings. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Retrieved from [Link]
Sources
- 1. 3-Methoxycarbonylphenylboronic acid 99769-19-4 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 1256355-42-6 [chemicalbook.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to Omipalisib (GSK2126458), a Potent Dual PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Omipalisib (also known as GSK2126458; CAS Number: 958530-50-6), a highly potent, orally bioavailable small-molecule inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). Developed by GlaxoSmithKline, Omipalisib has been a subject of significant interest in oncology and other therapeutic areas due to its dual-targeting mechanism within a critical cellular signaling pathway.[1] This document will delve into the chemical properties, mechanism of action, biological activity, and clinical development of Omipalisib, offering valuable insights for researchers and drug development professionals.
Core Compound Identity and Physicochemical Properties
Omipalisib is chemically described as 2,4-Difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 958530-50-6 (base); 1086062-66-9 (used in some literature) | [3] |
| Synonyms | GSK2126458, GSK458 | [3][4] |
| Molecular Formula | C₂₅H₁₇F₂N₅O₃S | [3] |
| Molecular Weight | 505.5 g/mol | [3][4] |
| Appearance | White solid | |
| Solubility | DMF: 1 mg/ml; DMSO: 5 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | [3] |
Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway
The primary mechanism of action of Omipalisib is its potent and selective inhibition of both PI3K and mTOR, two key kinases in a signaling pathway that is frequently dysregulated in human cancers.[1] This dual inhibition is a key feature that distinguishes it from other inhibitors that target only one of these kinases.
The PI3K/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Activation of this pathway is often initiated by growth factors binding to receptor tyrosine kinases, leading to the activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), which acts as a second messenger to activate downstream effectors, most notably the serine/threonine kinase Akt.
Akt, in turn, phosphorylates a variety of substrates that promote cell survival and proliferation. One of the key downstream targets of Akt is mTOR, which exists in two distinct complexes: mTORC1 and mTORC2. mTORC1 is a central regulator of protein synthesis and cell growth, while mTORC2 is involved in the full activation of Akt.
Omipalisib exerts its therapeutic effects by binding to the ATP-binding site of PI3K and mTOR, thereby blocking their kinase activity.[5] This leads to a reduction in the levels of phosphorylated Akt (pAkt) and other downstream effectors of the pathway.[4][6] The inhibition of both PI3K and mTOR by Omipalisib results in a more complete shutdown of this critical signaling cascade compared to single-agent inhibitors.[1] This comprehensive blockade can lead to cell cycle arrest, primarily in the G1 phase, and in some cases, the induction of apoptotic cell death.[4] The apoptotic effect may be mediated by the translocation of the pro-apoptotic protein Bax to the mitochondria.[5]
Figure 1: Simplified schematic of the PI3K/mTOR signaling pathway and the inhibitory action of Omipalisib.
Biological Activity and Potency
Omipalisib is a highly potent inhibitor of all class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complexes (mTORC1 and mTORC2).[3][4][6] Its inhibitory activity is in the picomolar to low nanomolar range, demonstrating its remarkable potency.
| Target | Ki (Inhibitor Constant) | Source |
| p110α | 0.019 nM | [4][6][7] |
| p110β | 0.13 nM | [4][6][7] |
| p110δ | 0.024 nM | [4][6][7] |
| p110γ | 0.06 nM | [4][6][7] |
| mTORC1 | 0.18 nM | [4][6][7] |
| mTORC2 | 0.3 nM | [4][6][7] |
Omipalisib also potently inhibits common activating mutants of p110α found in human cancers, such as E542K, E545K, and H1047R, with Ki values of 8 pM, 8 pM, and 9 pM, respectively.[4][6]
In cellular assays, Omipalisib demonstrates potent inhibition of cell proliferation across a wide range of cancer cell lines. The IC50 (half-maximal inhibitory concentration) for cell growth inhibition is typically in the low nanomolar range. For example, in T47D and BT474 breast cancer cell lines, the IC50 values for cell proliferation are 3 nM and 2.4 nM, respectively.[4][6] Furthermore, Omipalisib effectively reduces the phosphorylation of Akt at serine 473 (pAkt-S473), a key marker of PI3K/mTOR pathway activity, with IC50 values of 0.41 nM in T47D cells and 0.18 nM in BT474 cells.[4][6]
Preclinical and Clinical Development
Preclinical Studies
In preclinical models, Omipalisib has demonstrated significant anti-tumor activity.[1] In vivo studies have shown that oral administration of Omipalisib leads to a dose-dependent reduction in tumor growth in various xenograft models.[4] For instance, in a BT474 human tumor xenograft model, Omipalisib treatment resulted in dose-dependent tumor growth inhibition at doses as low as 300 μg/kg.[4] Pharmacodynamic studies have confirmed that Omipalisib effectively reduces the levels of pAkt-S473 in tumors in a dose- and time-dependent manner.[1] The compound exhibits favorable pharmacokinetic properties, including good oral bioavailability in multiple preclinical species.[4]
Clinical Trials
Omipalisib has been evaluated in several clinical trials for the treatment of various cancers and idiopathic pulmonary fibrosis (IPF).[8]
A first-in-human Phase I study in patients with advanced solid tumors established the maximum tolerated dose (MTD) at 2.5 mg once daily.[9] The study reported manageable side effects, with the most common grade ≥3 treatment-related adverse events being diarrhea and skin rash.[9] Durable objective responses were observed in patients with various tumor types, including sarcoma, kidney, breast, endometrial, oropharyngeal, and bladder cancer.[9] Interestingly, responses were not strictly correlated with the presence of PIK3CA mutations, suggesting a broader potential application.[9]
Another clinical study investigated the use of Omipalisib in patients with idiopathic pulmonary fibrosis, a progressive lung disease.[10] The rationale for this trial was based on the role of the PI3K/mTOR pathway in fibrosis.
Experimental Protocols
The following is a generalized protocol for an in vitro cell proliferation assay to evaluate the efficacy of Omipalisib.
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the IC50 of Omipalisib on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., T47D, BT474)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Omipalisib (GSK2126458)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Omipalisib in DMSO. Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Omipalisib. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a suitable software program.
Figure 2: Workflow for an in vitro cell proliferation assay.
Conclusion
Omipalisib (GSK2126458) is a potent and selective dual inhibitor of PI3K and mTOR, representing a significant advancement in the targeting of this critical oncogenic signaling pathway. Its robust preclinical activity and demonstrated clinical responses in various tumor types underscore its therapeutic potential. The comprehensive inhibition of the PI3K/mTOR pathway by Omipalisib offers a promising strategy for the treatment of cancers and other diseases characterized by the dysregulation of this signaling cascade. Further research and clinical development will continue to define its role in the therapeutic landscape.
References
- Vertex AI Search. (2015, March 17). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor | New Drug Approvals.
- Selleck Chemicals. Omipalisib (GSK2126458) | PI3K inhibitor | CAS 1086062-66-9.
- National Cancer Institute. Definition of PI3K inhibitor GSK2126458 - NCI Drug Dictionary.
- Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43.
- MedChemExpress. Omipalisib (GSK2126458) | PI3K/mTOR Inhibitor.
- Cayman Chemical. GSK2126458 (GSK458, Omipalisib, CAS Number: 1086062-66-9).
- Das, A., et al. (2018). The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis. Scientific Reports, 8(1), 10188.
- MedKoo Biosciences. Omipalisib | GSK-2126458 | CAS#1086062-66-9 | PI3K inhibitor.
- Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters.
- Munster, P. N., et al. (2016). First-in-Human Phase I Study of GSK2126458, an Oral Pan-Class I Phosphatidylinositol-3-Kinase Inhibitor, in Patients with Advanced Solid Tumor Malignancies. Clinical Cancer Research, 22(8), 1932-1939.
- Maher, T. M., et al. (2016). A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis.
Sources
- 1. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-Human Phase I Study of GSK2126458, an Oral Pan-Class I Phosphatidylinositol-3-Kinase Inhibitor, in Patients with Advanced Solid Tumor Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
2-Methoxycarbonyl-3-methylphenylboronic acid solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 2-Methoxycarbonyl-3-methylphenylboronic acid
Abstract
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The efficacy of this reagent is critically dependent on its solubility in reaction media and its stability under various storage and reaction conditions. This guide provides a comprehensive technical overview of these two key parameters. We will explore the theoretical underpinnings of its solubility and stability, present methodologies for their empirical determination, and discuss the practical implications for synthetic applications. This document is intended to serve as a foundational resource for scientists, enabling them to optimize reaction protocols, ensure reagent quality, and mitigate common challenges associated with the use of arylboronic acids.
Introduction and Physicochemical Profile
Arylboronic acids are indispensable reagents in modern chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Their utility, however, is often moderated by their physical and chemical properties. Understanding the solubility and stability of a specific boronic acid, such as this compound, is paramount for successful and reproducible synthetic outcomes. The presence of a methoxycarbonyl group (an electron-withdrawing group) and a methyl group (a weak electron-donating group) on the phenyl ring creates a unique electronic and steric environment that dictates its behavior.[1]
This guide synthesizes current knowledge on arylboronic acid chemistry to provide specific insights into the title compound, offering both theoretical context and actionable experimental protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1256355-42-6 | [][3] |
| Molecular Formula | C₉H₁₁BO₄ | [][4] |
| Molecular Weight | 193.99 g/mol | [][4] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| pKa | ~9 (estimated for arylboronic acids) | [5] |
Solubility Profile
The solubility of this compound is governed by the interplay of its functional groups with the solvent. The boronic acid moiety provides polarity and hydrogen bonding capabilities, while the phenyl ring and methyl group introduce nonpolar character. The methoxycarbonyl group adds moderate polarity.
Theoretical Solubility Considerations
-
Polar Solvents (e.g., Water, Alcohols): The polar boronic acid group can engage in hydrogen bonding, but the overall aqueous solubility is expected to be low due to the hydrophobic nature of the substituted phenyl ring. Arylboronic acids are generally sparingly soluble in water.[6]
-
Ethereal Solvents (e.g., THF, Diethyl Ether): These solvents are excellent choices for dissolving many boronic acids.[7] They can solvate both the polar boronic acid group and the nonpolar organic backbone.
-
Ketones (e.g., Acetone): Phenylboronic acid shows high solubility in ketones.[6][8]
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents are generally effective at dissolving a wide range of organic compounds, including boronic acids.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Solubility is expected to be very low in nonpolar aliphatic solvents but may be moderate in aromatic solvents like toluene due to π-π stacking interactions.
Qualitative Solubility Data
While specific quantitative data for this exact molecule is not widely published, a qualitative profile can be inferred from the behavior of analogous compounds like phenylboronic acid.[6][7][8] The introduction of the methoxycarbonyl and methyl groups is expected to increase solubility in moderately polar organic solvents compared to the parent phenylboronic acid.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | Excellent balance for solvating both polar and nonpolar moieties.[6] |
| Ketones | Acetone, 3-Pentanone | High | Good polarity and hydrogen bond accepting capability.[8] |
| Alcohols | Methanol, Ethanol | Moderate to High | Can form hydrogen bonds, but polarity may be slightly high for the organic backbone. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Can dissolve moderately polar compounds. |
| Aromatic | Toluene, Xylene | Low to Moderate | Favorable interactions with the phenyl ring but poor solvation of the boronic acid group. |
| Aliphatic | Hexanes, Heptane | Very Low | Lacks the polarity to effectively solvate the boronic acid functional group.[6] |
| Aqueous | Water | Low | The hydrophobic character of the substituted ring dominates.[6] |
Stability Profile: Key Degradation Pathways
Arylboronic acids are susceptible to several degradation pathways that can impact their purity during storage and their efficacy in reactions. The primary routes of decomposition are protodeboronation, oxidation, and dehydration to form boroxines.[9][10]
pH-Dependent Equilibrium
In aqueous or protic solutions, a critical equilibrium exists between the neutral, trigonal planar boronic acid and its anionic, tetrahedral boronate form.[11] This equilibrium is pH-dependent; as the pH increases above the pKa of the boronic acid (~9), the boronate species predominates. This structural change is fundamental to both the reactivity in Suzuki-Miyaura coupling (where the boronate is the more active nucleophile) and the stability, as the two species have different degradation profiles.[5][11]
Caption: Equilibrium between boronic acid and boronate anion.
Major Degradation Pathways
-
Protodeboronation: This is a major decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H).[11] This process is highly pH-dependent and can be accelerated in both acidic and, more commonly, basic conditions.[9][11] For many arylboronic acids, the rate of protodeboronation increases significantly at high pH, which poses a challenge for Suzuki-Miyaura reactions that require a base for activation.[11][12]
-
Oxidation: The boronic acid functional group can be susceptible to oxidative degradation, particularly in the presence of air and certain metal catalysts.[13] This can lead to the formation of phenol derivatives. Proper storage under an inert atmosphere is recommended to minimize this pathway.[14][15]
-
Dehydration (Boroxine Formation): Boronic acids can undergo reversible thermal dehydration to form cyclic trimeric anhydrides known as boroxines.[8][16][17] This is an equilibrium process, and commercially available boronic acids often exist as a mixture of the acid and its corresponding boroxine.[18] While boroxines are often competent in cross-coupling reactions, the presence of an undefined mixture can complicate reaction stoichiometry and kinetics. The equilibrium can be shifted back towards the monomeric acid by the addition of water.
Caption: Primary degradation pathways for arylboronic acids.
Handling and Storage Recommendations
To maintain the integrity of this compound, the following storage conditions are recommended based on typical safety data sheets for arylboronic acids:
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.[14][19]
-
Container: Use a tightly sealed container to protect from moisture.[14]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases during storage.[14][15]
Experimental Methodologies
For researchers needing to generate precise data for their specific applications, the following protocols provide a robust framework for determining solubility and assessing stability.
Protocol: Solubility Determination (Isothermal Shake-Flask Method)
This method determines the equilibrium solubility of the compound in a given solvent at a specific temperature.
Objective: To quantify the solubility of this compound in a selected solvent (e.g., THF).
Materials:
-
This compound
-
Solvent of interest (HPLC grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the boronic acid to a vial (e.g., 50-100 mg to 2 mL of solvent) to ensure a saturated solution with visible solid remaining.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the system to equilibrate for 24-48 hours.
-
Sampling: After equilibration, stop the agitation and allow the solid to settle for at least 1 hour at the same temperature.
-
Filtration: Carefully draw a sample from the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solids.
-
Dilution: Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the boronic acid.
-
Calculation: Calculate the original concentration in the saturated solution (in mg/mL or mol/L), accounting for the dilution factor.
Protocol: Stability Assessment (Forced Degradation Study)
This protocol uses stress conditions to accelerate the degradation of the boronic acid, allowing for the rapid identification of potential degradation pathways and the development of stability-indicating analytical methods.[20]
Objective: To assess the stability of the boronic acid under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress.
Materials:
-
Stock solution of the boronic acid in a suitable solvent (e.g., Acetonitrile)
-
HCl, NaOH, H₂O₂ solutions
-
pH meter
-
HPLC-UV/MS system
-
Thermostatic oven
Procedure:
-
Sample Preparation: Prepare several aliquots of the boronic acid stock solution.
-
Stress Conditions: Expose each aliquot to one of the following conditions. A control sample (unstressed) should be analyzed at the start and end of the experiment.
Table 3: Typical Forced Degradation Conditions
| Stress Condition | Reagent / Condition | Time / Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24-72 h at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 2-24 h at Room Temp |
| Neutral Hydrolysis | Water | 24-72 h at 60 °C |
| Oxidation | 3% H₂O₂ | 24 h at Room Temp |
| Thermal | Solid sample | 48 h at 80 °C |
-
Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC method. This method must be capable of separating the intact parent compound from all major degradation products.[21]
-
Evaluation:
-
Calculate the percentage of the parent compound remaining.
-
Identify major degradation products (e.g., using HPLC-MS).
-
Determine the primary liabilities of the molecule (e.g., "highly sensitive to basic hydrolysis").
-
Caption: Workflow for a forced degradation stability study.
Implications for Synthetic Applications
The solubility and stability profile of this compound directly impacts its use in Suzuki-Miyaura cross-coupling reactions.
-
Solvent Selection: The high solubility in ethereal solvents like THF or dioxane makes them excellent choices for reaction media, ensuring a homogeneous reaction mixture.
-
Base Selection and Reaction Time: The key challenge is balancing the need for a base to activate the boronic acid for transmetalation with the risk of base-mediated protodeboronation.[11][22] Weaker bases (e.g., K₂CO₃, K₃PO₄) and carefully controlled reaction temperatures and times are often employed to maximize the yield of the desired product while minimizing the formation of the undesired protodeboronated side-product.[10] For boronic acids known to be unstable, using a protected form, such as a pinacol or MIDA boronate ester, can be an effective strategy.[23][24]
Conclusion
This compound is a versatile reagent whose effective use hinges on a clear understanding of its physical and chemical properties. It exhibits good solubility in common polar aprotic organic solvents, making it suitable for a variety of reaction conditions. However, like other arylboronic acids, it is susceptible to degradation via protodeboronation (especially under basic conditions), oxidation, and dehydration. Researchers can mitigate these stability issues through careful selection of reaction conditions (base, temperature, time), proper handling protocols, and by storing the reagent under refrigerated, inert, and dry conditions. The experimental methodologies outlined in this guide provide a framework for generating robust, application-specific data to ensure the successful and reproducible use of this important synthetic building block.
References
- BenchChem. (n.d.). Effect of pH on the stability and reactivity of aryl boronic acids.
- Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry.
- Eawag-BBD. (2008). Phenol Family Degradation Pathway Map.
- Negrete-Raymond, A. C., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology.
- ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.
- Poster Board #1276. (n.d.).
- NIH. (2022).
- Degradation pathways of a peptide boronic acid deriv
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.
- Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development.
- Phenylboronic acid - SAFETY D
- Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis.
- ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
- 2 - SAFETY D
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
- ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- AK Scientific, Inc. (n.d.).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-(Methoxycarbonyl)-2-methylphenylboronic acid pinacol ester.
- Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011).
- Steven D. Bull, et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions.
- ResearchGate. (2025). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Organic Syntheses. (2009). Working with Hazardous Chemicals.
- BOC Sciences. (n.d.). This compound (1256355-42-6).
- BLD Pharm. (n.d.). 1802605-16-8|(3-((2-(Methoxycarbonyl)phenyl)amino)-2-methylphenyl)boronic acid.
- Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Boronic acid.
- Chemicalbook. (2022). This compound | 1256355-42-6.
- Lab Alley. (n.d.). How to Store Boric Acid.
- BenchChem. (n.d.). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
- NIH. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Dalton Transactions (RSC Publishing). (n.d.).
- PubChem. (n.d.). (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid.
- BLDpharm. (n.d.). 1451374-90-5|(3-(Methoxycarbonyl)-2-methylphenyl)boronic acid.
- Aaronchem. (n.d.). 1451374-90-5 | MFCD27977113 | (3-(Methoxycarbonyl)-2-methylphenyl)boronic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 1256355-42-6 [chemicalbook.com]
- 4. (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid | C9H11BO4 | CID 22171419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.ca [fishersci.ca]
- 16. researchgate.net [researchgate.net]
- 17. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 18. orgsyn.org [orgsyn.org]
- 19. fishersci.ca [fishersci.ca]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
A Technical Guide to the Purity and Characterization of 2-Methoxycarbonyl-3-methylphenylboronic Acid
Abstract
2-Methoxycarbonyl-3-methylphenylboronic acid is a specialized organic reagent crucial for advanced synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. Its utility in drug discovery and materials science necessitates a rigorous and well-defined framework for assessing its purity and confirming its structural identity. This guide provides an in-depth, experience-driven approach to the comprehensive characterization of this molecule. We detail robust analytical methodologies, explain the scientific rationale behind procedural choices, and offer insights into interpreting the resulting data. Protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are presented, alongside strategies for identifying and mitigating common process-related impurities. This document is intended for researchers, quality control analysts, and drug development professionals who require a high degree of confidence in the quality of their starting materials and intermediates.
Introduction: The Role and Criticality of a Well-Characterized Boronic Acid
Arylboronic acids are indispensable tools in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1] The specific compound, this compound (Molecular Formula: C9H11BO4, Molecular Weight: 193.99 g/mol ), offers a unique structural motif with ortho- and meta-substituents that can impart specific steric and electronic properties to target molecules.[]
The purity of this reagent is paramount. The presence of impurities can lead to poor reaction yields, the formation of unwanted byproducts, and complications in downstream purification processes. More critically, in a pharmaceutical context, uncharacterized impurities could be carried through a synthetic sequence and compromise the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[3] One of the most common impurities in boronic acids is the corresponding boroxine, a cyclic anhydride formed by the dehydration of three boronic acid molecules.[4] Its presence can complicate reaction stoichiometry and introduce variability.
This guide, therefore, establishes a multi-pronged analytical strategy to create a detailed purity and identity profile for this compound, ensuring its suitability for high-stakes applications.
Core Analytical Workflow for Purity and Identity
A robust characterization of this compound relies on the synergistic use of chromatographic and spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system for quality assessment.
Our recommended workflow is visualized below. This process ensures that both the purity (via chromatography) and the structural identity (via spectroscopy) are confirmed.
Caption: Integrated workflow for comprehensive analysis.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for determining the purity of non-volatile organic molecules like arylboronic acids. It separates the main compound from impurities based on their differential partitioning between a stationary phase and a mobile phase.
Rationale for Method Selection
A Reverse-Phase HPLC (RP-HPLC) method is the logical choice for this analysis. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol. This setup is ideal for retaining and separating moderately polar arylboronic acids from both more polar impurities (e.g., boric acid) and less polar impurities (e.g., deboronated byproducts).[5]
The use of an acidic modifier, such as formic or phosphoric acid, in the mobile phase is crucial. It ensures that the boronic acid and any acidic or basic impurities are in a consistent protonation state, leading to sharp, symmetrical peaks and reproducible retention times.[5]
Experimental Protocol: RP-HPLC
-
Instrument Preparation:
-
System: An Arc™ HPLC System or equivalent with a PDA detector.
-
Column: XSelect™ Premier HSS T3 Column (or equivalent C18 column), 2.5 µm, 4.6 x 100 mm.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.[6]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile in Water.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm (Aromatic compounds typically absorb well at this wavelength).
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
| Time (min) | % Mobile Phase B |
| 0.0 | 15 |
| 2.0 | 15 |
| 8.0 | 90 |
| 12.0 | 90 |
| 12.1 | 15 |
| 15.0 | 15 |
This gradient is designed to elute polar impurities first, followed by the main compound, and finally any non-polar impurities.
Data Interpretation
The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. A high-purity sample should exhibit a single major peak with an area percent >98%. Any secondary peaks should be investigated. Coupling the HPLC system to a mass spectrometer (LC-MS) is the definitive method for identifying these unknown impurity peaks.[6]
Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous identification of organic compounds. It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and ¹¹B in this case).[7]
¹H NMR (Proton NMR)
¹H NMR provides a map of all the hydrogen atoms in the molecule. For this compound, we expect to see distinct signals for the aromatic protons, the methyl ester protons, and the methyl group protons on the ring.
-
Expected Chemical Shifts (δ) in DMSO-d₆:
-
Aromatic Protons (3H): ~7.2-7.8 ppm (complex multiplet pattern).
-
-B(OH)₂ Protons (2H): A broad singlet around 8.0-8.5 ppm. This peak is exchangeable with D₂O.
-
Methoxy (-OCH₃) Protons (3H): A sharp singlet around 3.8-3.9 ppm.
-
Methyl (-CH₃) Protons (3H): A sharp singlet around 2.5-2.6 ppm.
-
¹³C NMR (Carbon NMR)
¹³C NMR reveals the carbon framework of the molecule.
-
Expected Chemical Shifts (δ) in DMSO-d₆:
-
Carbonyl Carbon (-C=O): ~167-170 ppm.
-
Aromatic Carbons (6C): ~125-145 ppm. The carbon attached to the boron atom (C-B) will often show a broader signal.
-
Methoxy Carbon (-OCH₃): ~52-53 ppm.
-
Methyl Carbon (-CH₃): ~20-22 ppm.
-
¹¹B NMR (Boron NMR)
¹¹B NMR is a specialized but highly informative technique for boronic acids. It directly probes the boron atom.
-
Expected Chemical Shift (δ):
-
A single, broad peak between 28-33 ppm is characteristic of a trigonal planar arylboronic acid.
-
The presence of a significant peak around 18-21 ppm would indicate the formation of the cyclic boroxine anhydride impurity.
-
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (DMSO-d₆ is a good choice due to its ability to dissolve the compound and show the acidic B(OH)₂ protons).
-
Acquisition: Acquire ¹H, ¹³C, and ¹¹B spectra on a 400 MHz or higher field NMR spectrometer.[7]
-
Analysis: Integrate the peaks in the ¹H spectrum to confirm the proton ratios. Compare all chemical shifts to the expected values and literature data for analogous structures.[8][9]
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides a direct measurement of the molecule's mass-to-charge ratio (m/z), confirming its molecular weight.
Rationale for Technique
Electrospray Ionization (ESI) is a soft ionization technique well-suited for boronic acids.[10] Analysis in negative ion mode is often preferred as boronic acids can be deprotonated to form a stable [M-H]⁻ ion.[6]
Experimental Protocol: LC-MS
-
System: Couple a liquid chromatograph to a tandem quadrupole or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: ESI, Negative.
-
Analysis: Infuse the sample solution directly or use the eluent from the HPLC separation.
-
Data Interpretation:
-
Expected Ion: [M-H]⁻ at m/z 193.0.
-
The fragmentation pattern can also be analyzed in MS/MS mode to further confirm the structure. Common fragments for phenylboronic acids include BO⁻ (m/z 27) and BO₂⁻ (m/z 43).[11]
-
Purification Strategies for Sub-Standard Material
If the initial analysis reveals a purity level below the required specification, purification is necessary. The choice of method depends on the nature of the impurities identified.
Caption: Decision tree for selecting a purification method.
-
Recrystallization: This is the most effective method for removing small amounts of impurities from a solid compound. A suitable solvent system (e.g., ethyl acetate/heptane or hot water) should be chosen where the boronic acid is soluble at high temperatures but sparingly soluble at room temperature.[12][13]
-
Aqueous Base Extraction: Boronic acids are acidic and will form water-soluble boronate salts in the presence of a base like sodium hydroxide or potassium carbonate. This property can be used to separate the desired compound from non-acidic organic impurities. The boronic acid can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.[14]
-
Column Chromatography: While often challenging for boronic acids due to their polarity and potential for streaking on silica gel, this method can be effective for removing less polar impurities. A moderately polar eluent system, such as dichloromethane/methanol, may be required.[12]
Summary of Characterization Data
The table below summarizes the key analytical data points for a high-purity sample of this compound.
| Analytical Technique | Parameter | Expected Result |
| HPLC | Purity (Area %) | ≥ 98.0% |
| Retention Time | Method-dependent | |
| ¹H NMR (DMSO-d₆) | Aromatic-H | 7.2-7.8 ppm (3H) |
| -B(OH)₂ | 8.0-8.5 ppm (br s, 2H) | |
| -OCH₃ | 3.8-3.9 ppm (s, 3H) | |
| Ar-CH₃ | 2.5-2.6 ppm (s, 3H) | |
| ¹³C NMR (DMSO-d₆) | C=O | 167-170 ppm |
| Aromatic-C | 125-145 ppm | |
| -OCH₃ | 52-53 ppm | |
| Ar-CH₃ | 20-22 ppm | |
| ¹¹B NMR | B(OH)₂ | 28-33 ppm (broad) |
| LC-MS (ESI-) | [M-H]⁻ | m/z 193.0 |
Conclusion
The quality of this compound can be confidently established through a systematic and multi-technique analytical approach. A combination of RP-HPLC for purity assessment, multinuclear NMR for structural elucidation, and mass spectrometry for molecular weight confirmation provides a comprehensive and trustworthy characterization profile. By understanding the rationale behind each technique and potential purification strategies, researchers and drug development professionals can ensure the integrity of their synthetic processes and the quality of their final products.
References
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. (2015). Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. (n.d.). Available at: [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. (2015). Available at: [Link]
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. (n.d.). Available at: [Link]
-
Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. (n.d.). Available at: [Link]
-
Properties of a model aryl boronic acid and its boroxine. PubMed. (2012). Available at: [Link]
-
The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. MDPI. (2019). Available at: [Link]
-
Supporting Information 22-01-15. The Royal Society of Chemistry. (n.d.). Available at: [Link]
-
Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. (n.d.). Available at: [Link]
-
In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. ACS Publications. (n.d.). Available at: [Link]
-
Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. (n.d.). Available at: [Link]
-
How to use mass spectrometry to analyze Phenylboronic Acid?. Sparrow Chemical. (2025). Available at: [Link]
-
Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. (2010). Available at: [Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org. (2021). Available at: [Link]
-
How to purify boronic acids/boronate esters?. ResearchGate. (2016). Available at: [Link]
- Process for purification of boronic acid and its derivatives. Google Patents. (n.d.).
-
Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. ACS Publications. (2020). Available at: [Link]
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. (n.d.). Available at: [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Process Development Forum. (2011). Available at: [Link]
-
Purification of boronic acids?. Reddit. (2017). Available at: [Link]
-
Fig. S6 1 H-NMR spectrum of 2,6-dimethylphenylboronic acid. ResearchGate. (n.d.). Available at: [Link]
-
(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid. PubChem. (n.d.). Available at: [Link]
Sources
- 1. edepot.wur.nl [edepot.wur.nl]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. jnsparrowchemical.com [jnsparrowchemical.com]
- 11. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
A Technical Guide to 2-Methoxycarbonyl-3-methylphenylboronic Acid for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 2-Methoxycarbonyl-3-methylphenylboronic acid (CAS No. 1256355-42-6), a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into its commercial availability, key applications, and practical considerations for its use, ensuring scientific integrity and providing actionable insights for laboratory work.
Introduction: A Versatile Building Block
This compound is a substituted arylboronic acid that has gained significant interest in the field of medicinal chemistry and materials science. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of both a methoxycarbonyl group and a methyl group on the phenyl ring allows for the introduction of specific steric and electronic properties into target molecules, making it a valuable tool for fine-tuning the biological activity and physical properties of novel compounds.
Commercial Availability and Supplier Overview
For researchers and procurement managers, sourcing high-quality reagents is a critical first step. This compound is available from a range of commercial suppliers. When selecting a supplier, it is crucial to consider not only the price but also the purity, available quantities, and the quality of the accompanying analytical data. Below is a comparative table of notable suppliers.
| Supplier | CAS Number | Stated Purity | Available Quantities |
| 1256355-42-6 | 95%[] | Inquire for details | |
| 1256355-42-6 | Inquire for details | Flexible sizes available | |
| 1256355-42-6 | Inquire for details | Inquire for details | |
| 1451374-90-5 (Isomer) | Inquire for details | Inquire for details | |
| 374538-03-1 (Isomer) | >97.0% | 1g, 5g |
Note: Purity levels and available quantities are subject to change and may vary by batch. It is always recommended to request a certificate of analysis (CoA) from the supplier before purchase.
Synthesis and Characterization
Understanding the synthesis of this compound provides insight into potential impurities and handling considerations. A common synthetic route to this class of compounds is the Miyaura borylation.[2] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron.[3][4]
A plausible synthetic pathway for this compound would start from methyl 2-bromo-6-methylbenzoate. The reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable base would yield the corresponding pinacol boronate ester, which can then be hydrolyzed to the desired boronic acid.
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Characterization
For unambiguous identification and quality control, spectroscopic analysis is essential. The primary method for characterizing this compound is Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected ¹H NMR Spectral Data: While a specific, published spectrum for this exact isomer can be difficult to locate, based on its structure and data from similar compounds, the following proton signals are expected (in CDCl₃ or DMSO-d₆):
-
Aromatic protons: Multiplets in the range of 7.0-8.0 ppm.
-
Methoxy protons (-OCH₃): A singlet around 3.9 ppm.[5]
-
Methyl protons (-CH₃): A singlet around 2.5 ppm.[5]
-
Boronic acid protons (-B(OH)₂): A broad singlet, which can be exchangeable with D₂O, typically appearing downfield.
Researchers should always acquire their own analytical data to confirm the identity and purity of the purchased material.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[6] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
Mechanistic Insights
A solid understanding of the reaction mechanism is crucial for troubleshooting and optimizing reaction conditions. The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps:[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
The following is a representative, field-proven protocol for a Suzuki-Miyaura coupling reaction using an aryl bromide and a substituted phenylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., a mixture of toluene, ethanol, and water, or dioxane/water)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine the aryl bromide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel to yield the desired biaryl compound.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, boronic acids are irritants and should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the context of drug discovery and materials science. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an important tool in the synthetic chemist's arsenal. By understanding its commercial availability, synthesis, characterization, and the mechanistic underpinnings of its primary application, researchers can effectively and safely incorporate this building block into their synthetic strategies to accelerate the development of novel and impactful compounds.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Miyaura borylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
2-Methoxycarbonyl-3-methylphenylboronic acid molecular weight
An In-Depth Technical Guide to 2-Methoxycarbonyl-3-methylphenylboronic Acid
For the Modern Researcher and Drug Development Professional
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a specialized arylboronic acid that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern—featuring a methoxycarbonyl group and a methyl group ortho to the boronic acid moiety—imparts distinct steric and electronic properties that are highly valuable in the construction of complex molecular architectures. Primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, this reagent enables the precise formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials science research.[1][2] This guide provides a comprehensive overview of its fundamental properties, applications, and a detailed protocol for its use, grounded in mechanistic principles.
Section 1: Core Physicochemical Properties
A precise understanding of a reagent's properties is fundamental to its successful application. The defining characteristics of this compound are summarized below. The molecular weight, derived from its chemical formula, is a critical parameter for all stoichiometric calculations in experimental design.
| Property | Value | Source |
| Molecular Weight | 193.99 g/mol | [][4] |
| Molecular Formula | C₉H₁₁BO₄ | [][5] |
| IUPAC Name | (2-methoxycarbonyl-3-methylphenyl)boronic acid | [] |
| CAS Number | 1256355-42-6 | [][6] |
| Appearance | White to light yellow crystalline powder | [7] |
| Purity | Typically ≥95% | [] |
| SMILES | B(C1=C(C(=CC=C1)C)C(=O)OC)(O)O | [] |
Section 2: The Suzuki-Miyaura Reaction: Mechanistic Insights
The primary utility of this compound is realized in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forging C(sp²)–C(sp²) bonds.[2] The reaction proceeds via a catalytic cycle involving a palladium complex.
The Causality Behind the Cycle:
-
Oxidative Addition: The cycle begins with the active Palladium(0) catalyst inserting itself into the bond of an aryl halide (Ar-X). This is often the rate-limiting step for less reactive halides like aryl chlorides.[1]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The electronic nature of the boronic acid is critical here; electron-withdrawing groups, such as the methoxycarbonyl group on our title compound, can slow this step relative to electron-donating groups.[8]
-
Reductive Elimination: The two organic partners on the Palladium(II) complex couple and are expelled as the new biaryl product, regenerating the Palladium(0) catalyst to restart the cycle.[8]
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Structural Considerations: The ortho-methyl and methoxycarbonyl groups on this compound introduce significant steric bulk. This can influence catalyst and ligand choice, sometimes requiring more sophisticated ligands (e.g., biarylphosphines like XPhos) to facilitate the coupling of hindered partners.[9]
Section 3: Experimental Protocol for a Representative Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating workflow for coupling this compound with an aryl bromide.
Objective: To synthesize 2-methoxycarbonyl-3-methyl-1,1'-biphenyl.
Materials:
-
This compound (1.2 equivalents)
-
Bromobenzene (1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
-
Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
-
Inert Atmosphere Preparation (Trustworthiness Pillar): The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical to ensure reproducibility and high yield.
-
Reagent Addition: To the flask, add this compound, bromobenzene, K₂CO₃, Pd(OAc)₂, and the XPhos ligand.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. Degassing (e.g., by sparging with argon for 20-30 minutes) is essential to remove dissolved oxygen.
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored.
-
Monitoring (Self-Validation): After 2-4 hours (or until starting material is consumed), take a small aliquot from the reaction mixture. Analyze it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the limiting reagent (bromobenzene) and the formation of the product.
-
Work-up and Isolation:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and then brine to remove inorganic salts and water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude residue via flash column chromatography on silica gel to isolate the desired biaryl product.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Conclusion
With a molecular weight of 193.99 g/mol , this compound is more than just a number; it is a precisely engineered tool for synthetic chemists.[][4] Its structure presents both challenges and opportunities, demanding a rational approach to catalyst selection and reaction optimization. By understanding its fundamental properties and the mechanistic underpinnings of its application in Suzuki-Miyaura cross-coupling, researchers in drug discovery and materials science can effectively leverage this reagent to construct novel and complex molecules with high precision.
References
- This compound (CAS 1256355-42-6), BOC Sciences. [URL: https://www.bocsci.com/product/cas-1256355-42-6-2-methoxycarbonyl-3-methylphenylboronic-acid-41386001.html]
- This compound | 1256355-42-6, Chemicalbook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92631241_EN.htm]
- (3-(Methoxycarbonyl)-2-methylphenyl)boronic acid (CAS 1451374-90-5), BLDpharm. [URL: https://www.bldpharm.com/products/1451374-90-5.html]
- 2-Methoxycarbonylphenylboronic acid, Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/643900]
- 2-(Methoxycarbonyl)phenylboronic acid, Chem-Impex. [URL: https://www.chemimpex.com/products/2-methoxycarbonylphenylboronic-acid-cas-374538-03-1]
- (3-((2-(Methoxycarbonyl)phenyl)amino)-2-methylphenyl)boronic acid (CAS 1802605-16-8), BLDpharm. [URL: https://www.bldpharm.com/products/1802605-16-8.html]
- (3-(Methoxycarbonyl)-2-methylphenyl)boronic acid (CAS 1451374-90-5), Aaronchem. [URL: https://www.aaronchem.com/product/ar021nok-3-methoxycarbonyl-2-methylphenyl-boronic-acid-1451374-90-5]
- (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid | C9H11BO4, PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22171419]
- Supporting Information for a scientific publication, The Royal Society of Chemistry. [URL: https://www.rsc.
- 2-Methoxyphenylboronic acid | C7H9BO3, PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyphenylboronic-acid]
- 2-(Methoxycarbonyl)phenylboronic Acid, Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/US/en/p/M1905]
- A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions, Benchchem. [URL: https://www.benchchem.com/pdf/A-Comparative-Mechanistic-Study-of-3-Fluoro-4-methoxycarbonylphenylboronic-Acid-in-Suzuki-Miyaura-Cross-Coupling-Reactions.pdf]
- Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride, Google Patents. [URL: https://patents.google.
- Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters, Synfacts, Georg Thieme Verlag KG. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0043-1771142]
- 3-Methoxy-2-Methylphenylboronic Acid, ChemBK. [URL: https://www.chembk.com/en/chem/3-Methoxy-2-Methylphenylboronic%20Acid]
- Suzuki-Miyaura Cross Coupling Reaction, TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/brochure-and-bookmark/suzuki-miyaura-cross-coupling-reaction-e]
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures, ResearchGate. [URL: https://www.researchgate.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters, National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11204217/]
- Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino) compounds, AIP Conference Proceedings. [URL: https://pubs.aip.org/aip/acp/article/2390/1/020007/2841029/Synthesis-of-2-3-ethoxycarbonyl-4-5-6-7]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid | C9H11BO4 | CID 22171419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1451374-90-5 | MFCD27977113 | (3-(Methoxycarbonyl)-2-methylphenyl)boronic acid [aaronchem.com]
- 6. This compound | 1256355-42-6 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methoxycarbonyl-3-methylphenylboronic Acid
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Methoxycarbonyl-3-methylphenylboronic acid (C₉H₁₁BO₄, Mol. Wt.: 193.99 g/mol ).[] Designed for researchers, chemists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and first principles of spectroscopic analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features and providing standardized protocols for data acquisition.
Introduction
This compound is a bespoke chemical building block, valuable in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Its utility stems from the ortho-relationship of the boronic acid and the methyl ester, alongside the adjacent methyl group, which offers unique steric and electronic properties for creating complex molecular architectures. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability. This guide serves as a predictive reference to aid in that endeavor.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide a definitive fingerprint of its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to reveal six distinct signals, corresponding to the different chemical environments of the protons in the molecule. The anticipated chemical shifts (δ) are referenced against tetramethylsilane (TMS) at 0.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Signal | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comparative Insights |
| 1 | -B(OH)₂ | 8.0 - 8.5 | Broad Singlet | 2H | Protons on the boronic acid hydroxyl groups are acidic and often exchange with trace water in the solvent, leading to a broad signal. Its chemical shift can be highly variable and concentration-dependent. |
| 2 | Ar-H (Position 6) | 7.8 - 8.0 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing methoxycarbonyl group, leading to a significant downfield shift. It is expected to be coupled to the proton at position 5. |
| 3 | Ar-H (Position 4) | 7.3 - 7.5 | Doublet (d) | 1H | This proton is ortho to the methyl group and meta to the other substituents. It will be coupled to the proton at position 5. |
| 4 | Ar-H (Position 5) | 7.2 - 7.4 | Triplet (t) | 1H | This proton is coupled to the two adjacent aromatic protons (at positions 4 and 6), resulting in a triplet. |
| 5 | -COOCH₃ | ~3.9 | Singlet (s) | 3H | The methyl protons of the ester group are in a distinct environment and show no coupling to other protons, resulting in a sharp singlet. This is consistent with data for similar methyl benzoates.[2] |
| 6 | Ar-CH₃ | ~2.5 | Singlet (s) | 3H | The methyl protons attached to the aromatic ring are shielded and show no coupling, appearing as a singlet. This is comparable to the chemical shift of the methyl group in methyl 2-methylbenzoate.[2] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Signal | Assignment | Predicted δ (ppm) | Rationale & Comparative Insights |
| 1 | -C =O | ~167 | The carbonyl carbon of the ester is significantly deshielded and appears far downfield. |
| 2 | Ar-C -B | ~140 | The carbon atom directly attached to the boronic acid group is difficult to observe due to quadrupolar relaxation of the boron nucleus, often resulting in a broad or weak signal. Its chemical shift is influenced by the boron atom. |
| 3 | Ar-C -CH₃ | ~138 | The carbon bearing the methyl group. |
| 4 | Ar-C -COOCH₃ | ~132 | The carbon bearing the methoxycarbonyl group. |
| 5 | Ar-C H (Position 6) | ~135 | Aromatic CH carbon, deshielded by the adjacent ester group. |
| 6 | Ar-C H (Position 4) | ~130 | Aromatic CH carbon. |
| 7 | Ar-C H (Position 5) | ~128 | Aromatic CH carbon. |
| 8 | -COOC H₃ | ~52 | The methyl carbon of the ester group. |
| 9 | Ar-C H₃ | ~21 | The methyl carbon attached to the aromatic ring. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Deuterated solvents are chosen to avoid large solvent signals in the ¹H NMR spectrum.
-
Add a small amount of TMS as an internal standard (0.0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Tune and shim the probe to the specific sample to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0.0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Visualization of NMR Structural Correlations
Caption: Standard workflow for ATR-IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (EI) would be a common technique.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The parent molecular ion peak is expected at a mass-to-charge ratio (m/z) of 194, corresponding to the molecular weight of the compound [C₉H₁₁BO₄]⁺. []* Key Fragmentation Pathways: The fragmentation will be dictated by the stability of the resulting ions.
-
Loss of H₂O (m/z 176): Boronic acids can readily lose a molecule of water from the -B(OH)₂ group.
-
Loss of OCH₃ (m/z 163): Cleavage of the methoxy group from the ester is a common fragmentation pathway for methyl esters.
-
Loss of COOCH₃ (m/z 135): Loss of the entire methoxycarbonyl radical.
-
Ortho Effect: The proximity of the methyl group to the methoxycarbonyl group may lead to specific fragmentation patterns, such as the loss of methanol (CH₃OH, 32 Da) to give an ion at m/z 162. This is analogous to the "ortho effect" seen in other substituted aromatic compounds. [3] Table 4: Predicted Key Fragments in EI-MS
-
| m/z | Predicted Fragment Ion | Rationale |
| 194 | [C₉H₁₁BO₄]⁺ | Molecular Ion (M⁺) |
| 176 | [C₉H₉BO₃]⁺ | M⁺ - H₂O |
| 163 | [C₈H₈BO₃]⁺ | M⁺ - •OCH₃ |
| 135 | [C₇H₈BO₂]⁺ | M⁺ - •COOCH₃ |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from toluene-like structures. |
Experimental Protocol for MS Data Acquisition (LC-MS)
For a non-volatile compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a suitable method.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
-
LC-MS System Parameters (ESI Negative Mode):
-
Boronic acids ionize well in negative ESI mode. [4] * Liquid Chromatography: Use a C18 column with a gradient elution, for example, starting with a high percentage of water (with 0.1% formic acid or ammonia) and ramping up to a high percentage of acetonitrile. This separates the analyte from impurities before it enters the mass spectrometer.
-
Mass Spectrometry:
-
Set the ion source to negative mode.
-
Optimize source parameters like capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and strong signal for the [M-H]⁻ ion.
-
Acquire data over a suitable mass range (e.g., m/z 50-500).
-
-
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to the analyte.
-
Identify the [M-H]⁻ ion at m/z 193.
-
If performing tandem MS (MS/MS), select the precursor ion at m/z 193 and fragment it to confirm the structure based on the resulting daughter ions.
-
Conclusion
The spectroscopic characterization of this compound is achievable through a combination of ¹H NMR, ¹³C NMR, IR, and MS techniques. This guide provides a robust, predictive framework for the expected data, grounded in the analysis of structurally related compounds and the fundamental principles of spectroscopy. By following the detailed experimental protocols, researchers can reliably acquire and interpret the necessary data to confirm the structure and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15.
- BOC Sciences. (n.d.). This compound.
- Filo. (2025, October 17). The EI mass spectra for methyl 2-methylbenzoate and methyl 3-m.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate.
- The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.
- Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate.
- Chidella, K.S., Dasari, V.B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86.
Sources
- 2. rsc.org [rsc.org]
- 3. The EI mass spectra for methyl 2-methylbenzoate and methyl 3-methylbenzoa.. [askfilo.com]
- 4. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Methoxycarbonyl-3-methylphenylboronic acid
Introduction: The Strategic Importance of Substituted Biaryls and the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly indispensable for the construction of biaryl and substituted aromatic compounds, which are prevalent motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[4] Consequently, the Suzuki-Miyaura coupling is an essential tool in the arsenal of researchers in drug discovery and development.[4]
2-Methoxycarbonyl-3-methylphenylboronic acid is a particularly valuable building block in this context. The strategic placement of the methoxycarbonyl and methyl groups on the phenyl ring introduces specific electronic and steric characteristics into the target molecule. These substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, rendering this boronic acid a key intermediate in the synthesis of novel therapeutics. The presence of the ester group also provides a handle for further synthetic transformations.
These application notes are designed to provide researchers, scientists, and drug development professionals with a detailed, field-proven guide to successfully employing this compound in Suzuki-Miyaura coupling reactions. The protocols and insights provided herein are based on established methodologies and are intended to serve as a robust starting point for reaction optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][5] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This step forms an arylpalladium(II) halide intermediate.[2][5] The reactivity of the halide in this step follows the general trend: I > OTf > Br >> Cl.[5][6] For less reactive halides like chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate this rate-determining step.[5][7]
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10][11] This boronate then reacts with the arylpalladium(II) halide intermediate, displacing the halide and forming a diarylpalladium(II) complex.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diarylpalladium(II) complex. This step forms the desired biaryl product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: A General Procedure
This protocol provides a representative method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. It is intended as a starting point and may require optimization for specific substrates.
Materials and Reagents:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and heating source (e.g., oil bath, heating mantle)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), the chosen base (2.0-3.0 equiv), and the palladium catalyst and ligand (if applicable).
-
Solvent Addition: Add the anhydrous and degassed solvent to the reaction vessel via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of any residual oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography on silica gel, to yield the desired biaryl product.[15][16]
Key Reaction Parameters and Optimization
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection and optimization of several key parameters.
| Parameter | Considerations and Recommendations | Rationale |
| Palladium Catalyst | Common choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂. Catalyst loading is typically 1-5 mol%.[12] | The choice of catalyst precursor and its oxidation state can influence the initiation of the catalytic cycle. |
| Ligand | For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective.[2][14] | Ligands stabilize the palladium center, enhance its reactivity in the oxidative addition step, and promote reductive elimination.[1] |
| Base | Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength and solubility of the base can impact the reaction rate and yield.[8][9][10] | The base is crucial for the activation of the boronic acid to the more reactive boronate species, which is essential for the transmetalation step.[8][10][17] |
| Solvent | Aprotic solvents such as 1,4-dioxane, toluene, and DMF are frequently employed. A small amount of water can sometimes be beneficial.[1] | The solvent must be able to dissolve the reactants and catalyst and be stable at the reaction temperature. |
| Temperature | Reaction temperatures typically range from 80 to 110 °C. | Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or reactants. |
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. Below is a guide to troubleshooting common problems encountered in Suzuki-Miyaura couplings with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper handling and storage of the catalyst under an inert atmosphere.[7] Consider using a fresh batch of catalyst. |
| Poor choice of ligand | Screen a variety of ligands, particularly those known to be effective for sterically hindered substrates.[13] | |
| Insufficiently active base | Try a stronger or more soluble base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for any signs of decomposition. | |
| Formation of Homocoupling Byproducts | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[1] |
| Protodeboronation | Presence of water or acidic impurities | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[7] |
graph TD { subgraph "Troubleshooting Workflow" A[Low Yield or No Reaction] --> B{Check Reagent Quality}; B -- "Fresh Reagents" --> C{Optimize Reaction Conditions}; B -- "Degraded Reagents" --> D[Replace Reagents]; C --> E{Screen Catalysts & Ligands}; C --> F{Vary Base & Solvent}; C --> G{Adjust Temperature}; E --> H[Successful Reaction]; F --> H; G --> H; D --> A; endstyle A fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
}
Figure 2. A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of highly substituted biaryl compounds. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can achieve high yields and purity. This guide provides a comprehensive framework for the successful application of this important transformation in the pursuit of novel molecules with potential applications in medicine and materials science.
References
-
Alacid, E., & Najera, C. (2010). The Role of the Base in the Suzuki–Miyaura Reaction: A Computational Study. Journal of the American Chemical Society. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
Pérez-Temprano, M. H., et al. (2009). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]
-
Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Tang, W., et al. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
ProQuest. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. ProQuest. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]
-
Uozumi, Y., et al. (2006). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. PubMed. Available at: [Link]
-
Alonso, F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
-
Purohit, P. (2017). Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates. Request PDF. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Skrydstrup, T., et al. (2018). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. Available at: [Link]
-
Vantourout, J. C., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis - ACS Publications. Available at: [Link]
-
Singleton, D. A., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. UCSD Chemistry and Biochemistry. Available at: [Link]
-
Arctom. (n.d.). CAS NO. 1451374-90-5 | [3-(methoxycarbonyl)-2-methylphenyl]boronicacid. Arctom. Available at: [Link]
-
Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
-
Norrby, P.-O., et al. (2020). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]
-
ResearchGate. (2019). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ResearchGate. Available at: [Link]
-
ResearchGate. (2010). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. ResearchGate. Available at: [Link]
-
Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving. Catalysis Consulting. Available at: [Link]
-
Ye, Z., et al. (2013). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. PMC - NIH. Available at: [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available at: [Link]
-
Rulíšek, L., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]
-
Akondi, S. M., et al. (2014). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Available at: [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
-
Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. PubMed. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. researchgate.net [researchgate.net]
- 17. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Methoxycarbonyl-3-methylphenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] This guide provides a detailed technical overview and practical protocols for the Suzuki-Miyaura coupling of a sterically and electronically distinct substrate: 2-Methoxycarbonyl-3-methylphenylboronic acid.
The unique substitution pattern of this compound—featuring a sterically demanding ortho-methyl group and an electron-withdrawing meta-methoxycarbonyl group—presents specific challenges and considerations for achieving high-yield couplings. This document will delve into the mechanistic nuances, strategic selection of catalysts and reagents, and step-by-step protocols to empower researchers in leveraging this versatile building block for the synthesis of complex molecular architectures.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then displaces the halide on the palladium complex.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.
The Critical Role of Reagents
Palladium Catalyst and Ligands: The choice of the palladium source and its associated ligands is crucial for a successful Suzuki-Miyaura coupling, especially with challenging substrates. For sterically hindered boronic acids like this compound, bulky and electron-rich phosphine ligands are often employed.[4][5][6] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is essential for efficient oxidative addition and can accelerate the overall catalytic turnover.
Base: The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, thereby facilitating transmetalation.[1] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and yield, and often needs to be empirically optimized for a given substrate pair.
Solvent: The solvent system must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent and water. The presence of water can be beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species. Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF).
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. Optimization of reaction parameters may be necessary for different coupling partners.
General Experimental Workflow
Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol 1: Standard Conditions for Coupling with Aryl Bromides
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (0.2 M)
-
Water (10% v/v of toluene)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) to the flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Microwave-Assisted Coupling for Accelerated Reaction Times
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride or bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (3.0 mol%) or its tetrafluoroborate salt
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (0.3 M)
Procedure:
-
In a microwave vial equipped with a magnetic stir bar, combine the aryl halide (0.5 mmol), this compound (0.75 mmol), and cesium carbonate (1.0 mmol).
-
Add Pd₂(dba)₃ (0.0075 mmol) and P(t-Bu)₃ (0.015 mmol).
-
Add 1,4-dioxane (1.7 mL) to the vial.
-
Seal the vial with a microwave cap.
-
Place the vial in the microwave reactor and heat to 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Catalyst and Base Screening
The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole). Yields are illustrative and may vary depending on the specific substrates and reaction conditions.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 85-95 |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ (2) | Dioxane | 120 (µW) | 0.5 | 80-90 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | 60-75 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 90 | 12 | 70-85 |
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider increasing the catalyst loading, screening different ligands, or using a stronger base such as Cs₂CO₃. The reaction temperature and time may also need to be optimized.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid before transmetalation can be a significant side reaction, particularly with electron-deficient or sterically hindered boronic acids. Using anhydrous conditions or a less nucleophilic base like KF can sometimes mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by ensuring the reaction is performed under a strictly inert atmosphere.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a powerful method for the synthesis of sterically and electronically diverse biaryl compounds. Careful selection of the palladium catalyst, ligand, base, and solvent is critical for achieving high reaction efficiency. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]
-
A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. (2018). ResearchGate. [Link]
-
Synthesis of Biaryls. (n.d.). ResearchGate. [Link]
-
Common strategies used for the synthesis of biaryls. (n.d.). ResearchGate. [Link]
-
Two alternative routes towards the synthesis of biaryls 3a–c. (n.d.). ResearchGate. [Link]
-
Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]
-
Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]
-
Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki-Miyaura coupling reaction. Dalton Transactions. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). National Institutes of Health. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]
-
Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki-Miyaura coupling reaction. Dalton Transactions. [Link]
-
Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023). PubMed. [Link]
-
Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2024). MDPI. [Link]
-
Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. (2023). ResearchGate. [Link]
-
Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species. (2023). Semantic Scholar. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki-Miyaura coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methoxycarbonyl-3-methylphenylboronic acid in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxycarbonyl-3-methylphenylboronic acid is a versatile building block in modern organic synthesis. Its structure, featuring a boronic acid ortho to a methyl group and meta to a methoxycarbonyl group, offers a unique combination of steric and electronic properties. This guide provides an in-depth exploration of its applications, particularly in palladium-catalyzed cross-coupling reactions, and offers detailed protocols for its use in the synthesis of complex organic molecules. The strategic placement of the substituents allows for the construction of sterically hindered biaryl systems and other intricate architectures that are of significant interest in medicinal chemistry and materials science. Boronic acids are crucial in drug discovery, with several FDA-approved drugs containing this moiety, highlighting their importance in developing new therapeutics.[1]
Core Applications: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, especially for creating biaryl structures. This compound is an excellent coupling partner in these reactions, enabling the synthesis of a wide array of substituted biaryl compounds.
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium catalyst.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is often the rate-determining step and is influenced by the electronic properties of the boronic acid.[3]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromotoluene
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
4-Bromotoluene (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromotoluene, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Aryl Halide Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂/PPh₃ (2/8) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 16 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | 80-90 |
| 2-Chloropyridine | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ (2.5) | t-Amyl alcohol | 110 | 24 | 75-85 |
Experimental Workflow: From Reactants to Purified Product
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Beyond Suzuki-Miyaura: The Chan-Lam Coupling
This compound can also participate in other cross-coupling reactions. The Chan-Lam coupling, for instance, is a powerful method for forming C-N bonds.
Protocol: Chan-Lam N-Arylation of Aniline
This protocol provides a general procedure for the copper-catalyzed N-arylation of anilines.[4]
Materials:
-
Aniline (1.0 equiv)
-
This compound (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4Å)
Procedure:
-
To a round-bottom flask, add aniline, this compound, Cu(OAc)₂, and activated 4Å molecular sieves.
-
Add dichloromethane and pyridine under an air atmosphere.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a plug of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-aryl aniline product.
Synthesis of this compound
While commercially available, understanding the synthesis of this key reagent is valuable. A common method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate.[5]
Proposed Synthetic Route:
-
Halogenation: Bromination of methyl 2-methylbenzoate at the 6-position to yield methyl 2-bromo-6-methylbenzoate.
-
Organometallic Formation: Formation of the Grignard or organolithium reagent by reacting methyl 2-bromo-6-methylbenzoate with magnesium or an alkyllithium reagent at low temperatures.
-
Borylation: Quenching the organometallic intermediate with a trialkyl borate (e.g., trimethyl borate).
-
Hydrolysis: Acidic workup to hydrolyze the boronate ester to the desired boronic acid.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst, insufficient base, or low reaction temperature. | Use a fresh catalyst, ensure the base is anhydrous and of good quality, and consider increasing the reaction temperature. |
| Protodeboronation | Presence of water or protic solvents, prolonged reaction times at high temperatures. | Use anhydrous solvents, degas the reaction mixture thoroughly, and monitor the reaction to avoid unnecessarily long reaction times. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture. | Ensure the reaction is carried out under a strictly inert atmosphere. |
Safety and Handling
-
Boronic Acids: Generally stable solids. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium Catalysts: Can be toxic and are often pyrophoric (especially Pd on carbon). Handle under an inert atmosphere.
-
Solvents: Use in a well-ventilated fume hood. Dioxane is a suspected carcinogen.
-
Bases: Corrosive. Handle with appropriate personal protective equipment (PPE).
References
- Vertex AI Search. (n.d.). CAS 1256355-42-6 this compound. Retrieved January 15, 2026.
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with - Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]
- Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(22), 16195–16202.
- Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC.
- Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry.
-
Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved January 15, 2026, from [Link]
- Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89(22), 16195-16202.
- Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
- Silva, F., et al. (2021).
- Camacho-Hernandez, G. A., et al. (2020). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. Journal of Medicinal Chemistry, 63(24), 15878-15894.
-
ResearchGate. (2015). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid?. Retrieved January 15, 2026, from [Link]
-
DSpace@MIT. (n.d.). Catalytic and Biological Applications of Benzoxaborolones. Retrieved January 15, 2026, from [Link]
- Engle, K. M., & Yu, J. Q. (2012). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.
-
AIP Conference Proceedings. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid. Retrieved January 15, 2026, from [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
The Strategic Application of 2-Methoxycarbonyl-3-methylphenylboronic Acid in Medicinal Chemistry
Introduction: The Indispensable Role of Arylboronic Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for efficient and versatile synthetic methodologies is paramount. Among the myriad of chemical tools at the disposal of a synthetic chemist, arylboronic acids have emerged as indispensable building blocks.[1][2] Their stability, low toxicity, and remarkable versatility in carbon-carbon bond-forming reactions have solidified their status as critical reagents in the synthesis of complex molecular architectures, particularly those found in novel drug candidates.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as the most prominent application of boronic acids, enabling the construction of biaryl systems that are prevalent in a vast array of pharmaceuticals.[3][4]
This guide focuses on a specific, yet highly strategic building block: 2-Methoxycarbonyl-3-methylphenylboronic acid . The unique substitution pattern of this reagent—a sterically demanding ortho-methyl group and an electron-withdrawing meta-methoxycarbonyl group—presents both challenges and opportunities in synthesis design. Understanding the interplay of these substituents is crucial for its effective deployment in medicinal chemistry programs. This document provides an in-depth analysis of its reactivity, detailed protocols for its application, and its strategic use in the synthesis of medicinally relevant scaffolds, such as those found in angiotensin II receptor blockers.
Physicochemical Properties and Reactivity Profile
The reactivity of this compound in Suzuki-Miyaura coupling is dictated by the electronic and steric nature of its substituents.
-
Steric Hindrance: The ortho-methyl group introduces significant steric bulk around the boronic acid moiety. This can influence the rate of transmetalation, a key step in the catalytic cycle, potentially requiring more robust catalytic systems or elevated temperatures to achieve efficient coupling.[5][6]
-
Electronic Effects: The meta-methoxycarbonyl group is electron-withdrawing, which decreases the electron density on the phenyl ring. This can lead to a slower rate of transmetalation compared to electron-rich boronic acids.[7][8] However, the increased Lewis acidity of the boron atom can facilitate the formation of the boronate complex, a crucial intermediate in the reaction pathway.[8]
A judicious choice of catalyst, ligand, base, and solvent system is therefore essential to overcome these inherent steric and electronic challenges and to drive the cross-coupling reaction to completion.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[3] This reaction is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs).
General Reaction Scheme:
Mechanistic Workflow
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Application in the Synthesis of Angiotensin II Receptor Blockers (ARBs)
A significant class of drugs where the biaryl motif is a core structural feature is the angiotensin II receptor blockers (ARBs), commonly known as "sartans".[8] These drugs are widely prescribed for the treatment of hypertension.[9] The synthesis of Telmisartan, a prominent ARB, relies on the formation of a substituted biphenyl core, a transformation ideally suited for a Suzuki-Miyaura coupling.[9][10]
While published syntheses of Telmisartan often utilize different boronic acids, this compound represents a structurally relevant and strategic choice for the synthesis of analogous compounds or key intermediates. The following protocol is a representative procedure for the coupling of this boronic acid with a suitable aryl bromide to construct a key biphenyl intermediate analogous to those used in the synthesis of sartans.[10][11]
Representative Protocol: Synthesis of a Substituted Biphenyl Intermediate
This protocol describes the Suzuki-Miyaura coupling of this compound with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, a common intermediate in sartan synthesis.[9][11]
Reaction:
This compound + 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline → Methyl 2'-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methyl-[1,1'-biphenyl]-2-carboxylate
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline | 254.13 | 1.0 | 1.0 |
| This compound | 193.99 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Toluene | - | - | - |
| Ethanol | - | - | - |
| Water | - | - | - |
Experimental Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline (1.0 mmol, 254 mg), this compound (1.2 mmol, 233 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to degas the solution.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired biphenyl product.
Expected Outcome:
Based on similar reactions, this protocol is expected to yield the target biphenyl product in good to excellent yields (typically 75-95%). The purity and identity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Perspectives
This compound is a valuable, albeit challenging, building block for medicinal chemists. Its successful application hinges on a thorough understanding of the steric and electronic effects of its substituents and the careful selection of reaction conditions. The Suzuki-Miyaura coupling remains its primary application, providing a powerful tool for the construction of complex biaryl systems found in numerous drug classes, most notably the angiotensin II receptor blockers. As the demand for novel therapeutics with complex molecular architectures continues to grow, the strategic use of highly functionalized building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery and development.
References
- Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Rasayan J. Chem. (URL not available in search results)
-
An efficient synthesis of the angiotensin II receptor antagonist Telmisartan (1) is presented involving a cross coupling of 4-formylphenylboronic acid 10 with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline (11) as the key step (90% yield). Beilstein Journal of Organic Chemistry. [Link]
-
Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry. [Link]
-
Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship. [Link]
- US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. MDPI. [Link]
-
Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. PMC - NIH. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides With Boronic Acid Derivatives Under Base-Free Conditions. PubMed. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [Link]
-
United States Patent. Googleapis.com. [Link]
-
2-Aryl-1,3-Benzoxaphospholes as Unwilling Participants for Catalytic Suzuki…Miyaura CC Coupling Reactions. ACS Publications. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Discovery of novel, potent and low-toxicity angiotensin II receptor type 1 (AT1) blockers: Design, synthesis and biological evaluation of 6-substituted aminocarbonyl benzimidazoles with a chiral center. PubMed. [Link]
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Johannesburg. (URL not available in search results)
-
Discovery and development of angiotensin receptor blockers. Wikipedia. [Link]
-
New nonpeptide angiotensin II receptor antagonists. 3. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives. PubMed. [Link]
-
Angiotensin II receptor blockers (ARBs) and manufacturing contamination: A retrospective National Register Study into suspected associated adverse drug reactions. Wiley Online Library. [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.au.dk [pure.au.dk]
- 4. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]
- 9. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]
- 11. rjpbcs.com [rjpbcs.com]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Substituted Phenylboronic Acids
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species, such as a phenylboronic acid, and an organohalide.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids have cemented its role in the construction of complex molecular architectures.[3][4]
This guide provides an in-depth protocol for performing a typical Suzuki-Miyaura reaction with a focus on substituted phenylboronic acids, offering insights into the causal relationships behind experimental choices and providing a framework for troubleshooting common challenges.
The Mechanistic Heart of the Suzuki-Miyaura Coupling
A foundational understanding of the catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism involves three key steps centered around a palladium catalyst.[2][5][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[2][5][7] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[5][6]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center.[1][5] A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates this transfer.[1][8]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Selecting the Right Tools: Catalysts, Ligands, Bases, and Solvents
The success of a Suzuki-Miyaura coupling, especially with challenging substituted phenylboronic acids, hinges on the judicious selection of reaction components.
Palladium Catalysts and Ligands
The palladium source and its associated ligand are critical for catalytic activity. While Pd(PPh₃)₄ can be used, modern protocols often employ a combination of a palladium precursor and a specific ligand.[2][9] Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) often enhance catalytic activity, particularly with less reactive aryl chlorides.[5][8][10]
| Component | Examples | Key Considerations & Rationale |
| Palladium Precursors | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | These are often pre-catalysts that are reduced in-situ to the active Pd(0) species.[9] Pd(OAc)₂ is a common and cost-effective choice. |
| Phosphine Ligands | PPh₃, PCy₃, SPhos, XPhos, RuPhos | Electron-rich and bulky ligands (e.g., Buchwald ligands like SPhos, XPhos) accelerate oxidative addition and reductive elimination, which is beneficial for coupling sterically hindered substrates or less reactive aryl chlorides.[5][10] |
| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | NHCs are strong electron donors and are often more thermally stable than phosphine ligands, making them suitable for challenging couplings that require higher temperatures.[8] |
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[1][8] The choice of base can significantly impact reaction rate and yield.
| Base | Examples | Strength & Application Notes |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Moderate strength. Widely used and effective for a broad range of substrates. Cs₂CO₃ is more soluble and often more effective, especially for difficult couplings.[1] |
| Phosphates | K₃PO₄ | Stronger base. Often used for less reactive aryl chlorides or sterically hindered substrates.[1][5] |
| Hydroxides | NaOH, KOH | Strong bases. Can be very effective but may promote side reactions, including protodeboronation, especially with sensitive substrates.[1] |
| Fluorides | KF, CsF | Mild bases. Useful when base-sensitive functional groups are present. The fluoride ion is thought to activate the boronic acid differently, which can be advantageous in certain cases.[8] |
Solvents for a Successful Reaction
The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). Many Suzuki reactions are performed in a mixture of an organic solvent and water.[1][11]
| Solvent System | Examples | Rationale & Considerations |
| Ethers | Dioxane, THF, 2-MeTHF | Good general-purpose solvents that can dissolve a wide range of organic substrates. Often used with an aqueous base.[1][11] |
| Aromatics | Toluene, Xylenes | Can be used for higher temperature reactions. Also typically used with an aqueous base.[1][11] |
| Amides | DMF, DMAc | Polar aprotic solvents that can aid in the dissolution of salts.[1][11] |
| Alcohols/Water | EtOH, n-BuOH, Water | The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11][12] |
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. It is crucial to degas all solvents by bubbling an inert gas through them for at least 30 minutes prior to use.[3]
-
-
Reaction Setup:
-
To a reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.1–1.5 equiv), and the base (2.0–3.0 equiv).[3][13]
-
Seal the flask and purge with an inert gas.
-
Add the degassed organic solvent and water (if applicable) via syringe. A typical ratio is 4:1 to 10:1 organic solvent to water.[3][12]
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1–5 mol%) and the ligand (e.g., SPhos, 2–10 mol%). For air-stable pre-catalysts, this can be done on the bench; for air-sensitive components, use a glovebox or perform the addition under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][14]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3][14]
-
Purify the crude product by flash column chromatography on silica gel.
-
Troubleshooting Guide for Substituted Phenylboronic Acids
Substituents on the phenylboronic acid can significantly influence reactivity. Here are common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Yield | * Inactive Catalyst: The Pd(0) species has not formed or has decomposed.[14] * Poorly Soluble Base: The base is not sufficiently dissolved to activate the boronic acid. * Steric Hindrance: Ortho-substituted phenylboronic acids can hinder transmetalation.[15][16] | * Use a more active catalyst system (e.g., a Pd(II) pre-catalyst with a Buchwald ligand).[14] * Switch to a more soluble base like Cs₂CO₃ or use a solvent system that better dissolves the base (e.g., DMF, or increase the proportion of water). * Increase the reaction temperature and/or use a bulkier, more electron-rich ligand to promote the coupling.[14] |
| Protodeboronation of Boronic Acid | This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. It is often promoted by strong bases, high temperatures, and extended reaction times, particularly with electron-rich or heteroaryl boronic acids.[11][14][17] | * Use a milder base: Switch to K₂CO₃ or KF.[14] * Lower the temperature: Find the lowest effective temperature for the coupling. * Use a "slow-release" strategy: Convert the boronic acid to a more stable derivative like a MIDA boronate ester, which slowly hydrolyzes under the reaction conditions to release the active boronic acid.[17][18] * Minimize reaction time: Monitor the reaction closely and work it up as soon as it is complete. |
| Homocoupling of Boronic Acid (Glaser Coupling) | The presence of oxygen can lead to the oxidative homocoupling of the boronic acid to form a biaryl byproduct.[14] | * Thoroughly degas all solvents and reagents. Ensure the reaction is maintained under a strictly inert atmosphere throughout.[3] |
| Reaction Stalls with Electron-Deficient Phenylboronic Acids | Electron-withdrawing groups on the phenylboronic acid can slow down the transmetalation step.[19] | * Use a stronger base: K₃PO₄ or Cs₂CO₃ can accelerate the formation of the boronate and subsequent transmetalation.[14] * Use an electron-rich ligand: This can increase the electron density on the palladium center, facilitating the transmetalation.[5] * Increase the reaction temperature. [14] |
Conclusion
The Suzuki-Miyaura cross-coupling is a robust and versatile reaction. By understanding the underlying mechanism and the roles of each component, researchers can rationally design protocols to overcome challenges posed by substituted phenylboronic acids. Careful selection of the catalyst system, base, and solvent, combined with meticulous experimental technique, will consistently lead to successful outcomes in the synthesis of valuable biaryl compounds.
References
-
ResearchGate. (2016, September 4). What kinds of Pd catalysts are used for suzuki reaction? Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Wikipedia. Protodeboronation. Retrieved from [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
National Institutes of Health. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
-
Reddit. (2024, June 12). For the pro's (Suzuki). Retrieved from [Link]
-
Pearson. (2022, July 22). Suzuki Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
-
National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
-
Reddit. (2024, February 7). Suzuki help. Retrieved from [Link]
-
National Institutes of Health. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]
-
Chemistry Notes. (2022, August 13). Suzuki reaction: easy mechanism,application. Retrieved from [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. Retrieved from [Link]
-
Slideshare. Mechanism and synthetic application of suzuki reaction. Retrieved from [Link]
-
National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 16. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protodeboronation - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Ligand Selection for Suzuki-Miyaura Coupling with Sterically Hindered Boronic Acids
Introduction: The Challenge of Steric Encumbrance in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in academic research and industrial applications, particularly in the synthesis of pharmaceuticals and complex materials.[3]
However, as synthetic targets increase in complexity, chemists frequently encounter substrates with significant steric bulk around the reaction centers. Sterically hindered boronic acids, especially those with ortho- or di-ortho-substituents, present a formidable challenge to the standard Suzuki-Miyaura protocol.[4][5] These bulky groups can dramatically slow down or completely inhibit key steps in the catalytic cycle, leading to low yields, catalyst decomposition, and the formation of unwanted side products like protodeboronation and hydrodehalogenation.[6][7]
Overcoming this steric barrier is not a matter of simply adjusting temperature or reaction time; it requires a rational and targeted approach to the design of the catalytic system. The lynchpin of this system is the ancillary ligand coordinated to the palladium center. The ligand's steric and electronic properties directly influence the reactivity and stability of the catalyst, dictating the success or failure of the coupling.[8][9] This guide provides a detailed exploration of the mechanistic challenges posed by steric hindrance and offers a strategic framework for selecting the optimal ligand to achieve high-yield couplings with even the most demanding substrates.
Mechanistic Insight: How Steric Hindrance Disrupts the Catalytic Cycle
The efficacy of a Suzuki-Miyaura coupling hinges on the smooth execution of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[10] Steric hindrance on the boronic acid partner creates significant kinetic hurdles, primarily impacting the transmetalation and reductive elimination steps.
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the carbon-halide bond of the electrophile is the first step.[10] While primarily governed by the electronics of the ligand and the nature of the halide (I > Br > Cl), severe steric bulk on the ligand can sometimes hinder the approach of the aryl halide.[9] However, electron-rich ligands are known to promote this step, a crucial factor when using less reactive electrophiles like aryl chlorides.[10][11]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center.[2] It requires the formation of a boronate species, typically by reaction with a base, which then interacts with the Pd(II)-halide complex.[12][13][14][15] When the boronic acid is sterically encumbered, the approach of this bulky nucleophile to the already crowded palladium complex is severely impeded, often making this the rate-limiting step.[6]
-
Reductive Elimination: The final, product-forming step involves the coupling of the two organic partners on the Pd(II) center, regenerating the active Pd(0) catalyst.[10][16] For this to occur, the two groups must be positioned cis to each other. Steric repulsion between bulky ortho-substituents on the ligands and the coupling partners can make it difficult for the complex to adopt the necessary conformation, thus slowing down this crucial step.[17][18]
To overcome these hurdles, the ligand must be engineered to actively facilitate these challenging steps.
Figure 1: The Suzuki-Miyaura catalytic cycle.
Ligand Archetypes for Sterically Demanding Couplings
A successful ligand for hindered couplings must strike a delicate balance: it needs to be bulky enough to promote reductive elimination but not so bulky that it prevents oxidative addition or substrate approach.[9] Furthermore, it must be electron-rich to facilitate the initial C-X bond cleavage.[11] Two major classes of ligands have emerged as champions for these transformations: biaryl monophosphines and N-heterocyclic carbenes (NHCs).
Bulky, Electron-Rich Biaryl Monophosphines (Buchwald Ligands)
Developed extensively by the Buchwald group, these ligands are characterized by a biaryl scaffold that creates a sterically demanding pocket around the metal center.[19][20] This bulk is critical for promoting the final reductive elimination step.[17][21]
-
Key Structural Features:
-
A bulky phosphine group (e.g., dicyclohexylphosphino, di-tert-butylphosphino).
-
A biaryl backbone with large substituents (e.g., isopropyl, methoxy groups) in the ortho positions of the second aryl ring.
-
-
Mechanism of Action: The steric pressure exerted by these ligands is believed to destabilize the Pd(II) intermediate, accelerating the C-C bond-forming reductive elimination.[21] The electron-rich nature of the phosphine simultaneously promotes the initial oxidative addition step.[16] This combination makes them highly effective for coupling hindered substrates, including aryl chlorides.[3][19]
-
Prominent Examples:
-
XPhos: Highly versatile and effective for a wide range of hindered couplings.[19]
-
SPhos: Noted for its exceptional activity in preparing extremely hindered biaryls.[4]
-
RuPhos: Another highly active and commonly used ligand in this class.[6]
-
AntPhos & BI-DIME: Specialized ligands developed for exceptionally demanding aryl-alkyl and tetra-ortho-substituted biaryl couplings, respectively.[8][22][23][24]
-
N-Heterocyclic Carbenes (NHCs)
NHCs have risen to prominence as powerful alternatives to phosphine ligands. They are strong σ-donors and possess unique steric properties.[16][25]
-
Key Structural Features:
-
An N-heterocyclic ring system with a carbene center coordinated to the palladium.
-
Bulky N-aryl substituents (e.g., 2,6-diisopropylphenyl (IPr), 2,4,6-trimethylphenyl (IMes)).
-
-
Mechanism of Action: NHCs are even stronger electron donors than most phosphines, which greatly facilitates the oxidative addition of challenging substrates like aryl chlorides.[26] Their steric profile, often described as a "flexible steric bulk," can be tuned by modifying the N-aryl groups.[27] This bulk promotes reductive elimination and helps stabilize the catalytically active monoligated Pd(0) species.[26][28] The use of sterically hindered NHCs has been shown to be crucial for successful couplings involving otherwise unreactive nitroarenes.[29][30]
-
Prominent Examples:
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A widely used, very bulky NHC ligand.
-
SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene): The saturated backbone analogue of IPr, offering different steric and electronic properties.[31]
-
IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): A slightly less bulky but still highly effective NHC ligand.[31]
-
Figure 2: Bulky ligands accelerate reductive elimination.
Ligand Selection Guide: A Comparative Overview
Choosing the right ligand often requires screening, but general guidelines can significantly narrow the search. For sterically demanding couplings, the choice is almost always between a bulky biaryl monophosphine and an NHC.[6][11]
| Ligand Class | Recommended Ligands | Target Substrates & Conditions | Key Advantages |
| Biaryl Monophosphines | XPhos, SPhos, RuPhos, AntPhos | Di- and tri-ortho-substituted aryl boronic acids. Tetra-ortho-substituted biaryl synthesis.[4][6] Aryl chlorides. | Highly reliable and extensively documented. Commercially available as ligands and stable precatalysts (e.g., G3/G4 Palladacycles). |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr, and their corresponding PEPPSI or Palladacycle precatalysts | Extremely electron-poor or electron-rich aryl chlorides. Heteroaryl couplings. Substrates prone to catalyst deactivation.[27] | Superior σ-donating ability facilitates difficult oxidative additions. High thermal stability.[26] |
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Boronic Acid
This protocol provides a general starting point for the coupling of a di-ortho-substituted aryl boronic acid with an aryl bromide. Optimization of the base, solvent, temperature, and catalyst loading may be necessary for specific substrate combinations.
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagents and Equipment
-
Palladium Precatalyst: XPhos Pd G3 (1-2 mol%) or similar bulky ligand precatalyst.
-
Aryl Halide (Ar-X): (1.0 equiv)
-
Sterically Hindered Boronic Acid: (1.5 equiv)
-
Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (3.0 equiv), finely ground.
-
Solvent: Anhydrous 1,4-dioxane or toluene (to make a ~0.1 M solution with respect to the aryl halide).
-
Equipment: Schlenk flask or reaction vial with a magnetic stir bar, inert gas (N₂ or Ar) manifold, heating mantle or oil bath with temperature control, standard glassware for workup and purification.
Reaction Setup (Inert Atmosphere)
-
To a dry Schlenk flask or vial containing a stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid (1.5 equiv), the base (3.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Seal the flask with a septum or cap.
-
Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Using a syringe, add the anhydrous solvent (e.g., 1,4-dioxane) to the flask.
-
If the reaction mixture is biphasic, a small amount of degassed water (e.g., 10% v/v) can sometimes be beneficial, but for many hindered couplings, anhydrous conditions are preferred.[1]
Reaction Execution
-
Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C for hindered couplings).[6][24]
-
Stir the reaction vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.
Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Figure 3: Experimental workflow for a typical reaction.
Troubleshooting
-
Low or No Yield:
-
Protodeboronation of Boronic Acid:
-
Cause: Presence of water and/or prolonged reaction at high temperature.
-
Solution: Use rigorously anhydrous conditions. Consider switching to the corresponding boronic ester (e.g., pinacol ester), which can be more stable.[32]
-
-
Hydrodehalogenation of Aryl Halide:
-
Cause: Side reaction pathway, sometimes promoted by certain bases or impurities.
-
Solution: Re-optimize the base and solvent combination. Ensure the inert atmosphere is strictly maintained.[7]
-
Conclusion
Successfully executing Suzuki-Miyaura couplings with sterically hindered boronic acids is a testament to the power of rational catalyst design. While steric congestion presents significant mechanistic challenges, modern ligand chemistry offers robust solutions. Bulky, electron-rich biaryl monophosphines and N-heterocyclic carbenes are the undisputed ligands of choice, engineered to accelerate the kinetically challenging transmetalation and reductive elimination steps. By understanding the interplay between ligand architecture and the catalytic cycle, researchers can confidently approach the synthesis of previously inaccessible, sterically complex molecules, pushing the boundaries of chemical innovation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2025). Inorganica Chimica Acta, 584, 122718.
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Zhao, Q., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Zhao, Q., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5.
-
The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
-
PubMed. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
- Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. (2022).
-
ScholarWorks @ UTRGV. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
ResearchGate. (2010). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald-Hartwig Amination and Suzuki-Miyaura Reaction. [Link]
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12567-12576.
-
ResearchGate. (2019). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. [Link]
- Yamanoi, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(44), 15855-15867.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- Takagi, Y., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 51(13), 5123-5129.
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Thomas, A. A. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS.
- Peng, Z., & Organ, M. G. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11592-11599.
- Vantourout, J. C., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(12), 4487-4495.
- Billingsley, K. L., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4384-4387.
- Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (2018). World Wide Journal of Multidisciplinary Research and Development.
- Glorius, F. (2014). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 47(3), 779-790.
-
Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.... [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). [Link]
Sources
- 1. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Buchwald Ligands [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. blog.strem.com [blog.strem.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. m.youtube.com [m.youtube.com]
- 27. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 28. researchgate.net [researchgate.net]
- 29. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Navigating Base and Solvent Effects in Palladium-Catalyzed Cross-Coupling Reactions of 2-Methoxycarbonyl-3-methylphenylboronic Acid
Introduction: The Utility of 2-Methoxycarbonyl-3-methylphenylboronic Acid in Modern Synthesis
This compound is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2] Its utility stems from the versatile reactivity of the boronic acid moiety in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] The presence of the ortho-methoxycarbonyl and meta-methyl substituents introduces both steric and electronic factors that significantly influence its reactivity. Understanding and controlling these effects through the judicious selection of bases and solvents is paramount to achieving high yields and selectivities in synthetic applications.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the critical role of bases and solvents in reactions involving this compound. We will delve into the mechanistic underpinnings of these effects and provide experimentally validated protocols to empower chemists to harness the full synthetic potential of this versatile reagent.
The Critical Role of the Base: Activating the Boronic Acid for Transmetalation
In the Suzuki-Miyaura coupling, the primary role of the base is to activate the boronic acid, converting it into a more nucleophilic boronate species.[5][6][7] This "ate" complex is significantly more reactive towards the palladium(II) center in the crucial transmetalation step of the catalytic cycle.[5][6] The choice of base is not trivial and can profoundly impact the reaction's success, particularly with sterically hindered substrates like this compound.[8][9]
Mechanism of Base Activation
The activation of the boronic acid by a base can be visualized as an equilibrium process where the Lewis acidic boronic acid reacts with a base (e.g., hydroxide, carbonate, phosphate) to form a tetracoordinate boronate. This process increases the electron density on the boron-bound aryl group, facilitating its transfer to the palladium catalyst.
Figure 1: The equilibrium between the boronic acid and the more reactive boronate species, which is crucial for the transmetalation step.
Considerations for Base Selection
The choice of base is a critical parameter that must be optimized for each specific reaction. Key factors to consider include:
-
Base Strength: Stronger bases, such as hydroxides (e.g., NaOH, KOH, CsOH), can lead to faster reaction rates by shifting the equilibrium towards the more reactive boronate species.[10] However, excessively strong bases can also promote undesired side reactions, such as protodeboronation, where the carbon-boron bond is cleaved by a proton source.[11][12][13]
-
Steric Hindrance: For sterically demanding substrates like this compound, the choice of base can be particularly important.[8][14] In some cases, weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) may provide a better balance between reactivity and stability, minimizing side reactions.[6]
-
Solubility: The solubility of the base in the chosen solvent system is crucial for ensuring a homogeneous reaction mixture and efficient catalysis. The use of phase-transfer catalysts may be necessary when using inorganic bases in organic solvents.
-
Counter-ion Effects: The nature of the cation associated with the base can also influence the reaction outcome. For instance, cesium salts are often found to enhance reaction rates, which is attributed to the high solubility of cesium salts and the ability of the Cs⁺ ion to facilitate the catalytic cycle.
| Base Type | Examples | Strength | Typical Applications & Considerations |
| Hydroxides | NaOH, KOH, CsOH, Ba(OH)₂ | Strong | Often used for rapid reactions; can promote protodeboronation, especially at elevated temperatures.[6][10] |
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Moderate | A good general choice, offering a balance of reactivity and minimizing side reactions. Widely used in Suzuki-Miyaura couplings.[15][16] |
| Phosphates | K₃PO₄ | Moderate-Strong | Particularly effective for challenging couplings, including those with sterically hindered substrates.[6] |
| Fluorides | KF, CsF | Moderate | Can be effective, especially with heteroaryl boronic acids.[17] |
The Multifaceted Role of the Solvent: More Than Just a Medium
The solvent in a Suzuki-Miyaura coupling is not merely an inert medium but an active participant that can profoundly influence the reaction's course and outcome.[10][18][19][20] Its effects are multifaceted, impacting catalyst stability, reagent solubility, and the energetics of key steps in the catalytic cycle.[10][21]
Solvent Polarity and its Impact
The polarity of the solvent can significantly affect the rates of the oxidative addition and reductive elimination steps.[18][21] Polar aprotic solvents like DMF, DMAc, and NMP are commonly employed as they can stabilize charged intermediates and transition states, often leading to faster reactions.[19] However, the choice is not always straightforward, and nonpolar solvents like toluene or dioxane are also frequently used, sometimes in combination with a co-solvent.[18]
Coordinating vs. Non-coordinating Solvents
Solvents can also be classified based on their ability to coordinate to the palladium center.[20]
-
Coordinating Solvents: Solvents like THF, dioxane, and acetonitrile can coordinate to the palladium catalyst, influencing its reactivity and stability.[20] This coordination can sometimes be beneficial, preventing catalyst decomposition, but it can also inhibit catalysis by competing with other ligands for coordination sites.
-
Non-coordinating Solvents: Solvents such as toluene and benzene do not strongly coordinate to the palladium center, which can sometimes lead to higher catalytic activity.[18]
The Crucial Role of Water
The presence of water, even in small amounts, can be highly beneficial and is often essential for the success of Suzuki-Miyaura reactions.[18] Water can:
-
Aid in the dissolution of inorganic bases.
-
Facilitate the formation of the active boronate species.
-
Promote the formation of palladium hydroxo complexes, which are often more reactive in the transmetalation step than the corresponding halide complexes. [22]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Methoxycarbonyl-3-methylphenylboronic acid
Introduction
2-Methoxycarbonyl-3-methylphenylboronic acid is a valuable building block in modern organic synthesis, finding extensive application in the pharmaceutical and materials science sectors. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of complex biaryl and heteroaryl structures. As the demand for this intermediate grows, the need for robust, scalable, and economically viable synthetic processes becomes paramount.
Transitioning the synthesis of this compound from the laboratory bench to an industrial scale presents several challenges. These include managing the highly exothermic nature of the Grignard reaction, ensuring high purity and yield, and implementing safe handling procedures for organometallic reagents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and protocols for the successful scale-up of this synthesis.
Proposed Synthetic Pathway
The most industrially viable route to this compound involves a Grignard reaction between methyl 2-bromo-6-methylbenzoate and magnesium metal, followed by quenching with a trialkyl borate and subsequent hydrolysis. This method is favored for its use of readily available and cost-effective starting materials.
Caption: Proposed synthetic route for this compound.
Process Development and Optimization
Starting Material: Methyl 2-bromo-6-methylbenzoate
The quality of the starting material, methyl 2-bromo-6-methylbenzoate, is critical for the success of the Grignard reaction. It is commercially available and can also be synthesized via the esterification of 2-bromo-6-methylbenzoic acid with methanol.[1] For scale-up, it is imperative to ensure the starting material is free from moisture and protic impurities, which can quench the Grignard reagent and reduce the overall yield.
Grignard Reagent Formation: Critical Considerations
The formation of the Grignard reagent is a highly exothermic and moisture-sensitive step.[2]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent for this reaction. It is crucial to use a grade of THF with very low water content. In-situ monitoring of water content in THF can be performed using FT-IR spectroscopy.[3]
-
Magnesium Activation: The passivating oxide layer on the surface of the magnesium turnings can inhibit the reaction. Activation is typically achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[4]
-
Initiation and Feed Control: One of the major challenges in scaling up Grignard reactions is ensuring the reaction has initiated before adding the bulk of the alkyl halide.[3] A false start can lead to an accumulation of the halide, followed by a sudden, uncontrolled exotherm. To mitigate this risk, it is recommended to add a small portion (5-10%) of the methyl 2-bromo-6-methylbenzoate solution and confirm initiation (e.g., via a temperature spike or visual changes) before proceeding with a controlled, slow addition of the remaining halide.[3] The use of in-situ monitoring techniques like FT-IR can definitively confirm the consumption of the halide and the formation of the Grignard reagent.[3]
Boronation and Hydrolysis
-
Borating Agent: Triisopropyl borate is often preferred over trimethyl borate for scale-up due to its higher boiling point and lower flammability. The borate ester is typically added to the Grignard reagent at a low temperature (-78 °C to -60 °C) to prevent the formation of byproducts from the reaction of the Grignard reagent with the newly formed boronate ester.[5]
-
Stoichiometry: A slight excess of the borating agent (1.1-1.2 equivalents) is generally used to ensure complete conversion of the Grignard reagent.
-
Hydrolysis: The reaction is quenched with an acidic aqueous solution (e.g., dilute HCl or H₂SO₄) to hydrolyze the boronate ester to the desired boronic acid. The temperature should be carefully controlled during the quench to manage the exotherm.
Detailed Experimental Protocol: Scale-Up Synthesis
This protocol describes the synthesis of this compound on a multi-gram scale.
Caption: Step-by-step workflow for the scaled-up synthesis of this compound.
Materials and Equipment:
-
Methyl 2-bromo-6-methylbenzoate (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Triisopropyl borate (1.2 eq)
-
Hydrochloric acid (2M)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Jacketed glass reactor with overhead stirrer, temperature probe, and inert gas inlet
-
Addition funnel
-
Low-temperature cooling bath
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry the reactor under a stream of nitrogen and allow it to cool to room temperature.
-
Charge the reactor with magnesium turnings (1.2 eq) and a catalytic amount of iodine.
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
In a separate flask, prepare a solution of methyl 2-bromo-6-methylbenzoate (1.0 eq) in anhydrous THF.
-
Add approximately 10% of the halide solution to the magnesium suspension. The disappearance of the iodine color and a gentle reflux indicate initiation.
-
Once initiated, add the remaining halide solution dropwise via the addition funnel at a rate that maintains a gentle reflux. Use the reactor jacket to control the temperature.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
-
Boronation and Hydrolysis:
-
Cool the reactor containing the Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Add triisopropyl borate (1.2 eq) dropwise, maintaining the internal temperature below -60 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.
-
Cool the mixture in an ice bath and slowly quench the reaction by adding 2M HCl.
-
-
Work-up and Purification:
-
Transfer the biphasic mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying arylboronic acids on a large scale. A suitable solvent system (e.g., ethyl acetate/hexanes or hot water) should be determined at the lab scale.[6]
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid, which is then extracted back into an organic solvent.[7] This method is particularly useful for removing non-polar impurities.
Analytical Methods and Quality Control
| Analytical Technique | Purpose | Acceptance Criteria |
| ¹H and ¹³C NMR | Structural confirmation and assessment of purity | Spectra consistent with the structure of the target compound. |
| HPLC | Determination of purity and detection of impurities | Purity ≥ 98% |
| Melting Point | Assessment of purity | Sharp melting point range consistent with a reference standard. |
| FT-IR | Functional group analysis and in-process monitoring of reaction progress | Presence of characteristic B-O and C=O stretching frequencies. |
| Karl Fischer Titration | Determination of water content in the final product | Water content ≤ 0.5% |
Safety Considerations
-
Grignard Reagent: Grignard reagents are highly reactive and pyrophoric upon contact with air and react violently with water. The reaction should be carried out under a dry, inert atmosphere (nitrogen or argon).
-
Solvents: Anhydrous THF is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Exothermic Reactions: Both the Grignard formation and the acidic quench are highly exothermic. Proper temperature control and slow, controlled addition of reagents are crucial to prevent thermal runaways.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate | - Inactive magnesium (oxide layer)- Wet solvent or glassware- Impure starting halide | - Activate magnesium with iodine or 1,2-dibromoethane.- Ensure all glassware is flame-dried and solvents are anhydrous.- Purify the starting halide before use. |
| Low yield of boronic acid | - Incomplete Grignard formation- Quenching of Grignard reagent by moisture or protic impurities- Formation of byproducts | - Increase reaction time for Grignard formation.- Use rigorously dried solvents and reagents.- Maintain low temperatures during the boronation step. |
| Product contains significant impurities | - Incomplete reaction- Inefficient purification | - Monitor reaction completion by TLC or HPLC.- Optimize the recrystallization solvent system.- Employ an acid-base extraction purification strategy.[7] |
| Exothermic runaway during Grignard formation | - Too rapid addition of the alkyl halide after a delayed initiation | - Add a small portion of the halide to confirm initiation before proceeding.- Ensure slow, controlled addition with efficient cooling. |
References
-
ChemBK. (2024). Methyl 2-bromo-6-methylbenzoate. Available at: [Link]
-
METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Available at: [Link]
-
American Chemical Society. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Grignard Reaction. Available at: [Link]
- Google Patents. (n.d.). 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.
-
ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure 3. Available at: [Link]
-
University of Missouri-St. Louis. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Available at: [Link]
-
University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. Available at: [Link]
-
University of North Texas. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Available at: [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
ResearchGate. (n.d.). How to purify boronic acids/boronate esters?. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. mt.com [mt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. researchgate.net [researchgate.net]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Low yield in Suzuki coupling with 2-Methoxycarbonyl-3-methylphenylboronic acid
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with specific, demanding substrates. Our focus today is on troubleshooting low yields observed in couplings involving 2-Methoxycarbonyl-3-methylphenylboronic acid .
This particular boronic acid presents a classic challenge due to the steric hindrance imposed by its two ortho-substituents (the methyl and methoxycarbonyl groups). These groups can significantly impede key steps in the catalytic cycle, leading to sluggish reactions and diminished product formation.[1][2] This guide provides a structured approach to diagnosing the problem and systematically optimizing reaction conditions for a successful outcome.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions when facing low yields with sterically hindered substrates.
Q1: My Suzuki coupling with this compound is giving me very low to no yield. What are the first things I should check?
A1: When a Suzuki coupling fails, especially with a challenging substrate, begin by verifying the integrity of your foundational parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be efficiently reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and undesirable side reactions like the homocoupling of your boronic acid.[1][3] Confirm that your solvents are properly degassed and the reaction is maintained under a rigorously inert atmosphere (Argon or Nitrogen).
-
Reagent Purity: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[3]
Q2: What is protodeboronation and could it be the cause of my low yield?
A2: Protodeboronation is a significant side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond, effectively destroying your nucleophile.[4] This process can be catalyzed by acid, base, or even trace metals, and is often accelerated by elevated temperatures and aqueous basic conditions—precisely the environment of many Suzuki couplings.[5] Given the electronic properties of your substrate, this is a highly probable cause for low yield.
Q3: The ester group on my boronic acid is base-labile. How do I choose a base that won't hydrolyze it?
A3: This is a critical consideration. Strong bases like NaOH or KOH in the presence of water can easily hydrolyze the methoxycarbonyl group. Weaker inorganic bases are generally preferred.
-
Potassium Phosphate (K₃PO₄): Often an excellent choice for sterically hindered couplings as it is sufficiently basic to promote the reaction without being overly harsh.[2]
-
Potassium Fluoride (KF): A mild base that can be effective, particularly under anhydrous conditions, thus preserving base-labile groups like esters.[6]
-
Cesium Carbonate (Cs₂CO₃): A stronger, but often effective base that can sometimes overcome the challenges of hindered substrates.[7]
Q4: I suspect steric hindrance is the main issue. How do I address this?
A4: Steric hindrance from the two ortho-substituents slows down the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1] The solution lies in using a catalyst system specifically designed to accommodate this bulk.
-
Bulky, Electron-Rich Ligands: These are essential. Biarylphosphine ligands developed by groups like Buchwald (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1] Their size and electronic properties accelerate the key catalytic steps.[8]
Part 2: Systematic Troubleshooting Guide
If the initial checks in the FAQ section do not resolve the issue, a more systematic approach is required. The following guide provides a logical workflow to diagnose and solve the low yield problem.
Logical Troubleshooting Workflow
This flowchart outlines a step-by-step process for identifying and rectifying the cause of low reaction yield.
Caption: A logical workflow for diagnosing low yields.
Step 1: Foundational Checks & Initial Modifications
Before altering core components, ensure your setup is flawless.
-
Atmosphere Control: Degas your solvent thoroughly (3-4 freeze-pump-thaw cycles or sparging with Argon for 30 minutes).[7] Maintain a positive pressure of inert gas throughout the setup and reaction.
-
Reagent Stoichiometry: Use a slight excess of the boronic acid (1.2–1.5 equivalents) to compensate for potential degradation and drive the reaction to completion.[1]
-
Stirring: For biphasic mixtures, ensure vigorous stirring to maximize interfacial contact where the reaction occurs.[9]
Step 2: Addressing Protodeboronation
Protodeboronation is a primary suspect. This side reaction consumes your boronic acid, leading to a stalled reaction.
Diagnostic Action: Analyze your crude reaction mixture by LC-MS or GC-MS. The presence of a significant amount of methyl 2-methylbenzoate (the protodeboronated product) is a strong indicator.
Corrective Strategy: Use a More Stable Boron Reagent
Boronic acids are in equilibrium with boroxines and are susceptible to decomposition.[2] Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can significantly reduce protodeboronation.[7][10]
Protocol: Preparation of this compound pinacol ester
-
Vessel Preparation: To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent Addition: Add a solvent that forms an azeotrope with water, such as toluene or dioxane.
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove water as it forms.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Workup: Cool the reaction, remove the solvent under reduced pressure, and purify the resulting pinacol ester by flash column chromatography or recrystallization. The more stable ester can now be used in the Suzuki coupling.[11]
Step 3: Systematic Component Screening
The interplay between the ligand, base, and solvent is crucial for sterically hindered couplings. A systematic screening approach is often the most effective way to identify the optimal combination.
The Challenge with this compound
The ortho-methyl and ortho-methoxycarbonyl groups create significant steric bulk around the reaction center, hindering the approach of the palladium complex and slowing the transmetalation step.
Caption: Steric hindrance slowing the transmetalation step.
Recommended Screening Conditions
The following table provides starting points for a component screen. Set up parallel reactions to test these combinations. Use your aryl halide of choice as the limiting reagent (1.0 equiv) and the boronic acid or ester (1.5 equiv).
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Rationale |
| A | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | K₃PO₄ (2.0) | Dioxane / H₂O (10:1) | 100 | A robust, general-purpose system for hindered substrates.[1][9] |
| B | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene / H₂O (10:1) | 110 | SPhos is highly effective for hindered aryl chlorides and bromides.[2] |
| C | XPhos Pd G3 (2%) | (Precatalyst) | Cs₂CO₃ (2.5) | 2-MeTHF | 80 | A modern precatalyst with a strong base, often effective at lower temperatures.[12] |
| D | Pd₂(dba)₃ (2%) | RuPhos (4%) | K₂CO₃ (3.0) | THF / H₂O (4:1) | 66 | RuPhos can be effective for electron-rich and hindered partners. |
| E | Pd(PPh₃)₄ (5%) | (Catalyst) | KF (3.0) | Anhydrous Dioxane | 100 | Anhydrous conditions with a mild base to prevent ester hydrolysis and protodeboronation.[6] |
Experimental Protocol for Component Screening
-
Vessel Preparation: To an array of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 equiv), boronic acid/ester (1.5 equiv), and the specified base (powdered).
-
Inert Atmosphere: Seal the vials with septum caps and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium source and ligand (or the precatalyst).
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the vials in a preheated heating block and stir vigorously at the specified temperature.
-
Monitoring & Analysis: Monitor the reactions by taking small aliquots over time (e.g., 2, 6, 12, 24 hours) and analyzing by LC-MS or GC-MS to determine conversion and identify the most promising conditions.
Part 3: Advanced Optimization & Final Recommendations
Once the screening identifies a promising set of conditions, further optimization may be necessary.
-
Temperature: If a reaction is sluggish but clean, a moderate increase in temperature (10-20 °C) can improve the rate. However, excessively high temperatures can accelerate catalyst decomposition and side reactions.[3]
-
Catalyst Loading: For particularly stubborn couplings, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) may be necessary to achieve full conversion.[13]
-
Anhydrous Conditions: If protodeboronation and ester hydrolysis remain problematic even with milder bases, switching to strictly anhydrous conditions is recommended. This involves using anhydrous solvents and a non-hydroxide base like potassium fluoride (KF) or potassium trimethylsilanolate (KOTMS).[7][14]
By systematically addressing potential points of failure—from reagent integrity to the specific catalytic components—researchers can overcome the inherent challenges of coupling sterically hindered substrates like this compound and achieve high yields of the desired biaryl product.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methoxycarbonyl-3-methylphenylboronic acid
Introduction
Welcome to the technical support guide for 2-Methoxycarbonyl-3-methylphenylboronic acid. This resource is designed for researchers, chemists, and process development professionals who utilize this sterically hindered and electronically modified boronic acid, primarily in Suzuki-Miyaura cross-coupling reactions. Due to its specific substitution pattern—an ortho-ester and an ortho-methyl group—this reagent presents unique challenges and opportunities. This guide provides in-depth, experience-based answers to common problems, focusing on the mechanistic origins of side reactions and offering robust, field-tested protocols to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling, stability, and reactivity of this compound.
Q1: My bottle of this compound has formed white clumps. Is it still usable?
A1: This is a common observation and is typically due to the formation of the boroxine, a trimeric anhydride, via intermolecular dehydration. Boronic acids exist in equilibrium with their corresponding boroxines, and this process can be accelerated by storage in non-anhydrous conditions or at elevated temperatures. For most Suzuki-Miyaura coupling reactions, the presence of the boroxine is not detrimental, as it will hydrolyze back to the active boronic acid monomer under the aqueous basic conditions of the reaction.
-
Recommendation: To ensure consistency, you can perform a simple pre-treatment. Dissolve a sample of the boronic acid in a suitable solvent (e.g., THF/ether) and wash with a small amount of aqueous acid (e.g., 1M HCl), followed by water and brine. After drying over anhydrous sodium or magnesium sulfate and removing the solvent under reduced pressure, you will regenerate the monomeric boronic acid. However, for most applications, using the material as-is with careful control of reaction stoichiometry is sufficient.
Q2: I am observing significant protodeboronation (replacement of -B(OH)₂ with -H) before my cross-coupling reaction goes to completion. Why is this happening?
A2: Protodeboronation is a major competing side reaction for many arylboronic acids, and your specific substrate has features that can make it susceptible under certain conditions. This reaction involves the cleavage of the C–B bond and its replacement with a C–H bond.
-
Mechanistic Insight: The reaction can be catalyzed by acid or base and is often promoted by elevated temperatures and the presence of water.[1][2] For your substrate, the steric hindrance from the two ortho-substituents can slow down the desired transmetalation step in the Suzuki-Miyaura cycle, giving the competing protodeboronation pathway more time to occur.
-
Preventative Measures:
-
Use Anhydrous Conditions where possible: While many Suzuki protocols use aqueous bases, minimizing water can suppress protodeboronation.[3]
-
Choose the Right Base: A less nucleophilic base or a base that minimizes water content, like CsF or K₃PO₄, can be advantageous over NaOH or K₂CO₃ in aqueous solutions.
-
Use a Protecting Group: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature degradation.[3][4] The ester can then be used in the coupling reaction, often releasing the active boronic acid in situ.
-
Lower Reaction Temperature: If the desired coupling is efficient, reducing the temperature can significantly slow the rate of protodeboronation relative to the productive catalytic cycle.
-
Q3: Can the methyl ester group be hydrolyzed under standard Suzuki-Miyaura conditions?
A3: Yes, hydrolysis of the methyl ester is a significant risk, particularly with strong aqueous bases (e.g., NaOH, KOH) and elevated temperatures. The product of this side reaction would be 2-carboxy-3-methylphenylboronic acid or, if protodeboronation also occurs, 3-methylbenzoic acid.
-
Expert Recommendation: To avoid ester saponification, use milder bases. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally safer choices. For extremely sensitive substrates, non-aqueous conditions with a base like potassium fluoride (KF) can be effective.[5] If the reaction requires heat, monitor for ester loss by TLC or LC-MS and consider reducing the reaction time. An interesting study noted that an ortho-methoxycarbonyl arylboronic acid, under acidic conditions, was directly hydrolyzed to the benzoic acid without giving the protodeboronated methyl benzoate.
Part 2: Troubleshooting Guide for Common Side Reactions
This guide is structured around common experimental observations to help you diagnose and solve specific problems.
Observation 1: A major byproduct corresponding to the dimer of my starting material is observed.
-
Problem: Homocoupling. This side reaction produces 2,2'-dimethoxycarbonyl-3,3'-dimethylbiphenyl.
-
Causality & Mechanism: Homocoupling is typically mediated by the palladium catalyst and is often promoted by the presence of oxygen.[6][7] One established mechanism involves the reaction of the Pd(0) catalyst with oxygen to form a palladium peroxo complex. This complex can then react with two molecules of the boronic acid to generate the homocoupled biaryl.[6] Another pathway can involve the reaction of a Pd(II) species with the boronic acid.[8]
-
Troubleshooting Protocol:
-
Rigorous Degassing: The most critical step to prevent homocoupling is the exclusion of oxygen.[7][8] Sparge your solvent(s) with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.
-
Inert Atmosphere: Assemble your reaction vessel under a positive pressure of inert gas. Use Schlenk techniques or a glovebox for the best results.
-
Reagent Purity: Ensure your palladium catalyst has not been partially oxidized. Use a fresh bottle or a catalyst from a glovebox.
-
Pre-catalyst Activation: Some protocols suggest pre-heating the catalyst, base, and aryl halide in the degassed solvent for a few minutes before adding the boronic acid.[7] This ensures the active Pd(0) species is ready for the cross-coupling cycle and minimizes pathways that could lead to homocoupling.
-
Observation 2: My mass spectrometry data shows a peak for 3-methylbenzoic acid.
-
Problem: This indicates that two side reactions have occurred: protodeboronation followed by hydrolysis of the methyl ester, or hydrolysis followed by protodeboronation.
-
Causality & Mechanism: As discussed in the FAQs, both protodeboronation and ester hydrolysis are plausible under typical Suzuki conditions. The presence of strong base and water at elevated temperatures will accelerate both processes. A study has shown that an arylboronic acid with an ortho-methoxycarbonyl group can be directly hydrolyzed to the corresponding benzoic acid under acidic conditions.
-
Troubleshooting Workflow: The following diagram outlines a decision-making process to mitigate this combined problem.
Caption: Troubleshooting workflow for concurrent protodeboronation and hydrolysis.
Part 3: Key Side Reaction Mechanisms & Mitigation
A deeper understanding of the competing reaction pathways is crucial for rational experimental design.
Protodeboronation: The Persistent Competitor
Protodeboronation is the hydrolytic cleavage of the C–B bond. It can proceed through several mechanisms depending on the pH and substrate.[2][9] Under the basic conditions of the Suzuki-Miyaura reaction, the boronic acid is converted to the more electron-rich boronate species (Ar-B(OH)₃⁻). This species is then protonated at the ipso-carbon by a proton source (typically water), leading to the cleavage of the C-B bond.
Caption: Competing pathways of transmetalation (desired) and protodeboronation (undesired).
Mitigation Protocol: Conversion to Pinacol Boronate Ester
To enhance stability against premature protodeboronation, converting the boronic acid to its pinacol ester is a highly effective strategy.[3][4]
-
Setup: To a round-bottom flask charged with this compound (1.0 equiv) and pinacol (1.1 equiv), add a suitable solvent such as toluene or THF (approx. 0.2 M).
-
Dehydration: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude boronate ester can often be used directly or purified by silica gel chromatography or recrystallization if necessary.
Data Summary: Base Selection and Impact on Side Reactions
The choice of base is critical in balancing reactivity with the suppression of side reactions. The following table provides a general guide based on literature and field experience.
| Base | Typical Conditions | Pros | Cons |
| K₂CO₃ / Cs₂CO₃ | 2M aq. solution | Effective for most couplings; moderate strength. | Can promote protodeboronation and ester hydrolysis, especially at high temperatures. |
| K₃PO₄ | 2M aq. solution or solid | Often provides higher yields for sterically hindered substrates. | Can be more basic, increasing risk of hydrolysis if not carefully controlled. |
| NaOH / KOH | 1-2M aq. solution | Highly effective for activating boronic acid. | High risk of methyl ester hydrolysis; often promotes protodeboronation. Not recommended. |
| KF / CsF | Anhydrous, solid | Minimizes protodeboronation and hydrolysis by excluding water.[5] | May require higher temperatures or more active catalysts due to lower solubility and basicity. |
References
-
Cui, A. et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
Cox, P. A. et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Cui, A. et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
-
Leconte, N. et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. [Link]
-
Matos, K. et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed. [Link]
-
Cox, P. A. et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Various Authors. Protodeboronation. Organic Chemistry Portal. [Link]
-
Wang, L. et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]
-
Vedejs, E. et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Various Authors. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Gildner, P. G. et al. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett. [Link]
-
Yoneda, S. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Various Authors. (2024). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
-
Plamthottam, S. S. et al. (1993). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). International Journal of Pharmaceutics. [Link]
-
Seaman, W. (1956). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society. [Link]
-
Various Authors. Phenylboronic acid. Wikipedia. [Link]
-
Various Authors. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Thomas, A. A. et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Various Authors. (2021). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]
-
Various Authors. (a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. [Link]
-
Various Authors. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Kassel, S. H. et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [Link]
-
Various Authors. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Kirchhoff, J. H. et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
Sources
- 1. [PDF] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protodeboronation [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Loading for 2-Methoxycarbonyl-3-methylphenylboronic Acid Reactions
Welcome to the technical support center for optimizing reactions involving 2-Methoxycarbonyl-3-methylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific reasoning to empower your research.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in Suzuki-Miyaura cross-coupling reactions.
Q1: What are the initial considerations for catalyst loading in a Suzuki-Miyaura reaction with this compound?
A1: For initial explorations, a palladium catalyst loading of 0.5–2 mol% is a common and effective starting point.[1] The optimal loading is a balance between reaction efficiency and cost-effectiveness.[2] For many applications, lower catalyst loadings are desirable to minimize cost and residual palladium in the final product, which is particularly crucial in pharmaceutical synthesis. However, the sterically hindered nature of this compound may necessitate slightly higher loadings or more active catalyst systems to achieve reasonable reaction rates.
Q2: How does the purity and stability of this compound affect the reaction outcome?
A2: The purity and stability of boronic acids are critical for the success of Suzuki-Miyaura reactions. Boronic acids can undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh conditions or in the presence of excess water.[1][3] Additionally, boronic acids can form anhydrides (boroxines) upon storage, which can alter their reactivity. It is advisable to use fresh or properly stored boronic acid. For particularly sensitive substrates or to improve stability, consider converting the boronic acid to a more stable derivative like a pinacol ester or a diethanolamine adduct.[3][4]
Q3: What are the most common palladium catalysts and ligands for coupling with a sterically hindered boronic acid like this compound?
A3: For sterically hindered substrates, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[3][5] Commonly used ligands for such challenging couplings include Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[3] These are often used with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, or as pre-formed palladium precatalysts for improved stability and activity.[6]
Q4: How critical is degassing the reaction mixture, and what is the best practice?
A4: Rigorous degassing is essential for the success of most Suzuki-Miyaura reactions.[3] Oxygen can lead to the oxidative degradation of phosphine ligands and the palladium(0) catalyst, as well as promote the unwanted homocoupling of the boronic acid.[3] The most common methods for degassing include bubbling an inert gas (argon or nitrogen) through the solvent for an extended period, or subjecting the reaction mixture to several cycles of freeze-pump-thaw.[7] Ensure that all solvents, including any water used in the reaction, are thoroughly degassed.[3]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with this compound.
Low to No Product Formation
Q5: My reaction shows very low or no conversion of the starting materials. What are the likely causes and how can I troubleshoot this?
A5: Low or no conversion in a Suzuki-Miyaura reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Catalyst and Ligand Activity: Ensure that your palladium source and ligand are not degraded. If possible, test them in a reliable, well-established Suzuki coupling reaction. Consider using a pre-formed, air-stable palladium precatalyst to ensure the generation of the active Pd(0) species.[6]
-
Reagent Purity: Verify the purity of your this compound and the coupling partner (aryl halide/triflate). Impurities can inhibit the catalyst.
-
Solvent and Base Quality: Use dry, degassed solvents. The choice of base is also critical; ensure it is of high purity and appropriate for the reaction. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8][9] The base not only facilitates the transmetalation step but also influences the stability of the boronic acid.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Side Product Formation
Q6: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A6: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species.[3]
-
Improve Degassing: Ensure that your reaction setup is rigorously purged of oxygen. Use fresh, thoroughly degassed solvents.[3]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, leading to side reactions.[3]
-
Ligand Choice: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[3]
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the cross-coupling reaction.
Q7: Protodeboronation of my this compound is a major issue. What conditions can I change to prevent this?
A7: Protodeboronation is the cleavage of the C-B bond and is often problematic with electron-deficient or sterically hindered boronic acids.[10]
-
Choice of Base and Solvent: The choice of base and solvent system can significantly impact the rate of protodeboronation. In some cases, using a weaker base or a less protic solvent system can be beneficial.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can mitigate protodeboronation.[3] The ester acts as a slow-release source of the boronic acid under the reaction conditions.
-
Potassium Trifluoroborate Salts: These salts (BF₃K) are highly stable, crystalline solids that are less prone to protodeboronation.[3]
-
Reaction Time: Shorter reaction times, achieved through more active catalyst systems, can help to "outrun" the protodeboronation side reaction.[1]
Catalyst and Ligand Optimization
Q8: How do I systematically screen for the optimal catalyst loading?
A8: A systematic approach is key to finding the lowest effective catalyst loading.
Catalyst Loading Screening Protocol:
-
Set up a series of parallel reactions: Use identical conditions (substrate concentrations, solvent, base, temperature) for all reactions.
-
Vary the catalyst loading: Start with a range, for example, 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol%.
-
Monitor the reactions over time: Use techniques like TLC, GC-MS, or LC-MS to track the consumption of starting materials and the formation of the product.[11][12]
-
Analyze the results: Determine the lowest catalyst loading that provides a good yield in a reasonable amount of time.
| Catalyst Loading (mol%) | Typical Outcome for Hindered Substrates |
| 1.0 - 2.0 | Good starting point for initial trials. |
| 0.5 - 1.0 | Often achievable with optimized ligands and conditions. |
| 0.1 - 0.5 | Possible with highly active catalyst systems. |
| < 0.1 | Challenging, may require specialized catalysts or conditions. |
Q9: The reaction is sluggish. How do I choose a better ligand?
A9: For a sterically hindered substrate like this compound, the ligand plays a pivotal role. If your reaction is slow, your current ligand may not be suitable.
Ligand Screening Recommendations:
| Ligand Class | Examples | Rationale |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Bulky and electron-rich, promoting both oxidative addition and reductive elimination.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong sigma-donors that form stable complexes with palladium, often exhibiting high activity. |
| Ferrocenyl Phosphines | dppf | A common and often effective ligand for a range of Suzuki couplings. |
When screening ligands, it's also important to consider the palladium-to-ligand ratio (Pd:L). For monodentate ligands, a 1:2 ratio is often optimal, while for bidentate ligands, a 1:1 to 1:1.2 ratio is common.
The Catalytic Cycle
Understanding the catalytic cycle of the Suzuki-Miyaura reaction can provide insights into potential points of failure and areas for optimization.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- Google AI. (2025, September 4).
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
- Smith, K., et al. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Hein, J. E., et al. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Semantic Scholar. (n.d.). Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Chemical Reviews. (n.d.).
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- National Institutes of Health. (2016, October 18).
- Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
- Fisher Scientific. (n.d.).
- ResearchGate. (n.d.). Optimization of conditions for the solid-phase version of Suzuki-Miyaura coupling with immobilized boronic acids.
- MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
-
Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? Retrieved from [Link]
- ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.
- ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
- National Institutes of Health. (n.d.).
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- ChemMedChem. (2016, May 2). Molecular Basis of the Receptor Interactions of Polysialic Acid (polySia)
- PubChem. (n.d.). 5-Methoxycarbonyl-2-methylphenylboronic acid pinacol ester.
- BLDpharm. (n.d.). 1451374-90-5|(3-(Methoxycarbonyl)-2-methylphenyl)boronic acid.
Sources
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vapourtec.com [vapourtec.com]
- 12. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Purification of Products from 2-Methoxycarbonyl-3-methylphenylboronic Acid Couplings
Welcome to the technical support center for navigating the purification challenges associated with cross-coupling reactions involving 2-methoxycarbonyl-3-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into isolating your target compounds with high purity. The ortho-substituted nature of this particular boronic acid can introduce specific challenges, including steric hindrance that may lead to incomplete reactions and the presence of unique impurities. This resource offers a structured approach to troubleshooting these issues, grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of biaryl products derived from this compound.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The typical impurities include unreacted starting materials (both the aryl halide and the this compound), homocoupled byproducts of the boronic acid, protodeborylated arenes (where the boronic acid group is replaced by a hydrogen), and residual palladium catalyst.[1] Due to the steric hindrance from the ortho-substituents, incomplete conversion is a frequent issue, leading to a higher concentration of starting materials in the crude product.
Q2: How can I effectively remove the residual palladium catalyst?
A2: For many applications, simple filtration of the crude reaction mixture through a pad of celite or silica gel is sufficient to remove the heterogeneous palladium catalyst.[1] If you are using a homogeneous catalyst that remains in solution, treatment with a scavenger resin or a solution of sodium bisulfite at elevated temperatures can significantly reduce palladium content.[1] Using heterogeneous catalysts like palladium on carbon (Pd/C) can simplify removal as they are easily filtered off after the reaction.[1]
Q3: My primary impurity is the homocoupled dimer of this compound. What is the best way to remove it?
A3: The homocoupling of boronic acids is often promoted by the presence of oxygen.[2][3] Therefore, the first step is prevention by ensuring your reaction is performed under a strictly inert atmosphere with properly degassed solvents.[2][4] If the homocoupled product has already formed, its separation from the desired biaryl product can be challenging due to similar polarities. Flash column chromatography is the most common method for separation.[1][5] A careful selection of the solvent system is crucial for achieving good separation.
Q4: I am observing significant protodeborylation of my boronic acid. How can I minimize this and remove the resulting byproduct?
A4: Protodeborylation is the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction can be accelerated by aqueous conditions, especially with ortho-substituted boronic acids.[6] To minimize this, ensure anhydrous reaction conditions if the reaction chemistry allows. The resulting byproduct, methyl 2-methylbenzoate, can typically be separated from the desired product by flash column chromatography due to differences in polarity.
Troubleshooting Guides
This section provides a problem-solution framework for specific issues you may encounter during the purification process.
Issue 1: Difficulty in Separating the Product from Unreacted Boronic Acid via Chromatography
-
Problem: During flash column chromatography on silica gel, the desired product co-elutes with the unreacted this compound, or the boronic acid streaks throughout the column.[7]
-
Probable Cause: Boronic acids can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic behavior.[7] This can cause tailing and make separation from products of similar polarity difficult.
-
Solutions:
-
Aqueous Basic Wash: Before chromatography, perform an aqueous workup. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., 1M Na₂CO₃ solution). The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.[8] Be cautious, as your product may be base-sensitive. After separation, re-acidify the aqueous layer and extract with an organic solvent to recover any product that may have partitioned.
-
Use of Boronic Acid Scavengers: There are commercially available scavenger resins designed to bind boronic acids. These can be added to the crude organic solution, stirred for a period, and then filtered off.
-
Derivatization to a Boronate Ester: In some cases, converting the unreacted boronic acid to its corresponding pinacol ester can make it less polar and easier to separate from the more polar desired product via chromatography.[7]
-
Issue 2: Low Recovery of a Solid Product After Crystallization
-
Problem: You have a solid product, but attempts at purification by recrystallization result in low yields.
-
Probable Cause: The choice of solvent system is critical for effective recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[9] Impurities present in high concentrations can also inhibit crystal formation.
-
Solutions:
-
Systematic Solvent Screening: On a small scale, test a variety of solvents and solvent mixtures to find the optimal system for recrystallization. Common choices for biaryl systems include mixtures of hexanes and ethyl acetate, or methanol and water.[9]
-
Pre-Purification: If the crude product is highly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some of the major impurities before attempting recrystallization.
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[9] Rapid cooling can lead to the formation of small, impure crystals.
-
Experimental Protocols
Protocol 1: General Aqueous Workup and Flash Chromatography
-
Quenching the Reaction: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water, followed by a saturated brine solution.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Flash Chromatography: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1][5]
Protocol 2: Removal of Boronic Acid with a Basic Wash
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Basic Extraction: Transfer the solution to a separatory funnel and extract one to three times with a 1M aqueous solution of NaOH or Na₂CO₃.[8]
-
Separation: Combine the aqueous layers. The organic layer now contains the desired product and non-acidic impurities.
-
Workup of Organic Layer: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield a product enriched in purity.
-
Further Purification: The resulting material can be further purified by flash chromatography or recrystallization if necessary.
Data Presentation
Table 1: Common Solvent Systems for Flash Chromatography of Biaryl Compounds
| Solvent System (v/v) | Typical Polarity | Notes |
| Hexane/Ethyl Acetate | Low to Medium | A versatile system for a wide range of biaryl products. |
| Dichloromethane/Methanol | Medium to High | Useful for more polar products and for disrupting strong interactions with the silica gel.[8] |
| Toluene/Ethyl Acetate | Low to Medium | Can provide different selectivity compared to hexane-based systems. |
Visualizations
Below is a diagram illustrating a typical purification workflow for products from Suzuki couplings.
Caption: A typical purification workflow for Suzuki coupling products.
References
- BenchChem. Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
- BenchChem.
- BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- BenchChem. Technical Support Center: Minimizing Boronic Acid Homocoupling in Suzuki Reactions.
- Reddit. HELP: Purifying boronic acids sucks.
- ResearchGate.
- BenchChem. Minimizing homocoupling in Suzuki reactions with pyrene boronic acid.
- ResearchGate. Can I remove boronic acid using Work up process?.
- Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- NIH. Organoborane coupling reactions (Suzuki coupling).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. home.sandiego.edu [home.sandiego.edu]
Overcoming steric hindrance in reactions with 2-Methoxycarbonyl-3-methylphenylboronic acid
Technical Support Center: Advanced Strategies for Sterically Hindered Couplings
Topic: Overcoming Steric Hindrance in Reactions with 2-Methoxycarbonyl-3-methylphenylboronic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and advanced protocols for tackling challenging cross-coupling reactions involving the sterically encumbered substrate, this compound. The ortho-substituents on this molecule present a significant steric barrier, often leading to low yields or reaction failure. This guide is designed to explain the underlying chemical principles and provide actionable solutions to overcome these challenges.
Fundamental Principles: Why Is This Substrate So Challenging?
The primary challenge with this compound lies in its structure. The presence of both a methyl group and a methoxycarbonyl group in the ortho positions to the boronic acid creates a crowded environment around the reactive center. In the context of the Suzuki-Miyaura coupling, this steric bulk severely impedes the crucial transmetalation step of the catalytic cycle, where the organic moiety is transferred from the boron atom to the palladium center. A successful reaction requires a catalyst system robust enough to overcome this steric clash.
Caption: The Suzuki-Miyaura cycle with steric hindrance highlighted at the transmetalation step.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using this compound and provides systematic troubleshooting steps.
Q1: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic review of the foundational parameters is the first step before attempting more complex optimizations.
-
Catalyst Activity & Inert Atmosphere: The active catalyst is a Pd(0) species, which is highly sensitive to oxygen.[1]
-
Troubleshooting: Ensure your solvent is rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas.[1][2] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ; failure to do so can lead to inactive palladium black or side reactions.[1][3] Consider using a modern, air-stable precatalyst (e.g., a palladacycle like XPhos Pd G3) which is designed for reliable generation of the active Pd(0) species.[4]
-
-
Reagent Purity and Stability: Boronic acids can degrade over time, particularly through protodeboronation.[1]
-
Troubleshooting: Verify the purity of your boronic acid and aryl halide. Use fresh or properly stored reagents. If protodeboronation is suspected (i.e., you are isolating the arene byproduct where the boronic acid was replaced by hydrogen), consider converting the boronic acid to a more stable derivative like a pinacol or DABO boronate.[5]
-
-
Base and Solvent Choice: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[6][7]
-
Troubleshooting: Ensure your base is finely powdered and dry, especially for anhydrous reactions. For sterically hindered couplings, strong yet non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker bases like K₂CO₃.[6][8] Ensure your solvent is anhydrous and appropriate for the chosen temperature and base solubility.[9]
-
Q2: How do I choose the optimal catalyst and ligand for this hindered coupling?
A2: This is the most critical variable. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates. Success hinges on using ligands specifically designed to overcome steric barriers.[10][11]
-
The Principle: You need a ligand that is both electron-rich and sterically bulky .
-
Electron-richness enhances the rate of oxidative addition.
-
Steric bulk promotes the crucial reductive elimination step and helps stabilize the coordinatively unsaturated Pd(0) intermediate.[4]
-
-
Recommended Ligand Classes:
-
Bulky Monophosphines (Buchwald-type ligands): This is the go-to class for hindered couplings. Ligands like SPhos, XPhos, and RuPhos have demonstrated exceptional performance in preparing extremely hindered biaryls.[8] They create a large "pocket" around the palladium center that can accommodate bulky substrates.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and often possess significant steric bulk.[12] They are highly effective for coupling hindered substrates, including the formation of tetra-ortho-substituted biaryls.[11][12]
-
Specialized Ligands: For particularly challenging aryl-alkyl couplings, ligands like AntPhos have been developed to overcome issues like β-hydride elimination.[13]
-
Caption: A systematic troubleshooting workflow for hindered Suzuki-Miyaura couplings.
Q3: I'm observing significant protodeboronation. How can I prevent this side reaction?
A3: Protodeboronation is the undesired cleavage of the C-B bond by a proton source, often water, leading to the formation of an arene byproduct.[6] This is a common failure mode in reactions with electron-rich or sterically hindered boronic acids.
-
Use Anhydrous Conditions: While some Suzuki couplings benefit from aqueous co-solvents, they can exacerbate protodeboronation.
-
Solution: Use anhydrous solvents (e.g., dioxane, toluene, CPME) and a thoroughly dried base (e.g., K₃PO₄).[6]
-
-
Switch to a Boronic Ester: Boronic esters are generally more stable towards protodeboronation than their corresponding acids.[5][14]
-
Solution: Convert the boronic acid to a more robust derivative.
-
Pinacol Esters: The most common choice, offering a good balance of stability and reactivity.[14]
-
DABO (N,N'-diethanolamino) Esters: These are highly stable, air-tolerant solids that can be used directly in couplings.[5]
-
MIDA (N-methyliminodiacetic acid) Esters: Exceptionally stable, allowing for sequential cross-couplings, though their deprotection requires specific basic conditions.[14]
-
-
Q4: What is the optimal temperature and reaction time for such a difficult coupling?
A4: Sterically hindered couplings are kinetically slow and almost always require elevated temperatures to proceed at a reasonable rate.
-
Temperature Screening: A good starting point is 80-110 °C.[6][9] Solvents with high boiling points like dioxane (101 °C), toluene (111 °C), or CPME (106 °C) are well-suited for this.[6] If the reaction is still sluggish, a higher temperature may be required, but be mindful of potential degradation of reagents or the catalyst.
-
Reaction Time: These reactions can be slow. Monitor the reaction by TLC, GC-MS, or LC-MS over a 12-24 hour period to determine the point of maximum conversion. Pushing the reaction for too long at high temperatures can sometimes lead to increased side product formation.
Data & Protocols
Table 1: Ligand and Condition Screening for Hindered Couplings
The following table summarizes typical conditions and the impact of ligand choice on the yield of sterically hindered Suzuki-Miyaura reactions, based on principles derived from multiple studies.[8][13][15][16]
| Ligand Type | Example Ligand | Typical Base | Typical Solvent | Temperature (°C) | Expected Outcome |
| Simple Triarylphosphine | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Very low to no yield due to insufficient steric bulk. |
| Bulky Dialkylbiarylphosphine | SPhos | K₃PO₄ | Dioxane | 100-110 | Good to excellent yield; highly effective. [8] |
| Bulky Dialkylbiarylphosphine | XPhos | K₃PO₄ | 2-MeTHF | 80-100 | Good to excellent yield; highly effective. [8][17] |
| N-Heterocyclic Carbene | IPr | t-BuOK | Dioxane | 80-100 | Excellent yield, often with low catalyst loadings. [12] |
| Bidentate Phosphine | dppf | Cs₂CO₃ | DMF | 90 | Moderate yield; generally less effective than bulky monophosphines for tetra-ortho-substituted products. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide (Ar-Br).
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered anhydrous K₃PO₄ (2.0-3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Add anhydrous, degassed solvent (e.g., Dioxane or 2-MeTHF) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.[1]
-
-
Reaction:
-
Place the sealed vial in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
-
Monitoring & Workup:
-
Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
References
-
- PubMed
-
- Organic Chemistry Portal
-
- ResearchGate
-
- Journal of the American Chemical Society
-
- ResearchGate
-
- Wiley
-
- Catalysis Science & Technology (RSC Publishing)
-
- ResearchGate
-
- NIH
-
- The Royal Society of Chemistry
-
- ResearchGate
-
- MDPI
-
- RSC Publishing
-
- ResearchGate
-
- Organic Chemistry Frontiers (RSC Publishing)
-
- Chemical Science (RSC Publishing)
-
- Semantic Scholar
-
- PubMed
-
- Benchchem
-
- Benchchem
-
- ChemistryViews
-
- Princeton University
-
- Organic Chemistry Portal
-
- NIH
-
- ResearchGate
-
- Reddit
-
- ACS Publications
-
- Reddit
-
- Benchchem
-
- NIH
-
- Yoneda Labs
-
- NIH
-
- RSC Publishing
-
- NIH
-
- Chem-Station Int. Ed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 15. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Suzuki Reactions with Nitrogen-Containing Substrates
Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving nitrogen-containing substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst deactivation, a common hurdle when working with these valuable but often problematic compounds. Here, we delve into the underlying causes of catalyst deactivation and provide actionable, field-proven strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with nitrogen-containing substrates, like pyridines, often problematic?
Nitrogen-containing heterocycles, particularly those with pyridine-type nitrogens, present a significant challenge in Suzuki-Miyaura couplings primarily due to the Lewis basicity of the nitrogen atom. This nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of stable, inactive complexes that halt the catalytic cycle.[1][2] This phenomenon, known as catalyst poisoning, is a major pathway for deactivation.[2][3][4] Furthermore, some nitrogen-containing substrates, such as unprotected azoles, can introduce additional complexities like unfavorable equilibria between catalyst-substrate complexes, which can inhibit the reaction.[5]
Q2: My reaction has stalled, and I see black precipitate (palladium black). What does this mean and how can I prevent it?
The formation of palladium black is a visual indicator of catalyst decomposition and aggregation.[2][6][7] The active Pd(0) species, which is essential for the catalytic cycle, can be unstable and aggregate into inactive palladium clusters.[8] This is often exacerbated by:
-
Presence of Oxygen: The Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[2][9] It is crucial to rigorously degas all solvents and reagents and maintain a strictly inert atmosphere (argon or nitrogen) throughout the experiment.[2][9]
-
High Temperatures: Elevated temperatures can accelerate the decomposition of the catalyst.[2] It's advisable to perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.[2]
-
Inadequate Ligand Stabilization: The ligand plays a critical role in stabilizing the Pd(0) center and preventing aggregation.[6] Using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can create a sterically hindered environment around the palladium, preventing the formation of palladium black.[2]
Q3: How do I choose the right ligand for a challenging nitrogen-containing substrate?
The choice of ligand is paramount for a successful Suzuki reaction with nitrogen-containing substrates. The ideal ligand should:
-
Be Bulky and Electron-Rich: Ligands such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][10] Their steric bulk helps to prevent the nitrogen atom of the substrate from strongly coordinating to and poisoning the palladium center.[1] The electron-donating nature of these ligands also facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[11][12]
-
Promote Stability: The ligand must form a stable complex with the palladium to prevent decomposition.[6] Insufficient ligand can leave the palladium center exposed and prone to aggregation.[2] While a slight excess of ligand can be beneficial, a large excess may inhibit the reaction.[2]
Q4: Can the choice of base and solvent impact catalyst deactivation?
Absolutely. The base and solvent system is critical for both reactivity and catalyst stability.
-
Base Selection: A base is necessary for the transmetalation step.[9] However, an overly strong base can lead to the degradation of sensitive heteroaryl substrates, which can subsequently cause catalyst deactivation.[2] Common bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are often effective, but screening may be necessary to find the optimal choice for a specific substrate.[1][13]
-
Solvent Choice: The solvent must solubilize all components of the reaction and should be anhydrous and deoxygenated to prevent catalyst oxidation.[2][9] Common solvents include toluene, dioxane, and THF.[2] In some cases, additives like trimethyl borate have been shown to mitigate base-deactivation pathways and prevent catalyst poisoning by coordinating to Lewis-basic heteroatoms.[14]
Troubleshooting Guides
Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Poisoning: Strong coordination of the nitrogen atom to the palladium center.[2] 2. Inactive Catalyst: The Pd(0) active species is not being generated or is decomposing. 3. Poor Reagent Quality: Impurities in starting materials or water in the solvent can poison the catalyst or lead to side reactions like protodeboronation.[1][9] | 1. Ligand Screening: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHCs to sterically shield the palladium.[1][9] 2. Use a Precatalyst: Employ a well-defined Pd(II) precatalyst (e.g., Buchwald G3 or G4 precatalysts) for reliable generation of the active Pd(0) species.[6] 3. Ensure Inert Conditions: Thoroughly degas solvents and reagents and maintain an inert atmosphere.[2][9] 4. Purify Reagents: Use high-purity starting materials and anhydrous solvents.[9] |
| Formation of Palladium Black | 1. Catalyst Aggregation/Decomposition: The active Pd(0) species is not stable under the reaction conditions.[2] 2. Presence of Oxygen: Oxidation of the active Pd(0) catalyst.[2][9] 3. High Temperature: Thermal decomposition of the catalyst.[2] | 1. Optimize Ligand-to-Palladium Ratio: A slight excess of ligand can improve stability.[2] 2. Rigorous Degassing: Use freeze-pump-thaw cycles or sparge with an inert gas.[9] 3. Lower Reaction Temperature: Run the reaction at the minimum temperature required for a reasonable rate.[2] |
| Significant Protodeboronation | 1. Presence of Water: Water can cleave the C-B bond of the boronic acid.[9] 2. Unstable Boronic Acid: Some heteroaryl boronic acids are inherently unstable.[1] 3. Inappropriate Base: Some bases can promote this side reaction.[9] | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.[9] 2. Switch to a Boronate Ester: Boronate esters (e.g., pinacol esters) are often more stable than the corresponding boronic acids. 3. Base Optimization: Screen different bases; sometimes a weaker base may be sufficient and less prone to causing protodeboronation.[1] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can oxidize Pd(0) to Pd(II), which can promote homocoupling.[9] 2. Inefficient Transmetalation: If the transmetalation step is slow, side reactions like homocoupling become more prevalent. | 1. Strict Exclusion of Oxygen: This is the most critical step to minimize homocoupling.[9] 2. Optimize Reaction Conditions: Adjusting the ligand, base, and solvent can improve the rate of the desired cross-coupling relative to homocoupling. |
Experimental Protocol: Diagnostic Test for Catalyst Deactivation
This protocol helps determine if catalyst deactivation is the primary cause of a failed or low-yielding reaction.
Objective: To assess the stability and activity of the catalyst system under the reaction conditions.
Procedure:
-
Reaction Setup: Set up the reaction as you normally would, using your nitrogen-containing substrate, boronic acid/ester, base, and solvent under a strictly inert atmosphere.
-
Initial Catalyst Charge: Add the palladium precatalyst and ligand at your standard loading (e.g., 1-2 mol%).
-
Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 30 minutes).
-
Stalled Reaction Identification: If the reaction stalls (i.e., no further product formation is observed over a significant period), proceed to the next step.
-
Second Catalyst Charge: Under a positive flow of inert gas, add a second portion of the palladium precatalyst and ligand to the reaction mixture.
-
Continued Monitoring: Continue to monitor the reaction's progress.
Interpretation of Results:
-
Reaction Reinitiates: If the reaction starts progressing again after the second catalyst addition, it is a strong indication that the initial catalyst charge was deactivated.
-
No Further Reaction: If there is no significant change in conversion after the second catalyst addition, the issue may lie with other factors such as substrate instability, incorrect reaction conditions (temperature, base), or the presence of potent, non-labile catalyst poisons in your starting materials.
Visualizing Deactivation and Troubleshooting
Mechanisms of Catalyst Deactivation by Nitrogen-Containing Substrates
The following diagram illustrates the key pathways through which nitrogen-containing substrates can lead to the deactivation of the palladium catalyst in a Suzuki-Miyaura coupling.
Caption: Primary deactivation pathways in Suzuki reactions.
Troubleshooting Workflow for Failed Suzuki Reactions
This flowchart provides a logical sequence of steps to diagnose and resolve common issues encountered in Suzuki couplings with nitrogen-containing substrates.
Caption: A logical workflow for troubleshooting Suzuki reactions.
References
-
Biscoe, M. R., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Singh, R., et al. (2018). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Available at: [Link]
-
Semproni, N. B., et al. (2021). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Available at: [Link]
-
chemeurope.com. (n.d.). Catalyst poisoning. Available at: [Link]
-
Guram, A. S. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organic Process Research & Development. Available at: [Link]
-
Mondal, B., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis. Available at: [Link]
-
Lee, N. R., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. Available at: [Link]
-
Semproni, N. B., et al. (2021). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Available at: [Link]
-
Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Semproni, N. B., et al. (2021). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Coupling: Practical Guide. Available at: [Link]
-
Shields, J. D., et al. (2021). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters. Available at: [Link]
-
Corpet, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. Available at: [Link]
-
Chen, G., et al. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry. Available at: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Sharma, A., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]
-
Zhang, H., et al. (2017). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. Journal of Fuel Chemistry and Technology. Available at: [Link]
-
Koszinowski, K. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
T. L. T. N., et al. (2020). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
-
Semproni, N. B., et al. (2021). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]
-
Dreher, S. D., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling reaction by palladium immobilized on functionalized magnetic nanoparticles with NNN and NNS Schiff base ligands in a mild reaction condition. Available at: [Link]
-
ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2014). An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. Iranian Journal of Catalysis. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]
-
Billingsley, K. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
-
Reddit. (2024). Suzuki help. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Catalyst_poisoning [chemeurope.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Homocoupling of 2-Methoxycarbonyl-3-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with 2-Methoxycarbonyl-3-methylphenylboronic acid. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the common and often frustrating challenge of homocoupling in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions needed to maximize the yield of your desired cross-coupled product while minimizing the formation of the homocoupled biaryl impurity.
Understanding the Challenge: The Dichotomy of this compound
The unique structure of this compound presents a distinct set of challenges in Suzuki-Miyaura coupling. The molecule's reactivity is governed by a delicate interplay between steric and electronic effects:
-
Steric Hindrance: The ortho-methyl group imposes significant steric bulk around the boronic acid moiety. This can impede the approach of the palladium catalyst, potentially slowing down the crucial transmetalation step of the catalytic cycle.
-
Electronic Effects: The ortho-methoxycarbonyl group is electron-withdrawing, which can decrease the nucleophilicity of the aryl ring. This may also slow the rate of transmetalation. Conversely, the methyl group is weakly electron-donating.
This combination of steric hindrance and conflicting electronic influences can make the desired cross-coupling reaction sluggish, creating a window of opportunity for the undesired homocoupling side reaction to become significant.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a problem with my this compound coupling?
A1: Homocoupling is a side reaction where two molecules of your this compound react with each other to form a symmetrical biaryl byproduct (dimethyl 2,2'-dimethyl-[1,1'-biphenyl]-6,6'-dicarboxylate). This is problematic because it consumes your valuable boronic acid, reduces the yield of your target molecule, and introduces a significant impurity that can be difficult to separate during purification. With sterically hindered substrates like yours, the desired cross-coupling can be slow, giving more opportunity for homocoupling to occur.
Q2: What are the primary drivers of homocoupling in my Suzuki-Miyaura reaction?
A2: There are two main culprits that promote the homocoupling of boronic acids:
-
Presence of Dissolved Oxygen: Oxygen can intercept the active Pd(0) catalyst and oxidize it to a Pd(II) species, often forming a palladium peroxo complex. This complex can then facilitate the oxidative homocoupling of the boronic acid.[1][2] Rigorous exclusion of oxygen from your reaction is the single most critical factor in preventing this side reaction.
-
Excess Palladium(II) Species: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle. This reduction can occur via the homocoupling of two boronic acid molecules, generating the undesired biaryl byproduct and Pd(0).[3]
Q3: How does the choice of palladium precatalyst affect homocoupling?
A3: The choice of precatalyst is critical. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is highly recommended as it introduces the catalyst in its active oxidation state, bypassing the need for an in-situ reduction step that can be mediated by homocoupling.[3] If a Pd(II) precatalyst is used, the initial phase of the reaction before the catalyst is fully reduced is when homocoupling is most likely to occur.
Q4: Can the stability of the boronic acid itself contribute to side reactions?
A4: Absolutely. Boronic acids can be susceptible to protodeboronation, especially under harsh basic conditions, where the boronic acid group is replaced by a hydrogen atom. While this is a different side reaction from homocoupling, conditions that promote boronic acid instability can sometimes indirectly favor homocoupling by disrupting the stoichiometry and kinetics of the desired reaction. Using more stable boronic esters, like pinacol esters, can sometimes be advantageous.[4]
Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
If you are observing significant homocoupling of this compound, follow this systematic troubleshooting guide.
Rigorous Exclusion of Oxygen
This is the most critical first step. Standard purging with an inert gas may not be sufficient to remove all dissolved oxygen.
-
Actionable Solutions:
-
Degassing Solvents: Thoroughly degas your solvent(s) before use. The most effective method is the freeze-pump-thaw technique . Perform at least three cycles to ensure minimal oxygen content. For less sensitive reactions, sparging the solvent with argon or nitrogen for 30-60 minutes can be effective.
-
Inert Atmosphere: Ensure your reaction vessel is thoroughly flushed with an inert gas (argon is preferred due to its higher density) and maintained under a positive pressure of that gas throughout the reaction.
-
Subsurface Sparging: For larger scale reactions, subsurface sparging of the reaction mixture with nitrogen or argon for a short period before adding the catalyst can be very effective at removing dissolved oxygen.[5]
-
Judicious Selection of Palladium Source and Additives
Your choice of catalyst can either promote or suppress homocoupling.
-
Actionable Solutions:
-
Switch to a Pd(0) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ . This will introduce the catalyst in its active form and minimize the initial homocoupling.[3]
-
Use of Modern Precatalysts: Consider using modern, well-defined palladacycle precatalysts (e.g., Buchwald or PEPPSI-type precatalysts). These are often designed for rapid and clean generation of the active Pd(0) species.
-
Addition of a Mild Reducing Agent: If using a Pd(II) source is unavoidable, the addition of a mild reducing agent can help to rapidly and cleanly reduce it to Pd(0), thus suppressing the homocoupling pathway. Potassium formate (HCO₂K) at 1-2 equivalents has been shown to be effective in this role without interfering with the main catalytic cycle.[5]
-
Optimization of Ligand, Base, and Solvent
For a sterically hindered substrate like this compound, the choice of ligand, base, and solvent is crucial for promoting the desired cross-coupling over homocoupling.
-
Ligand Selection:
-
Bulky, Electron-Rich Phosphine Ligands: These are generally the best choice for sterically hindered substrates. They promote both the oxidative addition and the final reductive elimination steps, accelerating the desired catalytic cycle.[6]
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos , XPhos , or bulky alkylphosphines like P(t-Bu)₃ .
-
-
-
Base Selection:
-
The base activates the boronic acid for transmetalation. For sterically hindered boronic acids, a stronger base is often required to facilitate this step.
-
Recommended Bases: Start with K₃PO₄ or Cs₂CO₃ . These are generally more effective than weaker bases like K₂CO₃ or NaHCO₃ for challenging couplings.[3]
-
-
-
Solvent System:
-
A solvent system that ensures good solubility of all components is essential.
-
Recommended Solvents: A mixture of an aprotic organic solvent and water is common. Good starting points include Dioxane/H₂O , Toluene/H₂O , or 2-MeTHF/H₂O . The ratio of organic solvent to water may need to be optimized.
-
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing and solving high homocoupling issues.
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound, with a focus on minimizing homocoupling.
Protocol 1: General Procedure using a Pd(0) Precatalyst
This protocol is recommended as the first approach due to the use of a Pd(0) source.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv, finely ground)
-
Degassed Dioxane and Degassed Water (e.g., 4:1 or 5:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and finely ground K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
In a separate vial, under argon, add the Pd₂(dba)₃ and SPhos.
-
Add the degassed dioxane to the Schlenk flask via syringe, followed by the degassed water.
-
Add the catalyst/ligand mixture to the reaction flask.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure using a Pd(II) Precatalyst with a Reducing Agent
This protocol is an alternative if a Pd(0) source is not available.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Cs₂CO₃ (2.0 - 3.0 equiv)
-
Potassium Formate (HCO₂K) (1.5 equiv)
-
Degassed 2-MeTHF and Degassed Water (e.g., 10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, Cs₂CO₃, and potassium formate.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the Pd(OAc)₂ and XPhos under a positive flow of argon.
-
Add the degassed 2-MeTHF and degassed water via syringe.
-
Heat the reaction to 80-110 °C with vigorous stirring.
-
Monitor and work up the reaction as described in Protocol 1.
Data Summary Tables
The following tables summarize the expected impact of key reaction parameters on the formation of the homocoupled byproduct.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Expected Homocoupling Level | Rationale |
| Pd(OAc)₂, PdCl₂(PPh₃)₂ | Higher | Requires in-situ reduction to Pd(0), which can proceed via homocoupling. |
| Pd(PPh₃)₄, Pd₂(dba)₃ | Lower | Introduced as the active Pd(0) catalyst, bypassing the homocoupling reduction pathway. |
| Buchwald Precatalysts | Lower | Designed for clean and efficient generation of Pd(0). |
Table 2: Recommended Conditions for this compound
| Parameter | Recommended Condition | Rationale for a Sterically Hindered Substrate |
| Catalyst | Pd₂(dba)₃ / SPhos or XPhos | Bulky, electron-rich ligand accelerates the desired cross-coupling cycle. |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger base needed to facilitate transmetalation of the sterically hindered boronic acid. |
| Solvent | Dioxane/H₂O or 2-MeTHF/H₂O | Good solvating power for a range of substrates and reagents. |
| Atmosphere | Strictly Anaerobic (Argon) | Minimizes oxygen-mediated homocoupling. |
Mechanistic Considerations: The Competing Pathways
To effectively troubleshoot, it is crucial to understand the catalytic cycles at play.
Caption: The desired Suzuki cycle versus the oxygen-promoted homocoupling pathway.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Thomas, A. A.; Zahrt, A. F.; Delaney, C. P.; Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2018 , 140 (12), 4401–4416. [Link]
-
Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions: Scope and Studies of the Effect of Ligand Structure. Angewandte Chemie International Edition, 2004 , 43 (14), 1871-1876. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998 , 37 (24), 3387–3388. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014 , 43 (1), 412-443. [Link]
-
Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 2006 , 128 (21), 6829–6836. [Link]
-
Miller, W. D.; DeShong, P. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 2007 , 11 (2), 303–308. [Link]
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 2010 , 132 (40), 14073–14075. [Link]
-
Tang, W.; Sarvestani, M.; Li, G.; Qiu, Y.; Xu, Y. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Tetrahedron Letters, 2009 , 50 (26), 3350-3353. [Link]
-
Gildner, P. G.; Colacot, T. J. Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Cross-Coupling. Organometallics, 2015 , 34 (23), 5497–5508. [Link]
-
Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013 , 42 (12), 5270-5298. [Link]
-
Matos, K.; Söderquist, J. A. A convenient one-pot synthesis of arylboronic acids. The Journal of Organic Chemistry, 1998 , 63 (2), 461-465. [Link]
-
Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Organotrifluoroborates: Another Branch of the Suzuki–Miyaura Cross-Coupling Reaction. Organic Letters, 2012 , 14 (23), 6064–6067. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
Miller, W. D.; DeShong, P. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 2007 , 11 (2), 303-308. [Link]
-
Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 2006 , 128 (21), 6829–6836. [Link]
Sources
Technical Support Center: The Impact of Water on Suzuki Reactions with Boronic Acids
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Pillar 1: Expertise & Experience
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Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, its efficiency can be exquisitely sensitive to reaction parameters, with water content being a particularly nuanced and often misunderstood variable. This guide provides in-depth, field-proven insights into the multifaceted role of water in Suzuki reactions involving boronic acids. We will explore its essential functions in the catalytic cycle, troubleshoot common water-related issues, and offer robust protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is water truly necessary for a Suzuki reaction to proceed?
This is a classic and debated question. The short answer is: in most standard protocols, yes, a certain amount of water is not only beneficial but often essential for an efficient reaction.[3]
The long answer is more complex. The traditionally accepted mechanism for the crucial transmetalation step involves the formation of a boronate species (R-B(OH)3-) from the boronic acid (R-B(OH)2) and a base.[4] This boronate is more nucleophilic and readily transfers its organic group to the palladium center. Water plays a key role in dissolving the inorganic base (like K2CO3 or K3PO4) and facilitating the formation of this active boronate species.[5][6]
Furthermore, compelling mechanistic studies suggest that a key pathway for transmetalation involves a palladium-hydroxo complex (LnPd(Ar)(OH)) reacting directly with the neutral boronic acid.[7][8] The formation of this hydroxo complex is inherently dependent on the presence of water.
However, it is possible to run Suzuki couplings under strictly anhydrous conditions. These reactions require specific, highly soluble organic bases like potassium trimethylsilanolate (TMSOK) that can activate the boronic acid or its ester derivative without the need for an aqueous phase.[3][9]
Q2: How does water activate the boronic acid?
Water's primary role in activation is tied to the action of the base. Boronic acids are Lewis acids that exist in equilibrium with their tetrahedral boronate form in the presence of a base.[10][11]
-
In biphasic systems (e.g., Toluene/Water, THF/Water): An inorganic base like potassium carbonate (K2CO3) or potassium phosphate (K3PO4) dissolves in the aqueous phase.[5] At the interface of the two phases, the base deprotonates water to generate hydroxide ions (OH-). These hydroxide ions then react with the boronic acid, which is typically in the organic phase, to form the highly nucleophilic "ate" complex, [R-B(OH)3]-. This negatively charged species is key for efficient transmetalation with the palladium catalyst.[4][12]
Below is a diagram illustrating the speciation of boronic acid in the presence of a base and water.
Caption: Boronic acid equilibrium with hydroxide.
Q3: Can too much water be detrimental to my reaction?
Absolutely. While water is often beneficial, excessive amounts can significantly hinder the reaction or promote unwanted side reactions, leading to low yields.[13][14]
Key issues with excess water include:
-
Dilution: Excess water can dilute the concentration of your reactants and catalyst in the organic phase, slowing down the reaction rate, especially in biphasic systems.[5]
-
Catalyst Decomposition: Some palladium-phosphine ligand complexes can be sensitive to hydrolysis, leading to catalyst deactivation.
-
Protodeboronation: This is a major side reaction where the boronic acid C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[15] This process is often promoted by high temperatures and the presence of water and base, particularly with electron-deficient or heteroaryl boronic acids.[16][17]
-
Hydrolysis of Substrates: If your aryl halide or boronic acid contains base-sensitive functional groups (e.g., esters), high concentrations of aqueous base can lead to unwanted hydrolysis.[12]
Q4: What is protodeboronation and how can I minimize it?
Protodeboronation (or protodeborylation) is the protonolysis of the carbon-boron bond, resulting in the formation of an arene (Ar-H) from an aryl boronic acid (Ar-B(OH)₂).[15] It is one of the most common reasons for low yields in Suzuki couplings.
To minimize protodeboronation:
-
Use a More Stable Boron Reagent: If your boronic acid is particularly sensitive, consider converting it to a more robust derivative like a pinacol ester (BPin), MIDA ester, or an organotrifluoroborate salt (BF3K).[16][18] These derivatives are more stable and slowly hydrolyze in situ to release the boronic acid, keeping its instantaneous concentration low.[19]
-
Optimize the Base and Water Content: Use the minimum amount of water necessary to effect the reaction. Sometimes, using a milder or less soluble base like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃) can help.[6][16] For highly sensitive substrates, anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) may be required.[3][9]
-
Control the Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. Higher temperatures accelerate protodeboronation.[16]
-
Ensure Efficient Coupling: A highly active catalyst system that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low or No Conversion of Starting Materials
You've set up your reaction, but TLC or LC-MS analysis shows a significant amount of unreacted aryl halide and/or boronic acid.
| Potential Cause | Explanation & Solution |
| Insufficient Water/Base Activation | The inorganic base may not be sufficiently dissolved or accessible to activate the boronic acid. Solution: Ensure you have added enough water to at least partially dissolve the base. For a typical reaction in dioxane or THF, a solvent/water ratio of 4:1 to 10:1 is a good starting point.[6][16] Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases.[6] |
| Catalyst Inactivity | The active Pd(0) species may not have formed from your Pd(II) precatalyst, or it may have been oxidized and deactivated. Traces of oxygen are a common culprit. Solution: Thoroughly degas your solvent and the water used for the base solution.[6][20] Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst. Consider adding the catalyst after all other reagents and a final degassing cycle.[21] |
| Poor Reagent Solubility | One or both of your coupling partners may have poor solubility in the chosen solvent system, even at elevated temperatures. Solution: Screen alternative solvents. For polar substrates, acetonitrile (MeCN) or DMF might be better choices. For nonpolar substrates, toluene can be effective.[6] The addition of water itself can sometimes improve the solubility of certain reagents. |
Issue 2: Significant Protodeboronation Detected
You observe the formation of the deboronated arene (Ar-H) as a major byproduct, consuming your boronic acid and lowering the yield of the desired product.
| Potential Cause | Explanation & Solution |
| Harsh Reaction Conditions | A combination of a strong base (e.g., NaOH, Cs₂CO₃), excess water, and high temperature is accelerating the protodeboronation pathway.[15][16] |
| Solution 1 (Milder Base): Switch to a milder base like K₂CO₃ or NaHCO₃.[6] For base-sensitive substrates, anhydrous K₃PO₄ or KF can be effective.[16] | |
| Solution 2 (Reduce Water): Minimize the amount of water. Try running the reaction with just a few equivalents of water relative to the limiting reagent, or switch to anhydrous conditions if necessary.[3][9] | |
| Solution 3 (Lower Temperature): Decrease the reaction temperature. It's better to have a slower, cleaner reaction than a fast, messy one. | |
| Slow Transmetalation Step | If the desired cross-coupling is sluggish, the boronic acid has more time to decompose via protodeboronation. This is common with electron-rich or sterically hindered aryl halides. |
| Solution: Use a more active catalyst system. For challenging couplings, employ electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that accelerate both oxidative addition and reductive elimination.[16][17] |
Issue 3: Reaction Stalls or Yield Plateaus
The reaction proceeds initially but then stops before the limiting reagent is fully consumed.
| Potential Cause | Explanation & Solution |
| Catalyst Deactivation | The palladium catalyst has "died" over the course of the reaction. This can be due to oxidation from residual air, or coordination of the catalyst by substrates or products (especially with N-heterocycles).[17] |
| Solution: Ensure rigorous degassing.[21] If coupling N-heterocyclic compounds, a ligand that is less prone to catalyst inhibition may be required. In some cases, adding a second portion of the catalyst mid-reaction can restart a stalled reaction. | |
| Phase Separation Issues | In biphasic systems, poor mixing or changes in solvent composition as the reaction progresses can lead to inefficient interaction between the catalyst (organic phase) and the base/boronate (aqueous phase). |
| Solution: Increase the stirring rate.[6] Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), which can help shuttle the boronate species into the organic phase.[12][22] |
Below is a troubleshooting workflow to help diagnose and solve common issues related to water in Suzuki couplings.
Caption: Troubleshooting workflow for Suzuki reactions.
Recommended Experimental Protocol
This general protocol is a robust starting point for the Suzuki-Miyaura coupling of a generic aryl bromide with an aryl boronic acid in a biphasic solvent system.
Materials:
-
Aryl Halide (Ar1-Br) (1.0 equiv)
-
Aryl Boronic Acid (Ar2-B(OH)₂) (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1–3 mol%; or PdCl₂(dppf), 1–3 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane or Toluene, peroxide-free)
-
Deionized Water
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), aryl boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Degassing (Cycle 1): Seal the vessel with a septum. Evacuate the atmosphere using a vacuum pump and backfill with an inert gas. Repeat this vacuum/backfill cycle three times to ensure all oxygen is removed.[17]
-
Solvent Addition: Add the degassed organic solvent (e.g., Dioxane) to achieve a concentration of approximately 0.1 M with respect to the aryl halide. Then, add degassed deionized water. A common starting ratio is 4:1 or 5:1 organic solvent to water.
-
Degassing (Cycle 2): Sparge the resulting biphasic mixture by bubbling the inert gas through the solution for 15-20 minutes. This removes any oxygen dissolved in the solvents.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (typically the aryl halide) is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. [Link]
-
Quora. (2023). What is the prominent role of water in the Suzuki reaction?. [Link]
-
PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]
-
NIH. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. [Link]
-
Organic Chemistry Portal. Mechanism of the Suzuki Coupling. [Link]
-
Journal of the American Chemical Society. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. [Link]
-
PubMed. (2012). Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur?. [Link]
-
PubMed. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
RSC Publishing. Speciation of borate in aqueous solutions studied experimentally by potentiometry and Raman spectroscopy and computationally by DFT calculations. [Link]
-
ResearchGate. Ionization equilibrium of boronic acid in aqueous solutions. [Link]
-
Nanochemistry Research. Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. [Link]
-
PMC - NIH. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
ResearchGate. Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. [Link]
-
Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling?. [Link]
-
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
PMC - NIH. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
-
Wikipedia. Boronic acid. [Link]
-
ACS Publications. Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. [Link]
-
Consensus. What are the key steps involved in the general procedure of the Suzuki reaction?. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]
-
Reddit. Water content and suzuki reaction. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic acid - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with Electron-Rich Aryl Bromides
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the coupling of electron-rich aryl bromides. The electron-rich nature of these substrates can significantly hinder the oxidative addition step of the catalytic cycle, often leading to failed or low-yielding reactions.[1][2][3] This resource provides in-depth troubleshooting advice, detailed protocols, and a comprehensive FAQ section to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with an electron-rich aryl bromide failing or giving low yields?
A1: Electron-rich aryl bromides are notoriously challenging substrates for Suzuki coupling.[1][2] The primary reason for failure is the difficulty of the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[1][4][5] The electron-donating groups on the aromatic ring increase the electron density at the reaction center, making the aryl bromide less electrophilic and thus less reactive towards the electron-rich Pd(0) catalyst.[2]
Q2: I see only my starting materials after the reaction. What are the likely causes?
A2: If you are recovering your starting materials, it strongly suggests that the catalytic cycle has not been initiated or is proceeding at an extremely slow rate. The most probable causes include:
-
Inactive Catalyst: The Pd(0) active species may not have been generated from the precatalyst, or it may have been deactivated.
-
Inefficient Oxidative Addition: As mentioned, this is a common issue with electron-rich aryl bromides.[1][2]
-
Problematic Ligand Choice: The ligand may not be suitable for activating the electron-rich substrate.
-
Inappropriate Base or Solvent: The reaction conditions may not be optimal for this specific transformation.
Q3: My reaction is producing a significant amount of dehalogenated arene. How can I prevent this?
A3: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki couplings.[1][6] It can be caused by various factors, including the choice of base, solvent, and even the phosphine ligand.[6] Some bases or solvents can act as hydride donors, leading to the reduction of the aryl bromide.[1] High reaction temperatures and prolonged reaction times can also exacerbate this issue.[6] To minimize dehalogenation, consider using a milder base, optimizing the reaction temperature and time, and selecting a ligand known to suppress this side reaction.
Q4: I am observing homocoupling of my boronic acid. What is causing this and how can I stop it?
A4: Homocoupling of the boronic acid to form a biaryl byproduct is another frequent side reaction.[1] This is often promoted by the presence of Pd(II) species in the reaction mixture, which can arise from incomplete reduction of a Pd(II) precatalyst or from oxidative processes if the reaction is not properly degassed.[1] Ensuring thorough degassing of your reaction mixture and using a high-quality palladium source can help to minimize homocoupling.
Q5: Can the choice of palladium precatalyst make a difference for electron-rich aryl bromides?
A5: Absolutely. While many palladium sources can be effective, for challenging substrates like electron-rich aryl bromides, using a pre-formed, air-stable Pd(0) source or a precatalyst that readily generates the active Pd(0) species in situ is advantageous.[3] Pre-formed complexes can lead to more consistent results.[3]
II. Troubleshooting Guide
When faced with a failed Suzuki coupling of an electron-rich aryl bromide, a systematic approach to troubleshooting is essential. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Ineffective Oxidative Addition: The electron-rich nature of the aryl bromide hinders this key step.[1][2] | - Switch to a more electron-rich, bulky phosphine ligand: Ligands like SPhos, XPhos, or RuPhos are designed to facilitate oxidative addition with challenging substrates.[3][7] - Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier. |
| 2. Catalyst Inhibition/Deactivation: Impurities in reagents or improper degassing can poison the catalyst. | - Ensure rigorous degassing: Use freeze-pump-thaw cycles or sparge with an inert gas for an adequate amount of time. - Use high-purity reagents and solvents. | |
| 3. Inappropriate Base: The base may not be strong enough or may be sterically hindered. | - Screen different bases: Potassium phosphate (K3PO4) and cesium carbonate (Cs2CO3) are often effective choices.[7][8] | |
| Dehalogenation of Aryl Bromide | 1. Hydride Source in Reaction: The base or solvent may be acting as a hydride donor.[1] | - Use a non-coordinating, anhydrous base: K3PO4 is often a good choice. - Avoid alcoholic solvents if dehalogenation is a major issue. |
| 2. High Reaction Temperature/Long Reaction Time: These conditions can favor the dehalogenation pathway.[6] | - Optimize reaction temperature and time: Monitor the reaction by TLC or GC-MS to determine the optimal endpoint. | |
| Homocoupling of Boronic Acid | 1. Presence of Pd(II) Species: Incomplete reduction of the precatalyst or presence of oxygen.[1] | - Ensure thorough degassing. - Consider using a Pd(0) precatalyst such as Pd2(dba)3. |
| 2. Electron-Poor Boronic Acids: These are more susceptible to homocoupling.[7] | - Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). | |
| Protodeborylation of Boronic Acid | 1. Hydrolysis of the Boronic Acid: This is especially problematic with heteroaryl boronic acids.[1] | - Use anhydrous conditions if possible. - Consider using a boronic ester (e.g., pinacol ester) or a potassium aryltrifluoroborate salt, which are more stable to hydrolysis.[8][9] |
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting Suzuki coupling reactions.
III. The Suzuki-Miyaura Catalytic Cycle: A Closer Look
Understanding the catalytic cycle is crucial for effective troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For electron-rich aryl bromides, the oxidative addition of the Ar-Br to the Pd(0) complex is the rate-limiting step.[11] The electron-donating substituents on the aryl ring make the carbon atom of the C-Br bond less electrophilic, thus slowing down its reaction with the nucleophilic Pd(0) catalyst.
IV. Recommended Protocol for a Challenging Suzuki Coupling
This protocol is a starting point for the coupling of an electron-rich aryl bromide with an arylboronic acid. Optimization of the ligand, base, solvent, and temperature may be necessary for your specific substrates.
Materials:
-
Electron-rich aryl bromide
-
Arylboronic acid
-
Palladium precatalyst (e.g., Pd2(dba)3 or a specific precatalyst like SPhos G3)
-
Bulky, electron-rich phosphine ligand (e.g., SPhos)
-
Base (e.g., K3PO4)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Degassed water (if using a biphasic system)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol %), the phosphine ligand (e.g., 2-4 mol %), and the base (e.g., 2-3 equivalents).
-
Reagent Addition: Add the electron-rich aryl bromide (1 equivalent) and the arylboronic acid (1.5 equivalents).
-
Solvent Addition: Add the anhydrous solvent (and degassed water if applicable) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Degassing: Thoroughly degas the reaction mixture by bubbling argon or another inert gas through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
V. Key Parameters and Their Effects
The success of a Suzuki coupling with an electron-rich aryl bromide is highly dependent on the careful selection of several key parameters.
| Parameter | Effect on the Reaction | Recommendations for Electron-Rich Aryl Bromides |
| Palladium Catalyst | The source of the active Pd(0) species. | Use a precatalyst that readily forms the active catalyst, such as Pd2(dba)3 or commercially available palladacycles.[3] |
| Ligand | Modulates the steric and electronic properties of the palladium center, influencing all steps of the catalytic cycle.[4] | Bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) are highly effective as they promote oxidative addition and reductive elimination.[3][7] |
| Base | Activates the boronic acid for transmetalation and influences the overall reaction rate and side reactions.[10][12][13] | A moderately strong, non-nucleophilic base like K3PO4 is often a good first choice.[7] Cs2CO3 can also be effective. |
| Solvent | Solubilizes the reagents and can influence the reaction mechanism and selectivity.[11][14] | Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[15] The addition of water can sometimes be beneficial, but should be carefully considered if protodeborylation is a concern. |
| Temperature | Affects the reaction rate. | Higher temperatures (80-110 °C) are often required to promote the slow oxidative addition step. |
VI. Concluding Remarks
Successfully performing a Suzuki-Miyaura cross-coupling with electron-rich aryl bromides requires a nuanced understanding of the reaction mechanism and the interplay of various reaction parameters. By systematically addressing the challenges associated with the oxidative addition step and by carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can overcome the hurdles presented by these unreactive substrates. This guide provides a foundation for troubleshooting and optimizing these challenging yet crucial transformations in modern organic synthesis.
References
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . Accounts of Chemical Research, 49(5), 965–977. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation . Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure . Journal of the American Chemical Society, 126(43), 13154–13155. [Link]
-
Li, C. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design . Synlett, 27(15), 2139-2140. [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions . Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction . Chemistry – A European Journal, 11(24), 7243-7251. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. [Link]
-
Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction . The Journal of Organic Chemistry, 59(26), 8151–8156. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations . Chemical Society Reviews, 41(10), 4147-4166. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). [Link]
-
Pye, D. R., & Taylor, S. D. (2013). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity . The Journal of Organic Chemistry, 78(20), 10115–10131. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. [Link]
-
D’Amico, M. L., & D’Accolti, L. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents . Molecules, 24(5), 863. [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. [Link]
-
Tassone, J. P., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . Angewandte Chemie International Edition, 52(29), 7578-7582. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... | Download Table - ResearchGate. [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. [Link]
-
Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly | Request PDF. [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. [Link]
-
B-Alkyl Suzuki Couplings - Macmillan Group. [Link]
-
Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling . Chemical Communications, 50(25), 3350-3352. [Link]
-
Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction - ResearchGate. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Analytical Methods for Monitoring 2-Methoxycarbonyl-3-methylphenylboronic Acid Reactions
For researchers, process chemists, and drug development professionals, the precise control and understanding of chemical reactions are paramount. 2-Methoxycarbonyl-3-methylphenylboronic acid is a critical building block in modern synthetic chemistry, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge essential carbon-carbon bonds in active pharmaceutical ingredients (APIs).[1] The ability to accurately monitor the progress of these reactions—tracking the consumption of starting materials, the formation of the desired product, and the emergence of any impurities—is not merely an academic exercise. It is a fundamental requirement for process optimization, yield maximization, impurity control, and ultimately, regulatory compliance and patient safety.[2][3]
This guide provides an in-depth comparison of the principal analytical methodologies for monitoring reactions involving this compound. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, offering field-proven insights to help you select and implement the most appropriate analytical strategy for your specific objectives, from routine reaction checks to complex kinetic and mechanistic investigations.
The Chemical Context: The Suzuki-Miyaura Catalytic Cycle
To effectively monitor a reaction, one must first understand what to look for. The Suzuki-Miyaura reaction is a complex catalytic process involving multiple steps.[4][5] A simplified representation of the catalytic cycle provides a roadmap of the key species that an analytical method must be able to resolve and quantify: the aryl halide, the boronic acid, the coupled product, and various states of the palladium catalyst.
Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.
A Comparative Overview of Analytical Strategies
The choice of an analytical technique is a balance of competing factors: the need for speed, sensitivity, structural information, and quantification, weighed against instrument availability, sample preparation complexity, and cost. No single method is universally superior; the optimal choice is dictated by the question being asked.
| Technique | Sensitivity | Selectivity/Specificity | Speed (Sample Throughput) | Quantitative Accuracy | Information Provided | Primary Use Case |
| HPLC-UV/PDA | Moderate (µg/mL) | Good to Excellent | High | Excellent | Concentration of UV-active species | Routine reaction monitoring, purity analysis, assay |
| UPLC-MS/MS | Very High (pg/mL to ng/mL) | Excellent | Very High | Excellent | Molecular weight, structure, concentration | Trace impurity identification, genotoxic impurity analysis, high-throughput screening[6] |
| GC-MS | High (ng/mL) | Excellent | High | Good to Excellent | Molecular weight, structure (requires derivatization) | Analysis of volatile impurities, alternative to LC for specific analytes[7] |
| NMR Spectroscopy | Low (mg/mL) | Excellent | Low | Excellent (qNMR) | Unambiguous structure, absolute quantification of major components | Mechanistic studies, structural confirmation, quantification without reference standards[8] |
| In-situ Raman/IR | Moderate | Good | Real-time | Semi-quantitative to Quantitative | Vibrational modes, reaction kinetics | Real-time kinetic analysis, process analytical technology (PAT)[9][10] |
Deep Dive 1: Chromatographic Methods - The Workhorses
Chromatography is the cornerstone of reaction monitoring, separating the complex mixture of reactants, intermediates, products, and byproducts before detection.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC is the most widely adopted technique for monitoring Suzuki-Miyaura couplings due to its robustness, reproducibility, and high degree of automation. UPLC, using smaller column particles, offers faster analysis times and higher resolution.
The Causality Behind the Method:
-
Stationary Phase: A reversed-phase C18 column is the standard choice. The nonpolar C18 chains effectively retain the aromatic rings of the boronic acid, the aryl halide, and the biphenyl product through hydrophobic interactions.[11]
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent like acetonitrile is typical. The acid is critical; it protonates free silanol groups on the silica-based column packing, preventing undesirable peak tailing of the acidic boronic acid. The gradient elution, starting with a higher water content and increasing the organic solvent, allows for the separation of compounds with a wide range of polarities.
-
Detection:
-
UV/Photodiode Array (PDA): As all key components contain aromatic rings, they are chromophoric and can be readily detected by UV absorbance. A PDA detector is superior as it provides spectral data, which can help distinguish between co-eluting peaks and assess peak purity.
-
Mass Spectrometry (MS): Coupling HPLC/UPLC to a mass spectrometer is the gold standard for comprehensive analysis. It provides molecular weight information, confirming the identity of known compounds and enabling the structural elucidation of unknown byproducts and impurities.[12] Modern LC-MS/MS methods can achieve exceptionally low limits of quantification (LOQ), often in the pg/mL range, which is essential for controlling potentially genotoxic impurities.[6][13]
-
Challenges and Solutions: A key challenge in the HPLC analysis of boronic acids is their potential for on-column degradation or the formation of boroxines (cyclic anhydrides).[12][14] A properly developed, stability-indicating method is crucial to ensure that all degradants are separated from the parent compound.[12] This is achieved by using faster gradients to reduce on-column residence time and ensuring the sample is dissolved in an appropriate diluent, sometimes aprotic, immediately before injection.
Caption: A typical workflow for reaction monitoring using HPLC/UPLC.
Gas Chromatography (GC)
While less common for boronic acids due to their low volatility and high polarity, GC, particularly when coupled with MS, can be a powerful tool for specific applications, such as analyzing for small, volatile impurities that may be difficult to resolve by LC.
The Causality Behind the Method: The primary challenge with GC is getting the analyte into the gas phase without decomposition. Boronic acids readily dehydrate to form boroxines at the high temperatures of the GC inlet. Therefore, derivatization is mandatory .[7][14] A common strategy is to react the boronic acid with a diol, such as pinacol, to form a more volatile and thermally stable boronate ester. This adds a step to sample preparation but enables high-resolution separation.
Caption: Workflow for GC-MS analysis, including the essential derivatization step.
Deep Dive 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers an entirely different and complementary view of the reaction mixture. Its strength lies in its superior structural elucidation capabilities and its inherently quantitative nature without the need for individual calibration standards for each component (when using an internal standard, a technique known as qNMR).[8]
The Causality Behind the Method:
-
¹H NMR: This is the most common NMR experiment. By taking a small, filtered aliquot of the reaction mixture and adding a deuterated solvent and an internal standard, one can simultaneously observe and integrate signals corresponding to the starting materials and the product.[15] The disappearance of a characteristic proton signal from this compound and the appearance of new signals from the coupled product provide a direct measure of reaction conversion.[8]
-
¹¹B NMR: This technique is highly specific to the boron atom. It is particularly useful for studying the speciation of the boronic acid, detecting the formation of boroxines or other boron-containing intermediates and byproducts.[12][16]
-
In-situ NMR: For detailed mechanistic studies, the reaction can be run directly inside the NMR spectrometer, allowing for the acquisition of spectra at regular intervals without disturbing the system. This provides high-quality kinetic data.[17]
The primary limitation of NMR is its relatively low sensitivity compared to MS, making it unsuitable for trace impurity analysis. However, for tracking the bulk transformation of reactants to products, it is unparalleled in the quality and reliability of the information it provides.
Deep Dive 3: In-Situ, Real-Time Monitoring
For the deepest understanding of reaction kinetics and mechanisms, in-situ techniques that "watch" the reaction as it happens are invaluable.[18] These Process Analytical Technology (PAT) tools provide a continuous stream of data, revealing transient intermediates and precise reaction profiles that are missed by offline chromatographic methods.
-
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques monitor changes in the chemical bonds of molecules within the reaction vessel via a probe.[9][10][19] By tracking the unique vibrational "fingerprint" of a reactant's C-Br bond or the boronic acid's O-H bonds, and the appearance of new bands from the product, a real-time kinetic profile can be generated.[20]
Ensuring Trustworthiness: The Imperative of Method Validation
In the context of drug development, an unvalidated analytical method produces data of unknown quality. Method validation is the documented process that provides a high degree of assurance that a method will consistently yield results that are accurate and reliable for its intended application.[2][21] Key validation parameters, as defined by the International Council for Harmonisation (ICH), include:[22][23]
-
Accuracy: Closeness of test results to the true value.
-
Precision: Agreement between a series of measurements.
-
Specificity: Ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Every protocol described below should be considered a starting point, requiring full validation for use in a regulated GxP environment.
Experimental Protocols
Protocol 1: HPLC-UV/PDA Method for Routine Reaction Monitoring
-
Sample Preparation: a. Withdraw 10 µL of the reaction mixture. b. Immediately quench in 990 µL of a 50:50 acetonitrile:water mixture in a 1.5 mL autosampler vial. This provides a 100-fold dilution. c. Vortex the vial for 10 seconds. The sample is now ready for injection.
-
HPLC Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
PDA Detection: 210-400 nm, with specific wavelengths (e.g., 254 nm) extracted for quantification.
-
-
Data Analysis: a. Integrate the peak areas of the starting boronic acid and the formed product. b. Calculate the percent conversion using the relative peak areas (assuming similar response factors for a preliminary assessment) or by using a pre-determined calibration curve for accurate quantification.
Protocol 2: ¹H NMR Method for Determining Reaction Conversion
-
Sample Preparation: a. Withdraw ~50 µL of the reaction mixture. b. Filter the sample through a small plug of celite or cotton in a Pasteur pipette to remove any solids (e.g., base, catalyst). c. Add the filtered aliquot to an NMR tube containing ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). d. Add a precisely known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a clean, singlet peak away from other signals.
-
NMR Acquisition: a. Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1, e.g., 30 seconds) to allow for full relaxation of all protons for accurate integration.
-
Data Analysis: a. Integrate a well-resolved peak for the starting boronic acid, a peak for the product, and the peak for the internal standard. b. Calculate the molar concentration of each species relative to the known concentration of the internal standard to determine the precise reaction conversion and yield.
Conclusion and Recommendations
The selection of an analytical method for monitoring reactions of this compound is a strategic decision guided by the specific analytical challenge.
-
For routine, high-throughput reaction monitoring and purity assessment , a validated HPLC-UV/PDA method offers the best balance of speed, robustness, and quantitative accuracy.
-
For identifying unknown impurities, confirming product identity, and conducting trace-level analysis , UPLC-MS is the indispensable tool, providing unparalleled sensitivity and specificity.[6]
-
For unambiguous structural confirmation and precise quantification without specific reference standards , qNMR is the method of choice, though its lower sensitivity must be considered.[8]
-
For achieving a fundamental understanding of reaction kinetics and mechanism , in-situ Raman or NMR spectroscopy provides real-time data that is simply unattainable with offline methods.[18][20]
By leveraging the strengths of these complementary techniques, researchers and drug development professionals can gain a comprehensive understanding of their chemical processes, leading to the development of safer, more efficient, and more robust synthetic routes.
References
- Analytical Methods. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- RSC Publishing. (2019, May 28). Reaction kinetics of a water-soluble palladium-β- cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow.
- LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.
-
Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Retrieved from [Link]
- ProQuest. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
-
Busch, M., Tolborg, J., & Thomsen, M. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Chromatography A, 1217(20), 3429-3435. Retrieved from [Link]
- Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
-
MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Retrieved from [Link]
-
ACS Publications. (n.d.). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Organic Process Research & Development. Retrieved from [Link]
-
Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Retrieved from [Link]
-
ResearchGate. (n.d.). In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. Retrieved from [Link]
- Benchchem. (n.d.). Analytical techniques for monitoring the degradation of benzylboronic acid.
-
ResearchGate. (2025, July 23). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]
- Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
-
ResearchGate. (2024, November 11). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Retrieved from [Link]
-
NIH. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC. Retrieved from [Link]
- LinkedIn. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.). Analytical method validation: A brief review.
-
ACS Publications. (2022, April 28). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development. Retrieved from [Link]
-
Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, IJCST-112. Retrieved from [Link]
- Benchchem. (n.d.). Analysis of (7-Heptylnaphthalen-2-yl)boronic acid.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling.... Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. particle.dk [particle.dk]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. sciex.com [sciex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. waters.com [waters.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 14. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. demarcheiso17025.com [demarcheiso17025.com]
- 22. wjarr.com [wjarr.com]
- 23. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Guide to 2-Methoxycarbonyl-3-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
This guide provides an in-depth comparison of 2-Methoxycarbonyl-3-methylphenylboronic acid with other structurally related boronic acids, focusing on their performance in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, data-driven insights to inform experimental design and catalyst selection.
Introduction: The Role of Substituted Boronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction, which earned its pioneers the 2010 Nobel Prize in Chemistry, is indispensable for constructing complex molecular architectures, particularly the biaryl motifs prevalent in pharmaceuticals, agrochemicals, and functional materials.[2][3][4]
The heart of the Suzuki-Miyaura reaction lies in the partnership between an organohalide and an organoboron compound, most commonly a boronic acid. The structure of the boronic acid is a critical parameter, as the nature and position of its substituents dictate reactivity, stability, and steric accessibility. This compound is a unique reagent, featuring both an electron-withdrawing methoxycarbonyl group and an electron-donating methyl group in adjacent ortho positions. This guide dissects the combined influence of these substituents by comparing its performance profile against a series of benchmark boronic acids.
The Interplay of Electronic and Steric Effects
The success and rate of a Suzuki-Miyaura coupling are heavily influenced by the electronic and steric properties of the boronic acid, which primarily impact the transmetalation step of the catalytic cycle.[5][6] In this step, the organic group is transferred from the boron atom to the palladium(II) center.
Electronic Effects:
-
Electron-Withdrawing Groups (EWGs): Substituents like the methoxycarbonyl (-COOCH₃) group decrease the electron density on the phenyl ring. This increases the Lewis acidity of the boron atom, which can influence the formation of the boronate species required for transmetalation.[7][8] While this activation is necessary, highly electron-deficient arylboronic acids can sometimes exhibit slower transmetalation rates.
-
Electron-Donating Groups (EDGs): Substituents like the methyl (-CH₃) group increase the electron density of the ring, making the organic group more nucleophilic and generally facilitating a faster transfer to the electrophilic palladium center.
Steric Effects:
-
Ortho Substituents: Bulky groups at the position adjacent to the boronic acid (the ortho position) can physically impede the approach of the boronic acid to the palladium catalyst center.[9][10] This steric hindrance can significantly slow down or even inhibit the reaction, often requiring specialized, bulky phosphine ligands or higher reaction temperatures to overcome.[11]
The subject of our analysis, this compound, presents a fascinating case where these effects are combined. The ortho-methyl group provides steric bulk, while the adjacent ortho-methoxycarbonyl group contributes both steric hindrance and a strong electron-withdrawing effect.
Caption: Logical relationship of substituent effects on reactivity.
Comparative Performance Analysis
To contextualize the performance of this compound, we compare it to three other key boronic acids: the unsubstituted parent (Phenylboronic acid), one with only a methyl group (3-Methylphenylboronic acid), and one with only a methoxycarbonyl group (2-Methoxycarbonylphenylboronic acid).
| Boronic Acid | Structure | Key Substituent(s) | Electronic Effect | Steric Hindrance | Expected Performance & Considerations |
| Phenylboronic acid | B(OH)₂ attached to a benzene ring | None | Neutral (Baseline) | Minimal | Baseline: Generally exhibits good reactivity with a wide range of coupling partners. Serves as a standard for comparison. |
| 3-Methylphenylboronic acid | B(OH)₂ and CH₃ on a benzene ring | meta-Methyl | Weakly Donating (EDG) | Minimal | High Reactivity: The weak EDG can slightly accelerate transmetalation. The meta position imposes no significant steric barrier. |
| 2-Methoxycarbonylphenylboronic acid | B(OH)₂ and COOCH₃ on a benzene ring | ortho-Methoxycarbonyl | Strongly Withdrawing (EWG) | Significant | Challenging: The combination of a strong EWG and significant ortho steric bulk can slow the reaction. May require forcing conditions or specialized ligands (e.g., SPhos, RuPhos). |
| This compound | B(OH)₂ and both CH₃ and COOCH₃ on a benzene ring | ortho-Methoxycarbonyl, ortho-Methyl | Strongly Withdrawing (EWG) | Very Significant | Most Challenging: Presents the greatest steric challenge due to two adjacent ortho groups. The EWG effect is also present. Success is highly dependent on the choice of a bulky, electron-rich phosphine ligand and optimized reaction conditions. |
Standardized Protocol for Comparative Suzuki-Miyaura Coupling
This protocol provides a robust starting point for comparing the reactivity of different boronic acids. The key to a fair comparison is to keep all other variables—catalyst, ligand, base, solvent, temperature, and concentration—constant.
Causality Behind Experimental Choices:
-
Catalyst System (Pd(OAc)₂ and SPhos): Palladium(II) acetate is a common, air-stable precatalyst. SPhos is a bulky, electron-rich biarylphosphine ligand chosen specifically to promote the coupling of sterically hindered substrates by facilitating both the oxidative addition and reductive elimination steps.
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base effective in promoting the formation of the active boronate species without causing hydrolysis of the methoxycarbonyl ester group, a risk with stronger bases like NaOH or KOH.[11]
-
Solvent System (Toluene/Water): A biphasic solvent system is often beneficial. Toluene solubilizes the organic components and the catalyst complex, while water helps dissolve the inorganic base and facilitates the formation of the active boronate.[12]
-
Inert Atmosphere: Degassing the reaction mixture and maintaining it under an inert atmosphere (Argon or Nitrogen) is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote undesirable side reactions like the homocoupling of boronic acids.[5][13]
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the selected boronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure all oxygen is removed.
-
-
Solvent Addition:
-
Add degassed toluene (5 mL) followed by degassed water (1 mL) to the flask via syringe. The solvent should be degassed by bubbling argon through it for at least 20 minutes prior to use.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the mixture vigorously for the designated reaction time (e.g., 4-24 hours).
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete (or has ceased to progress), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
-
Purification:
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure biaryl product.
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The cycle involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.[14]
-
Transmetalation: The base activates the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species. This species then transfers its organic group (Ar²) to the palladium center, displacing the halide. This is often the rate-determining step and is highly sensitive to the steric and electronic factors discussed previously.[6][15]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[14]
Conclusion and Recommendations
This compound is a highly specialized reagent whose utility in Suzuki-Miyaura cross-coupling is dictated by the significant steric hindrance imposed by its two adjacent ortho substituents. While its electron-withdrawing methoxycarbonyl group influences its electronic properties, it is the steric challenge that primarily governs its performance.
Key Recommendations for Researchers:
-
For simple biaryl syntheses: Phenylboronic acid or minimally substituted analogues like 3-methylphenylboronic acid are preferred for their high reactivity and straightforward reaction conditions.
-
When introducing an ortho-ester: 2-Methoxycarbonylphenylboronic acid can be effective, but be prepared to screen bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) and potentially higher temperatures to overcome steric hindrance.
-
When using this compound: This substrate should be reserved for syntheses where its specific substitution pattern is essential. Success is contingent on a carefully optimized catalyst system. The use of highly active, sterically demanding ligands is not just recommended, but necessary. Expect to perform significant optimization of the ligand, base, solvent, and temperature to achieve acceptable yields.
By understanding the fundamental principles of substituent effects and employing a rational approach to experimental design, researchers can effectively harness the synthetic potential of even the most challenging boronic acids.
References
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
-
Mills, J. L., Biscoe, M. R., & Smith, W. L. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 90(11), 1535-1538. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Jamróz, D., & Szemik-Hojniak, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2268-2278. Retrieved from [Link]
-
Jamróz, D., & Szemik-Hojniak, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 4(17), 2973-2976. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Krygowski, T. M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3421. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Retrieved from [Link]
-
Springsteen, G., & Wang, B. (2002). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 67(24), 8479-8485. Retrieved from [Link]
-
van der Lubbe, S. C., et al. (2012). The interplay between steric and electronic effects in S(N)2 reactions. Chemistry, 18(30), 9332-9341. Retrieved from [Link]
-
PubChem. (n.d.). (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid. Retrieved from [Link]
-
Moreno-Mañas, M., Pérez, M., & Pleixats, R. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 66(23), 7793-7801. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358-3366. Retrieved from [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Namur. Retrieved from [Link]
-
ChemSrc. (n.d.). This compound. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Kassel, D. B., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 23(15), 5874-5878. Retrieved from [Link]
-
Tan, Y. R., & Chen, Z. (2016). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances, 6(81), 77809-77814. Retrieved from [Link]
-
Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] At the heart of this palladium-catalyzed transformation lies the organoboron reagent, typically a boronic acid, whose reactivity is profoundly influenced by the electronic and steric nature of its substituents. Understanding these substituent effects is paramount for reaction optimization, enabling chemists to fine-tune conditions for maximal yield and efficiency. This guide provides an in-depth comparison of the reactivity of substituted phenylboronic acids, supported by mechanistic insights and experimental data, to empower researchers in their synthetic endeavors.
The Mechanism: A Quick Refresher
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] The boronic acid participates in the crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[3][5] For this to occur, the boronic acid must first be activated by a base, which enhances the nucleophilicity of the organic moiety and facilitates its transfer.[6] The nature of the substituents on the phenyl ring of the boronic acid can significantly impact the rate and efficiency of this transmetalation step, thereby influencing the overall reaction outcome.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Electronic Effects: A Tale of Two Groups
The electronic properties of substituents on the phenylboronic acid play a pivotal role in modulating its reactivity. Substituents are broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs)
General Trend: Phenylboronic acids bearing electron-donating groups generally exhibit enhanced reactivity in Suzuki couplings.[7][8]
Causality: EDGs, such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups, increase the electron density on the phenyl ring. This heightened electron density makes the ipso-carbon (the carbon atom bonded to boron) more nucleophilic. A more nucleophilic ipso-carbon facilitates a faster and more efficient transmetalation step, as the aryl group is more readily transferred to the electron-deficient palladium(II) center.
Electron-Withdrawing Groups (EWGs)
General Trend: Conversely, phenylboronic acids with electron-withdrawing groups tend to show diminished reactivity.[7][8]
Causality: EWGs, such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) groups, pull electron density away from the phenyl ring. This decrease in electron density renders the ipso-carbon less nucleophilic, thereby slowing down the transmetalation step. In some cases, this can be the rate-limiting step of the entire catalytic cycle.[7]
| Substituent | Electronic Effect | Expected Reactivity |
| -OCH₃ (Methoxy) | Strong EDG | High |
| -CH₃ (Methyl) | Weak EDG | Moderate to High |
| -H (Unsubstituted) | Neutral | Baseline |
| -Cl (Chloro) | Weak EWG | Moderate to Low |
| -CN (Cyano) | Strong EWG | Low |
| -NO₂ (Nitro) | Strong EWG | Very Low |
Steric Effects: The Impact of Bulk
Beyond electronic effects, the steric hindrance around the boronic acid moiety can significantly influence the reaction's success, particularly with sterically demanding coupling partners.
General Trend: Increasing steric bulk on the phenylboronic acid, especially at the ortho positions, generally leads to a decrease in reaction rate and yield.
Causality: The transmetalation step involves the approach of the boronate complex to the palladium center. Bulky substituents in the ortho position (e.g., -CH₃, -isopropyl, -phenyl) can physically impede this approach, creating a steric barrier that slows down or even prevents the reaction. This is a common challenge when synthesizing highly substituted biaryl compounds.[9][10]
To overcome these steric challenges, specialized, bulky phosphine ligands (such as Buchwald or SPhos ligands) are often employed.[11] These ligands promote the formation of a more reactive, less sterically encumbered palladium center, which can better accommodate hindered substrates.[9]
Experimental Protocol: A Comparative Reactivity Study
This protocol outlines a general procedure for comparing the reactivity of various substituted phenylboronic acids in a Suzuki coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Substituted phenylboronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 4-cyanophenylboronic acid, 1.2 mmol each)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/Water, 4:1, 10 mL)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
Procedure:
-
Reaction Setup: In separate, flame-dried Schlenk flasks equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), the respective substituted phenylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), the base (2.0 mmol), and the internal standard.
-
Inert Atmosphere: Evacuate and backfill each flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (10 mL) to each flask via syringe.
-
Reaction: Heat the reaction mixtures to a consistent temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture.
-
Workup of Aliquots: Quench the aliquot with water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and prepare for analysis.
-
Analysis: Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of the product relative to the internal standard.
-
Data Comparison: Plot the product yield versus time for each substituted phenylboronic acid to generate reaction profiles. The initial rates can be compared to establish a relative reactivity order.
Visualizing the Experimental Workflow
Caption: Workflow for the comparative reactivity study of substituted phenylboronic acids.
Conclusion
The reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. Electron-donating groups generally accelerate the reaction by enhancing the nucleophilicity of the aryl group, while electron-withdrawing and sterically bulky groups tend to have a detrimental effect. A systematic, data-driven approach, as outlined in the experimental protocol, is crucial for elucidating these trends and for the rational design and optimization of synthetic routes. By understanding these fundamental principles, researchers can more effectively harness the power of the Suzuki coupling to construct complex molecules for a wide array of applications, from pharmaceuticals to materials science.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved from [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles - ACS Publications. (n.d.). Retrieved from [Link]
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019). Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Retrieved from [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014). Retrieved from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018). Retrieved from [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.). Retrieved from [Link]
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
(PDF) Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid - ResearchGate. (2020). Retrieved from [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. (n.d.). Retrieved from [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit. (2016). Retrieved from [Link]
-
Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. - ResearchGate. (n.d.). Retrieved from [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications. (2025). Retrieved from [Link]
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation | ACS Omega. (2025). Retrieved from [Link]
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. - ResearchGate. (n.d.). Retrieved from [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (n.d.). Retrieved from [Link]
-
A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Beyond Suzuki: A Senior Application Scientist's Guide to Alternative Cross-Coupling Methods for Biaryl Synthesis
For researchers, scientists, and professionals in drug development, the construction of the biaryl motif is a cornerstone of modern organic synthesis. These structures are prevalent in pharmaceuticals, agrochemicals, and functional materials. While the Nobel Prize-winning Suzuki-Miyaura reaction is often the go-to method due to its mild conditions and the commercial availability of boronic acids, a skilled synthetic chemist must possess a diverse toolkit. Over-reliance on a single methodology can lead to synthetic dead-ends when faced with challenging substrates or specific functional group incompatibilities.
This guide provides an in-depth comparison of prominent alternatives to the Suzuki reaction for biaryl synthesis. We will move beyond a simple listing of reactions to explore the causality behind experimental choices, offering field-proven insights to empower you to select the optimal cross-coupling strategy for your specific synthetic challenge.
The Landscape of Palladium-Catalyzed Cross-Coupling
At the heart of these transformations lies a similar catalytic cycle, typically involving a palladium catalyst. The cycle generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The primary distinction between the methods discussed lies in the nature of the organometallic nucleophile used in the transmetalation step.
"Pd(0)L_n" [fillcolor="#4285F4"]; "Ar-Pd(II)-X(L_n)" [fillcolor="#EA4335"]; "Ar-Pd(II)-Ar'(L_n)" [fillcolor="#FBBC05"]; "Ar-Ar'" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#202124"];
"Pd(0)L_n" -> "Ar-Pd(II)-X(L_n)" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X(L_n)" -> "Ar-Pd(II)-Ar'(L_n)" [label="Transmetalation\n(Ar'-M)"]; "Ar-Pd(II)-Ar'(L_n)" -> "Ar-Ar'" [label="Reductive Elimination"]; "Ar-Pd(II)-Ar'(L_n)" -> "Pd(0)L_n" [style=dashed];
caption [label="Generalized Catalytic Cycle for Cross-Coupling", shape=plaintext, fontcolor="#202124"]; }
Figure 1: Generalized Catalytic Cycle for Cross-Coupling Reactions.The Negishi Coupling: High Reactivity and Functional Group Tolerance
First reported by Ei-ichi Negishi in 1977, this reaction utilizes organozinc reagents as the nucleophilic partner.[1][2] Organozinc compounds are generally more reactive than their organoboron counterparts, which can be advantageous for coupling with less reactive aryl chlorides or for reactions at lower temperatures.[3][4]
Mechanism: The mechanism of the Negishi coupling follows the general catalytic cycle.[1][5] The key transmetalation step involves the transfer of the aryl group from zinc to the palladium center.
"Pd(0)L_n" [fillcolor="#4285F4"]; "Ar-Pd(II)-X(L_n)" [fillcolor="#EA4335"]; "Ar-Pd(II)-Ar'(L_n)" [fillcolor="#FBBC05"]; "Ar-Ar'" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#202124"];
"Pd(0)L_n" -> "Ar-Pd(II)-X(L_n)" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X(L_n)" -> "Ar-Pd(II)-Ar'(L_n)" [label="Transmetalation\n(Ar'-ZnX)"]; "Ar-Pd(II)-Ar'(L_n)" -> "Ar-Ar'" [label="Reductive Elimination"]; "Ar-Pd(II)-Ar'(L_n)" -> "Pd(0)L_n" [style=dashed];
caption [label="Negishi Coupling Catalytic Cycle", shape=plaintext, fontcolor="#202124"]; }
Figure 2: Catalytic Cycle of the Negishi Coupling.Advantages:
-
High Reactivity: Organozinc reagents are highly nucleophilic, enabling the coupling of a broad range of aryl halides, including chlorides and triflates.[6]
-
Functional Group Tolerance: The C-Zn bond is less basic than the C-Mg bond in Grignard reagents, leading to better tolerance of functional groups like esters and nitriles.[7]
-
Mild Reaction Conditions: Many Negishi couplings can be performed at room temperature.
Disadvantages:
-
Moisture and Air Sensitivity: Organozinc reagents are sensitive to moisture and air, requiring anhydrous and inert reaction conditions.
-
Preparation of Reagents: While many organozinc reagents are commercially available, they often need to be prepared in situ from the corresponding organolithium or Grignard reagents.
Comparative Performance Data
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | 95 | [1] |
| 2-Chloropyridine | (4-Methoxyphenyl)zinc chloride | Pd₂(dba)₃ / XPhos | Dioxane | 100 | 88 | [2] |
Representative Experimental Protocol: Negishi Coupling
-
Preparation of the Organozinc Reagent (in situ): To a flame-dried flask under argon, add aryl bromide (1.0 mmol) in anhydrous THF (5 mL). Cool the solution to -78 °C and add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes. To this solution, add a solution of zinc chloride (1.2 mmol) in THF (2 mL) and allow the mixture to warm to room temperature over 1 hour.
-
Cross-Coupling: In a separate flame-dried flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and the aryl halide (1.0 mmol). Add the freshly prepared organozinc solution via cannula.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 65 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
The Stille Coupling: Stability and Versatility
The Stille reaction, developed by John K. Stille, employs organotin (stannane) reagents.[8][9] A key advantage of this method is the stability of organostannanes to air and moisture, making them easier to handle than many other organometallic reagents.[9]
Mechanism: The catalytic cycle is analogous to other cross-coupling reactions, with the transmetalation step involving the transfer of an aryl group from the organostannane to the palladium catalyst.[10]
"Pd(0)L_n" [fillcolor="#4285F4"]; "Ar-Pd(II)-X(L_n)" [fillcolor="#EA4335"]; "Ar-Pd(II)-Ar'(L_n)" [fillcolor="#FBBC05"]; "Ar-Ar'" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#202124"];
"Pd(0)L_n" -> "Ar-Pd(II)-X(L_n)" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X(L_n)" -> "Ar-Pd(II)-Ar'(L_n)" [label="Transmetalation\n(Ar'-SnR₃)"]; "Ar-Pd(II)-Ar'(L_n)" -> "Ar-Ar'" [label="Reductive Elimination"]; "Ar-Pd(II)-Ar'(L_n)" -> "Pd(0)L_n" [style=dashed];
caption [label="Stille Coupling Catalytic Cycle", shape=plaintext, fontcolor="#202124"]; }
Figure 3: Catalytic Cycle of the Stille Coupling.Advantages:
-
Reagent Stability: Organostannanes are generally stable to air and moisture and can be purified by chromatography.[9]
-
Broad Substrate Scope: The reaction tolerates a wide variety of functional groups.[10]
-
Neutral Reaction Conditions: Stille couplings are often performed under neutral conditions, avoiding the need for a base.
Disadvantages:
-
Toxicity of Tin Reagents: Organotin compounds and their byproducts are toxic, which is a significant drawback, particularly for pharmaceutical applications.[8]
-
Stoichiometric Tin Byproducts: The reaction generates stoichiometric amounts of tin waste, which can be difficult to remove from the desired product.
-
Slower Transmetalation: The transmetalation step can be slow, sometimes requiring additives like copper(I) salts to accelerate the reaction.[8]
Comparative Yields: Stille vs. Suzuki
A study comparing the functionalization of a diazocine core highlighted the differences in yields between Stille and Suzuki couplings.[11]
| Aryl Bromide | Stille Yield (%) | Suzuki Yield (%) |
| 4-Bromotoluene | 85 | 92 |
| 4-Bromoanisole | 82 | 95 |
| 1-Bromo-4-(trifluoromethyl)benzene | 75 | 60 |
This data suggests that for electron-rich and neutral aryl bromides, the Suzuki coupling may provide slightly higher yields. However, for the electron-deficient substrate, the Stille coupling proved to be more efficient.[11]
Representative Experimental Protocol: Stille Coupling
-
Reaction Setup: To a flask, add the aryl halide (1.0 mmol), the organostannane (1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a copper(I) iodide co-catalyst (0.1 mmol, if necessary).
-
Solvent and Degassing: Add a suitable solvent (e.g., DMF, toluene) and degas the mixture by bubbling with argon for 15-20 minutes.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous potassium fluoride to remove tin byproducts. Dry the organic layer and concentrate. Purify the product by column chromatography.
The Hiyama Coupling: A Fluoride-Activated Silicon Approach
The Hiyama coupling utilizes organosilanes as the organometallic partner. A key feature of this reaction is the activation of the otherwise unreactive C-Si bond by a fluoride source, such as tetrabutylammonium fluoride (TBAF).[12]
Mechanism: The catalytic cycle involves the formation of a hypervalent silicate species upon reaction with fluoride. This pentacoordinate silicon species is sufficiently nucleophilic to undergo transmetalation with the palladium center.[12]
"Pd(0)L_n" [fillcolor="#4285F4"]; "Ar-Pd(II)-X(L_n)" [fillcolor="#EA4335"]; "Ar-Pd(II)-Ar'(L_n)" [fillcolor="#FBBC05"]; "Ar-Ar'" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#202124"]; "Ar'-SiR₃" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "[Ar'-SiR₃F]⁻" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Ar'-SiR₃" -> "[Ar'-SiR₃F]⁻" [label="F⁻ Activation"]; "Pd(0)L_n" -> "Ar-Pd(II)-X(L_n)" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X(L_n)" -> "Ar-Pd(II)-Ar'(L_n)" [label="Transmetalation"]; "[Ar'-SiR₃F]⁻" -> "Ar-Pd(II)-Ar'(L_n)" [style=dashed]; "Ar-Pd(II)-Ar'(L_n)" -> "Ar-Ar'" [label="Reductive Elimination"]; "Ar-Pd(II)-Ar'(L_n)" -> "Pd(0)L_n" [style=dashed];
caption [label="Hiyama Coupling Catalytic Cycle", shape=plaintext, fontcolor="#202124"]; }
Figure 4: Catalytic Cycle of the Hiyama Coupling.Advantages:
-
Low Toxicity: Organosilanes are generally non-toxic and environmentally benign.
-
Stability of Reagents: Organosilanes are stable and easy to handle.
-
Fluoride-Free Variants: Recent developments have led to fluoride-free protocols, often using a base like NaOH.[13]
Disadvantages:
-
Need for Activator: The C-Si bond is generally unreactive and requires an activator, which can sometimes be a limitation.
-
Substrate Scope: The reaction can be sensitive to the nature of the silane and the aryl halide.
Representative Experimental Protocol: Hiyama Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), the organosilane (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like XPhos, 0.02 mmol), and the fluoride source (e.g., TBAF, 2.0 mmol).
-
Solvent and Atmosphere: Add an appropriate solvent (e.g., THF, dioxane) under an inert atmosphere.
-
Reaction: Heat the mixture to the required temperature (e.g., 80-120 °C) until the reaction is complete.
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water. Dry the organic layer, concentrate, and purify by column chromatography.
The Kumada Coupling: The Power of Grignard Reagents
The Kumada coupling, one of the earliest cross-coupling reactions, utilizes Grignard reagents (organomagnesium halides).[14] These highly reactive nucleophiles allow for efficient couplings, often at low temperatures.[3]
Mechanism: The mechanism is similar to other cross-coupling reactions, but the high reactivity of the Grignard reagent makes the transmetalation step very fast.
"Pd(0)L_n" [fillcolor="#4285F4"]; "Ar-Pd(II)-X(L_n)" [fillcolor="#EA4335"]; "Ar-Pd(II)-Ar'(L_n)" [fillcolor="#FBBC05"]; "Ar-Ar'" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#202124"];
"Pd(0)L_n" -> "Ar-Pd(II)-X(L_n)" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X(L_n)" -> "Ar-Pd(II)-Ar'(L_n)" [label="Transmetalation\n(Ar'-MgX)"]; "Ar-Pd(II)-Ar'(L_n)" -> "Ar-Ar'" [label="Reductive Elimination"]; "Ar-Pd(II)-Ar'(L_n)" -> "Pd(0)L_n" [style=dashed];
caption [label="Kumada Coupling Catalytic Cycle", shape=plaintext, fontcolor="#202124"]; }
Figure 5: Catalytic Cycle of the Kumada Coupling.Advantages:
-
High Reactivity: Grignard reagents are highly reactive, enabling the coupling of a wide range of electrophiles, including some that are challenging for other methods.[3]
-
Readily Available Reagents: Many Grignard reagents are commercially available or easily prepared.
Disadvantages:
-
Poor Functional Group Tolerance: The high basicity and nucleophilicity of Grignard reagents limit their tolerance for acidic protons and many common functional groups (e.g., esters, ketones, nitriles).[14][15]
-
Strict Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and require strictly anhydrous conditions.
Improving Functional Group Tolerance in Kumada Coupling
Recent advancements have shown that by carefully controlling the addition rate of the Grignard reagent at low temperatures, the tolerance for sensitive functional groups can be significantly improved.[15]
Representative Experimental Protocol: Kumada Coupling
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, under an inert atmosphere, add the aryl halide (1.0 mmol) and the palladium or nickel catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) in an anhydrous solvent like THF.
-
Grignard Addition: Cool the solution to the desired temperature (e.g., 0 °C or lower) and add the Grignard reagent (1.1 mmol) dropwise from the addition funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, dry the combined organic layers, and concentrate. Purify the product via column chromatography.
C-H Activation: The Atom-Economical Frontier
A more recent and highly attractive strategy for biaryl synthesis involves the direct arylation of C-H bonds.[16][17] This approach avoids the pre-functionalization of one of the coupling partners, leading to a more atom-economical and environmentally friendly process.
Mechanism: The mechanism of C-H activation can be complex and varied, often involving a concerted metalation-deprotonation (CMD) pathway or oxidative addition of the C-H bond to the metal center.
Advantages:
-
Atom Economy: Eliminates the need for organometallic reagents, reducing waste.
-
Step Economy: Simplifies synthetic routes by avoiding pre-functionalization steps.
Disadvantages:
-
Selectivity Challenges: Controlling the regioselectivity of C-H activation can be difficult, often requiring directing groups.
-
Harsh Conditions: Some C-H activation reactions require high temperatures and strong oxidants.
-
Substrate Scope: The scope of C-H activation is still developing and may not be as broad as traditional cross-coupling methods.
Recent advances have focused on the development of more selective and milder C-H activation protocols, including the use of directing groups and the discovery of new catalyst systems.[18]
Conclusion: Selecting the Right Tool for the Job
The Suzuki reaction remains a powerful and versatile tool for biaryl synthesis. However, a comprehensive understanding of the available alternatives is crucial for tackling diverse synthetic challenges.
-
For highly functionalized and sensitive substrates where reactivity is key, the Negishi coupling is an excellent choice.
-
When reagent stability and broad functional group tolerance are paramount, and the toxicity of tin can be managed, the Stille coupling offers a robust solution.
-
For a more environmentally benign approach with stable and non-toxic reagents, the Hiyama coupling is an attractive option.
-
When high reactivity is needed and functional group compatibility is not a concern, the Kumada coupling provides a cost-effective and powerful method.
-
For the most atom- and step-economical synthesis, exploring C-H activation strategies is at the forefront of modern organic chemistry.
By carefully considering the specific requirements of your synthesis, including substrate scope, functional group tolerance, and practical considerations such as reagent availability and toxicity, you can confidently select the optimal cross-coupling method to achieve your synthetic goals efficiently and effectively.
References
- Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionaliz
- Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization. (2019).
- Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. (2017). Advances in Organometallic Chemistry.
- Pd-Catalyzed Kumada−Corriu Cross-Coupling Reactions at Low Temperatures Allow the Use of Knochel-type Grignard Reagents. Journal of the American Chemical Society.
- Synthesis of Biaryls Through Aromatic C-H Bond Activation: A Review of Recent Developments. (2014).
- Negishi Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology (RSC Publishing).
- Stille vs. Suzuki Coupling: A Comparative Guide to Biaryl Synthesis Yields. Benchchem.
- The Negishi Cross-Coupling Reaction. Denmark Group.
- Improving the Substrate Scope of the Kumada-Corriu Cross Coupling Reaction. (2017).
- Negishi Coupling. Organic Chemistry Portal.
- Comparing Suzuki and Negishi coupling for catalyst-transfer polymeriz
- Hiyama Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1.
- Modern Transition Metal Catalyzed Cross Coupling Reaction. Dr. May Group.
- Kumada Coupling. Organic Chemistry Portal.
- Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applic
- Negishi coupling. Wikipedia.
- Stille Coupling. Organic Chemistry Portal.
- Stille Coupling. (2023). Chemistry LibreTexts.
- Stille reaction. Wikipedia.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. may.chem.uh.edu [may.chem.uh.edu]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kumada Coupling [organic-chemistry.org]
- 15. scientificupdate.com [scientificupdate.com]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03967H [pubs.rsc.org]
A Crystallographic Comparison of 2-Methoxycarbonyl-3-methylphenylboronic Acid Derivatives: Guiding Rational Drug Design
In the landscape of modern drug discovery and materials science, boronic acids, particularly substituted phenylboronic acids, have emerged as indispensable building blocks.[1][2] Their utility in the robust Suzuki-Miyaura cross-coupling reaction, coupled with their unique ability to form reversible covalent bonds with diols—a common motif in biological systems—positions them at the forefront of rational drug design.[2][3] The precise three-dimensional arrangement of atoms and intermolecular interactions within the crystalline state of these molecules dictates their physicochemical properties, including solubility, stability, and ultimately, their biological activity.
This guide provides a comprehensive crystallographic comparison of 2-methoxycarbonyl-3-methylphenylboronic acid and its derivatives. While a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), we can infer its likely structural characteristics through a detailed comparative analysis of closely related analogues.[4][5] By examining the crystal structures of its constitutional isomers and compounds with similar steric and electronic features, we can elucidate the nuanced effects of substituent placement on molecular conformation and crystal packing. This analysis is crucial for researchers in medicinal chemistry and materials science, offering insights that can guide the design of novel compounds with tailored properties.
The Archetypal Structure of Phenylboronic Acids: A Dimeric Motif
Phenylboronic acids typically crystallize in a dimeric motif, forming a characteristic eight-membered ring through intermolecular hydrogen bonds between the boronic acid functionalities of two molecules. This robust hydrogen-bonding network is a dominant feature in their crystal packing.
Comparative Crystallographic Analysis
To understand the probable structural landscape of this compound, we will dissect the crystal structures of key analogues. The following table summarizes the pertinent crystallographic data for our comparative analysis.
| Compound | CSD Refcode | Space Group | Key Torsion Angles (°) | Hydrogen Bonding Motif |
| 4-(methoxycarbonyl)phenylboronic acid | Not specified | P-1 | Methoxycarbonyl-ring: 7.70(6) | Dimer formation via O-H···O bonds, sheets linked by C-H···π and π-π stacking |
| 2-methoxyphenylboronic acid | Not specified | P2₁/c | Methoxy-ring: ~0 | Typical dimer formation |
| 2-methylphenylboronic acid | Not specified | P2₁/c | B(OH)₂-ring: ~10-20 | Typical dimer formation |
Data compiled from publicly available crystallographic studies.
The Influence of the Methoxycarbonyl Group: A Case Study of 4-(methoxycarbonyl)phenylboronic acid
The crystal structure of 4-(methoxycarbonyl)phenylboronic acid serves as an excellent starting point for our analysis.[6] In this molecule, the methoxycarbonyl group is nearly coplanar with the phenyl ring, with a slight torsion angle of 7.70(6)°.[6] The crystal packing is dominated by the classic inversion dimers formed by pairs of O-H···O hydrogen bonds between the boronic acid groups.[6] These dimers are further organized into undulating sheets through O-H···O hydrogen bonds involving a boronic acid hydroxyl group and the carbonyl oxygen of the methoxycarbonyl group.[6] This demonstrates the ability of the ester functionality to act as a hydrogen bond acceptor, a critical consideration in crystal engineering. Furthermore, these sheets are linked by C-H···π and offset face-to-face π-π interactions, contributing to a stable three-dimensional architecture.[6]
The Steric and Electronic Effects of Ortho-Substituents
The introduction of substituents at the ortho position to the boronic acid group can significantly perturb the molecular conformation and crystal packing.
-
2-Methoxyphenylboronic Acid: The crystal structure of 2-methoxyphenylboronic acid reveals that the methoxy group is roughly coplanar with the phenyl ring. This planarity is favored by the resonance effect between the oxygen lone pair and the aromatic system. The presence of the ortho-methoxy group does not disrupt the formation of the typical hydrogen-bonded dimers.
-
2-Methylphenylboronic Acid: In 2-methylphenylboronic acid, the ortho-methyl group introduces steric hindrance, which can lead to a greater torsion angle between the boronic acid group and the phenyl ring compared to unsubstituted phenylboronic acid. This twisting can influence the efficiency of the crystal packing.
Predicting the Structure of this compound
Based on the analysis of its analogues, we can hypothesize the key structural features of this compound:
-
Intramolecular Interactions: The presence of a methoxycarbonyl group at the 2-position and a methyl group at the 3-position will likely lead to significant steric strain. This could result in a substantial torsion angle between the phenyl ring and both the boronic acid and the methoxycarbonyl groups to alleviate this strain. An intramolecular hydrogen bond between the boronic acid hydroxyl group and the carbonyl oxygen of the methoxycarbonyl group is a plausible conformation, which could influence the overall molecular geometry.
-
Intermolecular Interactions: The formation of the characteristic boronic acid dimer is still anticipated to be a primary supramolecular synthon. However, the steric bulk of the ortho-substituents might influence the geometry of this dimer. The methoxycarbonyl group will likely participate in further intermolecular hydrogen bonding as an acceptor, similar to what is observed in the 4-methoxycarbonyl isomer.
The interplay between these intramolecular and intermolecular forces will ultimately determine the final crystal packing.
Experimental Protocols
Synthesis of Phenylboronic Acids
A general and widely used method for the synthesis of phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[7]
Step-by-Step Protocol:
-
Grignard Reagent Formation: To a solution of the corresponding aryl bromide (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq.). The reaction is typically initiated with a small crystal of iodine or by gentle heating. Stir the mixture until the magnesium is consumed.
-
Borylation: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate (1.5 eq.) in anhydrous THF.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or column chromatography.
Crystallization of Phenylboronic Acids
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step.
General Crystallization Protocol:
-
Solvent Selection: Phenylboronic acids are typically soluble in polar organic solvents. A common technique is to dissolve the compound in a minimal amount of a good solvent (e.g., methanol, ethanol, or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or heptane) until the solution becomes slightly turbid.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This can be achieved by leaving the vial loosely capped or covered with parafilm with a few small holes.
-
Vapor Diffusion: Place a small vial containing the dissolved compound inside a larger sealed container with a layer of the anti-solvent. The vapor of the anti-solvent will slowly diffuse into the solution, inducing crystallization.
Visualizing the Concepts
Caption: Experimental workflow for the synthesis, crystallization, and structural analysis of phenylboronic acids.
Caption: Schematic of the hydrogen-bonded dimer common in phenylboronic acid crystal structures.
Conclusion
The crystallographic analysis of substituted phenylboronic acids provides invaluable information for understanding their solid-state behavior and for designing molecules with specific properties. While the crystal structure of this compound remains to be determined, a comparative study of its analogues allows for informed predictions of its structural characteristics. The interplay of steric hindrance from the ortho-substituents and the hydrogen bonding potential of both the boronic acid and the methoxycarbonyl groups will be the defining features of its crystal structure. This guide serves as a foundational resource for researchers aiming to leverage the structural diversity of phenylboronic acids in the development of next-generation pharmaceuticals and functional materials.
References
- D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH, 2011.
- Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid.
- K. Durka, S. Luliński, and J. Serwatowski, "2-Methoxy-3-(trimethylsilyl)phenylboronic acid," Acta Crystallographica Section E: Structure Reports Online, vol. 69, no. 12, p. o1818, Dec. 2013.
-
The Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre. [Link]
-
Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1151–1154. [Link]
-
Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 2014, 16, 8319-8329. [Link]
-
Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Sci-Hub. [Link]
-
Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 25(18), 4323. [Link]
-
Phenylboronic Acid/CuSO4 as an Efficient Catalyst for the Synthesis of 1,4-Disubstituted-1,2,3-Triazoles from Terminal Acetylenes and Alkyl Azides. SciELO México. [Link]
-
The Cambridge Structural Database. ResearchGate. [Link]
- Process for the preparation of substituted phenylboronic acids.
-
(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid. PubChem. [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]
-
Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European journal of medicinal chemistry, 195, 112270. [Link]
-
2-Methylphenyl boronic acid. PubChem. [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Mechanistic Studies of Suzuki-Miyaura Reactions: A Comparative Analysis of Substituted Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Black Box of Cross-Coupling
The Suzuki-Miyaura reaction is an indispensable tool in the modern synthetic chemist's arsenal, particularly within pharmaceutical and materials science.[1][2] Its power to forge carbon-carbon bonds with high functional group tolerance and stereospecificity is well-documented. However, for those of us in process development and mechanistic investigation, treating this reaction as a "black box" is a luxury we cannot afford. Optimizing reaction efficiency, minimizing catalyst loading, and predicting the behavior of novel substrates requires a deeper understanding of the catalytic cycle and the subtle interplay of its components.
A critical, yet often nuanced, aspect is the role of the organoboron coupling partner. The electronic and steric nature of the substituents on the boronic acid can dramatically influence the reaction kinetics, particularly the rate-determining transmetalation step.[3][4] This guide provides a comparative analysis of how different substituted boronic acids perform in the Suzuki-Miyaura reaction, grounded in mechanistic principles and supported by experimental data. We will move beyond simply listing protocols to explain the causality behind experimental choices, empowering you to design more robust and efficient coupling strategies.
The Canonical Catalytic Cycle: A Symphony of Three Steps
The generally accepted mechanism for the Suzuki-Miyaura reaction is a palladium-catalyzed cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5] The active catalyst is a Pd(0) species, which can be introduced directly or generated in situ from a more stable Pd(II) precatalyst.
-
Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-halogen bond of the organic halide (Ar¹-X), forming a Pd(II) intermediate. This step is often the rate-determining step for less reactive halides like aryl chlorides.[5]
-
Transmetalation: This is the crucial step where the organic moiety from the boron reagent (Ar²) is transferred to the palladium center. The process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻), which then facilitates the transfer of the Ar² group to the Pd(II) complex, displacing the halide.[2] The precise mechanism of this transfer is complex and can proceed via different pathways, but the formation of the boronate is a key prerequisite.
-
Reductive Elimination: The final step involves the coupling of the two organic groups (Ar¹ and Ar²) on the palladium center. This forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Comparative Analysis: The Impact of Boronic Acid Substituents on Reaction Kinetics
The electronic nature of the substituent on the arylboronic acid directly impacts the nucleophilicity of the carbon atom attached to boron, which in turn significantly affects the rate of the transmetalation step.
The General Principle: Electronic Effects
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhanced electron density makes the ipso-carbon (the carbon bonded to boron) more nucleophilic. A more nucleophilic carbon can be transferred more readily to the electrophilic Pd(II) center during transmetalation. Consequently, arylboronic acids bearing strong EDGs generally exhibit faster reaction rates.[3]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) pull electron density away from the aromatic ring. This decreases the nucleophilicity of the ipso-carbon, which is expected to slow down the transmetalation step.[3][4] However, the effect of EWGs can be complex. While they decrease nucleophilicity, they also increase the Lewis acidity of the boron atom, potentially facilitating its interaction with the base to form the active boronate species. In some cases, particularly with highly fluorinated arylboronic acids, the transmetalation efficiency is surprisingly high.
Quantitative Comparison: A Case Study with Fluorinated Phenylboronic Acids
Direct, side-by-side kinetic comparisons of a full spectrum of electronically diverse boronic acids under identical conditions are sparse in the literature. However, studies on polyfluorophenylboronic acids provide excellent quantitative insight into the effects of potent electron-withdrawing groups. The data below is synthesized from a study by Buchwald and co-workers, which determined the apparent relative rates of transmetalation for a series of (poly)fluorophenylboronic acids.
| Boronic Acid | Substituent(s) | Substituent Effect | Apparent Relative Transmetalation Rate (krel) |
| Phenylboronic acid | -H | Neutral | 1.00 (Reference) |
| 4-Fluorophenylboronic acid | 4-F | Weakly Electron-Withdrawing | 1.1 |
| 2-Fluorophenylboronic acid | 2-F | Weakly Electron-Withdrawing | 10 |
| 2,6-Difluorophenylboronic acid | 2,6-diF | Strongly Electron-Withdrawing | 60 |
| 2,4,6-Trifluorophenylboronic acid | 2,4,6-triF | Strongly Electron-Withdrawing | 100 |
| Pentafluorophenylboronic acid | 2,3,4,5,6-pentaF | Very Strongly Electron-Withdrawing | 130 |
| Data synthesized from kinetic studies reported in the literature.[6] The rates are relative to the reaction with phenylboronic acid. |
Expert Insights: The data clearly shows that increasing the number of fluorine substituents dramatically increases the apparent rate of transmetalation.[6] This seems counterintuitive to the principle that EWGs decrease nucleophilicity. The prevailing hypothesis is that the strong inductive effect of the fluorine atoms significantly increases the Lewis acidity of the boron center. This enhanced acidity facilitates the formation of the key boronate intermediate, which is the active species in transmetalation, thereby accelerating the overall transfer process.[6] The ortho substitution appears to have the most significant impact, suggesting a potential role of steric or coordinating effects in the transition state.
Experimental Protocol: A Self-Validating Workflow for Kinetic Analysis
To objectively compare the performance of different substituted boronic acids, a rigorous kinetic study is required. The following protocol describes a detailed, self-validating workflow for monitoring the reaction progress using Gas Chromatography (GC) and determining the initial reaction rates.
Materials & Reagent Preparation
-
Aryl Halide: 4-Bromoanisole (1.0 M stock solution in anhydrous 1,4-dioxane).
-
Boronic Acids for Comparison:
-
4-Methoxyphenylboronic acid (Electron-Donating)
-
Phenylboronic acid (Neutral)
-
4-(Methoxycarbonyl)phenylboronic acid (Electron-Withdrawing)
-
4-(Trifluoromethyl)phenylboronic acid (Strongly Electron-Withdrawing)
-
Note: Ensure all boronic acids are of high purity (≥98%). If not commercially available, they can be synthesized via established methods. For example, 4-formylphenylboronic acid can be prepared from 4-bromobenzaldehyde via a Grignard reaction followed by borylation.[7][8]
-
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Base: Potassium Carbonate (K₂CO₃), anhydrous.
-
Solvent: Anhydrous 1,4-dioxane and deionized water (degassed).
-
Internal Standard: Biphenyl (0.1 M stock solution in anhydrous 1,4-dioxane).
-
Quenching Solution: Saturated aqueous NH₄Cl.
Reaction Setup (Performed in a Glovebox or under Inert Atmosphere)
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add K₂CO₃ (414 mg, 3.0 mmol, 3.0 equiv).
-
Add the specific arylboronic acid to be tested (1.2 mmol, 1.2 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).
-
Seal the flask with a rubber septum. Remove from the glovebox if necessary and connect to a Schlenk line.
-
Via syringe, add the degassed solvent mixture: 1,4-dioxane (8 mL) and water (2 mL).
-
Place the flask in a preheated oil bath set to 80 °C and stir vigorously for 10 minutes to ensure thermal equilibrium.
Reaction Execution and Sampling
-
Time Zero (t=0): Inject the 4-bromoanisole stock solution (1.0 mL, 1.0 mmol, 1.0 equiv) into the stirring reaction mixture. Start a timer immediately.
-
Sampling: At predetermined time points (e.g., t = 2, 5, 10, 15, 30, 45, and 60 minutes), withdraw a ~100 µL aliquot from the reaction mixture using a gas-tight syringe.
-
Causality Check: It is crucial to withdraw the sample from the same depth and location each time to ensure consistency, as the reaction is biphasic.
-
-
Quenching: Immediately inject the aliquot into a labeled GC vial containing the biphenyl internal standard solution (0.5 mL) and the quenching solution (0.5 mL). Cap the vial and shake vigorously. The aqueous quench stops the reaction instantly, and the internal standard provides a reference for accurate quantification.
-
Self-Validation: The presence of an internal standard corrects for variations in injection volume and detector response, making the quantitative data robust and reliable.
-
GC Analysis and Data Processing
-
Allow the layers in the GC vial to separate. Analyze the organic (top) layer by GC.
-
Develop a GC method that provides good separation between the starting material (4-bromoanisole), the product (4-methoxy-4'-methylbiphenyl or equivalent), and the internal standard (biphenyl).
-
For each time point, determine the concentration of the product by comparing its peak area to the peak area of the internal standard, using a pre-established calibration curve.
-
Plot the concentration of the product ([Product]) versus time (in seconds).
-
Determine the initial reaction rate (v₀) by calculating the slope of the linear portion of the curve (typically the first 15-20% of the reaction).
-
Compare the initial rates obtained for each of the substituted boronic acids to generate a quantitative performance comparison.
Conclusion
A mechanistic approach to the Suzuki-Miyaura reaction transforms it from a synthetic convenience into a predictable and finely tunable process. The electronic properties of the substituents on the arylboronic acid are a primary determinant of the reaction kinetics, with electron-donating groups generally accelerating the reaction by increasing the nucleophilicity of the transmetalating carbon. Conversely, the effect of electron-withdrawing groups is more nuanced; while they decrease carbon nucleophilicity, they increase the Lewis acidity of the boron, which can significantly accelerate the formation of the active boronate species, leading to surprisingly rapid reactions, as evidenced by studies on polyfluorinated substrates.[6]
By employing rigorous kinetic analysis as detailed in this guide, researchers and process chemists can move beyond simple yield comparisons to generate robust, quantitative data. This data-driven understanding allows for the rational selection of coupling partners, precise optimization of reaction conditions, and the confident application of the Suzuki-Miyaura reaction to increasingly complex and challenging molecules in drug discovery and materials science.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACS Publications. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Retrieved from [Link]
- Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
-
Semantic Scholar. (n.d.). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS Publications. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 4-Methoxycarbonylphenylboronic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic profile in the Suzuki–Miyaura cross-coupling with.... Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Retrieved from [Link]
-
ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. Retrieved from [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Retrieved from [Link]
Sources
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparing boronic acids versus boronic esters in cross-coupling reactions
An In-Depth Guide to Boronic Acids Versus Boronic Esters in Cross-Coupling Reactions
For the modern synthetic chemist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, forming the backbone of countless molecules in pharmaceuticals, agrochemicals, and materials science.[1][2] At the heart of this powerful transformation lies the organoboron reagent. The choice between the two most common classes of these reagents—boronic acids and their corresponding esters—is a critical decision that can profoundly influence reaction efficiency, substrate scope, and the overall strategic success of a synthetic campaign.
This guide provides a detailed comparison of boronic acids and boronic esters, moving beyond simple definitions to explore the mechanistic nuances, practical handling considerations, and strategic implications that guide the expert's choice in the laboratory.
The Core Dichotomy: Reactivity vs. Stability
The fundamental difference between boronic acids and boronic esters is a classic trade-off between chemical reactivity and operational stability. Boronic acids are generally more reactive and can lead to faster reaction times, but this comes at the cost of lower stability.[3][4] Conversely, boronic esters offer significantly enhanced stability, making them easier to handle, purify, and store, though sometimes at the expense of reaction rate.[3][5][6]
Boronic Acids (R-B(OH)₂)
Boronic acids are the traditional workhorses of the Suzuki-Miyaura reaction. Their utility stems from their ready availability and high atom economy.[7] However, their utility is often compromised by inherent instability. They are susceptible to several decomposition pathways that can diminish yields and complicate reproducibility:
-
Protodeboronation: The cleavage of the C–B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is a common and often troublesome side reaction, particularly with electron-rich or heteroaromatic boronic acids under aqueous conditions.[7][8][9]
-
Oxidation: The C–B bond can be oxidized, particularly in the presence of air, leading to the formation of phenols from aryl boronic acids.[10]
-
Anhydride Formation (Boroxines): Boronic acids readily undergo dehydration to form cyclic trimers known as boroxines. While boroxines are often competent coupling partners, their formation complicates stoichiometry, as the molecular weight changes and water is released.[11]
Boronic Esters (R-B(OR)₂)
To overcome the stability issues of boronic acids, a variety of boronic esters have been developed. By replacing the hydroxyl groups with an organic diol, the boron center is sterically and electronically shielded.
-
Pinacol Esters: These are the most common boronic esters, prized for their high stability. They are often crystalline, bench-stable solids that are amenable to standard purification techniques like silica gel chromatography.[3][6]
-
Neopentyl Glycol Esters: Similar to pinacol esters, these offer good stability and are frequently used in synthesis.
-
Catechol Esters: Among the first to be used in cross-coupling, these esters are highly reactive but less stable than their pinacol counterparts.[5][7]
A key mechanistic question is whether boronic esters act as direct transmetalating agents or serve as "pro-reagents" that first hydrolyze back to the boronic acid in situ. While hydrolysis was long presumed to be the primary pathway, substantial evidence now shows that boronic esters can and do transmetalate directly, with the rate being highly dependent on the nature of the ester, the base, and the reaction conditions.[5][7]
Head-to-Head Comparison: A Data-Driven Analysis
The choice between a boronic acid and an ester is a multi-faceted decision. The following table summarizes the key performance characteristics to guide reagent selection.
| Feature | Boronic Acids | Boronic Esters (esp. Pinacol) | Field-Proven Insights & Causality |
| Reactivity | Generally higher; faster reaction rates. | Can be slower, but highly dependent on the specific ester and conditions.[7] | The electron-withdrawing nature of the hydroxyl groups in boronic acids can render the boron center more Lewis acidic, facilitating interaction with the palladium catalyst. However, certain esters can accelerate transmetalation.[4][7] |
| Stability | Poor; susceptible to protodeboronation, oxidation, and boroxine formation.[8] | Excellent; often bench-stable solids with a long shelf-life.[3][6] | The bulky alkyl groups of the diol (e.g., pinacol) sterically protect the C-B bond from protonolysis and oxidation, enhancing robustness.[6] |
| Handling | Can be challenging; often hygroscopic and may require storage under inert atmosphere. | Easy; generally crystalline, non-hygroscopic solids.[3][12] | The solid, crystalline nature of many esters simplifies weighing and handling, leading to more reproducible results, especially in high-throughput screening. |
| Purification | Difficult; high polarity and boroxine formation complicate chromatography.[13][14] | Straightforward; amenable to standard silica gel chromatography.[6][15][16] | The non-polar nature of the pinacol group allows for purification on silica gel, a significant advantage over the highly polar free acids. Boric acid-treated silica can further improve purification outcomes.[15][17] |
| Cost | Lower initial purchase price per gram.[3] | Higher initial purchase price.[3] | The lower upfront cost of acids can be misleading. Hidden costs from reagent degradation, failed reactions, and purification challenges can make esters more economical in the long run for complex syntheses.[3] |
| Reproducibility | Can be variable due to instability and inconsistent purity. | High; stability and purity lead to more consistent outcomes. | The well-defined, stable nature of boronic esters ensures that the active reagent concentration remains consistent, a critical factor for process development and scale-up. |
The Expanded Toolkit: Advanced Boron Reagents
Beyond simple esters, specialized boron reagents have been developed to tackle specific synthetic challenges, particularly in the context of multi-step synthesis and drug discovery.[18][19][20]
Potassium Trifluoroborates (R-BF₃K)
Potassium organotrifluoroborates are crystalline, air- and moisture-stable salts that serve as excellent surrogates for boronic acids.[21][22] They are thought to function via a "slow-release" mechanism, where the active boronic acid is gradually generated under the aqueous basic reaction conditions.[8][23] This slow release maintains a low concentration of the often-unstable boronic acid, minimizing side reactions like protodeboronation and homocoupling.[23][24] Their stability and ease of handling have made them popular reagents in both academic and industrial settings.[25][26]
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates represent a breakthrough in organoboron chemistry, offering exceptional stability to a vast range of anhydrous reaction conditions, including strongly acidic/basic media, oxidation, and reduction.[12][27][28] They are robust enough to be carried through multiple synthetic steps and are stable to silica gel chromatography.[27][29]
The MIDA ligand acts as a protecting group that can be cleaved under mild aqueous basic conditions to liberate the free boronic acid, enabling its participation in a subsequent cross-coupling reaction.[12] This unique property makes MIDA boronates the cornerstone of iterative cross-coupling (ICC) , a powerful strategy for the automated, building-block-based synthesis of complex small molecules.[12][27][29]
Visualizing the Process
To better understand the context of these reagents, the following diagrams illustrate the core reaction mechanism and the decision-making process for reagent selection.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A guide for selecting the appropriate boron reagent.
Experimental Protocols: Theory in Practice
The following protocols provide representative examples for using both a boronic acid and a boronic acid pinacol ester.
Protocol 1: Standard Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the coupling of 4-bromotoluene with phenylboronic acid.
Causality: A biphasic toluene/water system is used to dissolve the organic starting materials and the inorganic base, respectively. Sodium carbonate is a cost-effective and sufficiently strong base to promote the catalytic cycle. Pd(PPh₃)₄ is a common and reliable air-stable Pd(0) catalyst precursor.
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
Toluene (5 mL)
-
Deionized Water (2.5 mL)
Step-by-Step Methodology:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromotoluene, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Add toluene and deionized water via syringe.
-
Degas the resulting mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. The mixture will typically turn yellow or brown.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-methylbiphenyl.
Protocol 2: Coupling with a Boronic Acid Pinacol Ester
This protocol describes the coupling of a sensitive heteroaryl chloride, 2-chloro-5-fluoropyridine, with 4-(methoxycarbonyl)phenylboronic acid pinacol ester.
Causality: Anhydrous dioxane is used as the solvent with potassium phosphate (K₃PO₄), a moderately strong base that is often effective for challenging couplings and is compatible with base-sensitive functional groups like esters. A pre-catalyst system like XPhos Pd G3 is used, which forms the active Pd(0) species in situ and employs a bulky, electron-rich phosphine ligand (XPhos) that is highly effective for coupling unreactive aryl chlorides.
Materials:
-
2-Chloro-5-fluoropyridine (1.0 mmol, 131.5 mg)
-
4-(Methoxycarbonyl)phenylboronic acid pinacol ester (1.1 mmol, 289 mg)
-
XPhos Pd G3 (0.02 mmol, 17 mg)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 424 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
Step-by-Step Methodology:
-
To an oven-dried vial equipped with a magnetic stir bar, add the boronic ester, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Seal the vial with a septum cap, and evacuate and backfill with an inert atmosphere (e.g., argon) three times.
-
Add the 2-chloro-5-fluoropyridine followed by anhydrous 1,4-dioxane via syringe.
-
Place the vial in a preheated heating block at 100 °C and stir for 12-18 hours. Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of celite to remove inorganic salts and the palladium catalyst.
-
Rinse the celite plug with additional ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the resulting crude solid by flash column chromatography on silica gel to afford the desired biaryl product.
Caption: A standard experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
The choice between a boronic acid and a boronic ester is not a matter of one being universally superior to the other. Instead, it is a strategic decision based on a nuanced understanding of their respective strengths and weaknesses.
-
Boronic acids remain a viable, cost-effective option for simple, rapid, small-scale couplings where the substrate is known to be stable.
-
Boronic esters , particularly pinacol and MIDA derivatives, are the reagents of choice for complex, multi-step syntheses. Their superior stability, ease of handling, and amenability to purification ensure reliability and reproducibility, justifying their higher initial cost.
For researchers, scientists, and drug development professionals, mastering the strategic application of both boronic acids and their increasingly sophisticated ester counterparts is essential for efficiently navigating the challenges of modern organic synthesis. The continued development of novel, highly stable, and reactive organoboron reagents promises to further expand the synthetic chemist's toolkit, enabling the construction of ever more complex and impactful molecules.
References
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Trotman-Grant, A., & Aggarwal, V. K. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Available at: [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Available at: [Link]
-
Various Authors. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved January 15, 2026, from [Link]
-
Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates (Doctoral dissertation, University of Illinois at Urbana-Champaign). Available at: [Link]
-
Zahid, M. A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
-
Zahid, M. A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Taylor & Francis Online. Available at: [Link]
-
Kinzel, T., et al. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
Molander, G. A., & Gravel, M. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Hitosugi, S., et al. (2015). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 44(11), 1599-1601. Available at: [Link]
-
Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. CORE. Available at: [Link]
-
Singh, A., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. Available at: [Link]
-
Trotman-Grant, A., & Aggarwal, V. K. (2020). Design and discovery of boronic acid drugs. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 15, 2026, from [Link]
-
Knapp, D. M., et al. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Available at: [Link]
-
Singh, A., & Kumar, A. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. Available at: [Link]
-
Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(11), 4471–4477. Available at: [Link]
-
Dreher, S. D., et al. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. Available at: [Link]
-
Zhang, T., et al. (2022). Comparison of reactivity of different boron reagents. ResearchGate. Retrieved January 15, 2026, from [Link]
- Process for purification of boronic acid and its derivatives. (2008). Google Patents.
-
Protodeboronation. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 15, 2026, from [Link]
-
Bellina, F., et al. (2004). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 69(16), 5448–5457. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3369–3374. Available at: [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Boronic acid. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 15, 2026, from [Link]
-
Qin, T., et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Fu, G. C., & Micalizio, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Yamamoto, Y., & Takizawa, S. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Ammal, S. C., et al. (2012). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. The Journal of Physical Chemistry A. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic acid - Wikipedia [en.wikipedia.org]
- 12. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 28. pubs.acs.org [pubs.acs.org]
- 29. files01.core.ac.uk [files01.core.ac.uk]
Safety Operating Guide
Navigating the Safe Handling of 2-Methoxycarbonyl-3-methylphenylboronic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal
Hazard Identification and Risk Assessment
Substituted phenylboronic acids are generally recognized as irritants. Based on data from analogous compounds, 2-Methoxycarbonyl-3-methylphenylboronic acid should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Ingestion may also be harmful.[2][3] It is crucial to prevent the generation of dust when handling the solid form of this compound.[1][4]
Key Potential Hazards:
-
Skin Irritation: Direct contact can lead to redness and discomfort.
-
Eye Irritation: Contact with eyes may cause serious damage.
-
Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a reliable barrier against exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[4] | Protects against splashes of solutions or airborne dust particles that can cause severe eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended for extended handling. | Prevents direct skin contact and subsequent irritation. The integrity of gloves should be inspected before each use. |
| Body Protection | A fully-fastened laboratory coat. | Shields the skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a fume hood or if dust generation is likely. Always work in a well-ventilated area. | Minimizes the risk of inhaling fine particles of the compound, which can cause respiratory tract irritation. Engineering controls, such as a chemical fume hood, are the preferred method for controlling airborne contaminants. |
| Footwear | Closed-toe shoes. | Protects the feet from spills and falling objects. |
Visualizing PPE Selection
The following workflow provides a clear decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the physical form of the compound and the work environment.
Operational Plan: Safe Handling and Storage
Adherence to meticulous handling and storage protocols is fundamental to a safe laboratory environment.
Handling Procedures
-
Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Avoid Dust Formation: Take care to avoid generating dust when transferring the solid.[1][4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][5]
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances.
-
Some boronic acids are sensitive to moisture and air, so storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable to maintain product quality.[2]
Emergency and Disposal Protocols
A clear and practiced plan for emergencies and waste disposal is non-negotiable.
Spill and Emergency Procedures
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust generation. A HEPA-filtered vacuum can also be used.
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the contaminated area until it has been deemed safe by trained personnel.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Waste Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.
-
Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Solid Waste: Contaminated items such as gloves, bench paper, and pipette tips should be placed in a designated, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing the compound and solvent rinses from cleaning glassware should be collected in a labeled, sealed container for liquid hazardous waste.
-
Decontamination of Glassware:
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinse as liquid hazardous waste.
-
Secondary Decontamination: A subsequent wash with a dilute basic solution (e.g., sodium bicarbonate) can help convert residual boronic acid into a more water-soluble boronate salt. This rinsate should also be collected as hazardous waste.
-
Final Cleaning: After decontamination, glassware can be washed with soap and water and allowed to air dry.
-
-
Storage and Pickup: Store sealed and labeled waste containers in a designated satellite accumulation area, following your institution's specific procedures for hazardous waste pickup.
Visualizing the Disposal Process
The following diagram illustrates the correct workflow for the disposal of this compound and associated waste.
Caption: Step-by-step disposal plan for different types of waste generated during the handling of this compound.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound, minimizing risks and ensuring a secure and compliant laboratory environment.
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
-
Fisher Scientific. (2023, September 25). SAFETY DATA SHEET - Phenylboronic acid. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
